Product packaging for L-beta-aspartyl-L-leucine(Cat. No.:)

L-beta-aspartyl-L-leucine

Cat. No.: B15354756
M. Wt: 246.26 g/mol
InChI Key: IYJILWQAFPUBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-beta-aspartyl-L-leucine is a useful research compound. Its molecular formula is C10H18N2O5 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O5 B15354756 L-beta-aspartyl-L-leucine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-amino-3-carboxypropanoyl)amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-8(13)4-6(11)9(14)15/h5-7H,3-4,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJILWQAFPUBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-beta-aspartyl-L-leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011166
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of L-beta-Aspartyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the dipeptide L-beta-aspartyl-L-leucine. This document outlines both chemical and enzymatic synthesis routes, details purification strategies to isolate the desired beta-isomer, and presents the necessary frameworks for data presentation and workflow visualization.

Introduction

This compound is a dipeptide characterized by the linkage of L-leucine to the beta-carboxyl group of L-aspartic acid. Unlike the more common alpha-linkage found in proteins, this beta-isomeric form can arise from non-ribosomal synthesis or as a byproduct of chemical peptide synthesis through the formation of an aspartimide intermediate. The controlled and selective synthesis of beta-aspartyl peptides is of significant interest for research into their metabolic roles, physiological effects, and potential as pharmaceutical agents.

This guide focuses on providing detailed experimental protocols and data presentation structures to aid researchers in the successful synthesis and purification of this compound.

Synthesis of this compound

Two primary approaches for the synthesis of this compound are presented: a selective chemical synthesis method and an enzymatic synthesis pathway.

Selective Chemical Synthesis

A reliable method for the synthesis of beta-aspartyl peptides involves the selective protection of the α-carboxyl group of aspartic acid, allowing for the specific activation and coupling of the β-carboxyl group.[1] A key intermediate in this process is (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidineacetic acid, which has the α-carboxyl group protected within the oxazolidinone ring.[1]

  • Preparation of (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidineacetic acid (Intermediate IIa): This intermediate is prepared from L-aspartic acid and a suitable benzyloxycarbonyl protecting agent.

  • Coupling Reaction:

    • Dissolve (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidineacetic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

    • Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) (1.1 equivalents).

    • Stir the reaction mixture at 0°C for 30 minutes.

    • Add L-leucine benzyl ester (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Deprotection:

    • Following the coupling reaction, the protecting groups (benzyloxycarbonyl and benzyl ester) are removed via catalytic hydrogenolysis.

    • Dissolve the crude protected dipeptide in methanol or ethanol.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Hydrogenate the mixture at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or HPLC).

  • Work-up:

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the crude this compound.

Enzymatic Synthesis

An alternative approach utilizes the enzyme glycosylasparaginase, which can catalyze the formation of beta-aspartyl peptides.[2] This method offers high selectivity under mild reaction conditions.

  • Reaction Setup:

    • Prepare a buffered solution (e.g., phosphate buffer, pH 7.5).

    • Dissolve L-asparagine (as the beta-aspartyl donor) and L-leucine in the buffer.

    • Add purified glycosylasparaginase to the solution.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).

    • Monitor the progress of the reaction by HPLC.

  • Enzyme Removal and Product Isolation:

    • Terminate the reaction by denaturing the enzyme (e.g., by heating or pH change) or by using ultrafiltration to separate the enzyme from the product.

    • The resulting solution contains the crude this compound, which then requires purification.

Purification of this compound

The primary challenge in the purification of this compound is the separation of the desired beta-isomer from the corresponding alpha-isomer, which may be present as a byproduct, particularly in non-selective chemical synthesis methods.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective technique for this separation.[4]

Experimental Protocol:
  • Column and Solvents:

    • Utilize a C18 reversed-phase HPLC column.

    • Prepare two mobile phases:

      • Mobile Phase A: 0.1 M phosphate buffer, pH 5.0.

      • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Dissolve the crude product in Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the peptides using a linear gradient of acetonitrile (Mobile Phase B) in the phosphate buffer (Mobile Phase A). A shallow gradient is recommended for optimal resolution of the isomers.[4]

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the desired peak.

    • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity of the product by mass spectrometry.

  • Desalting:

    • Pool the pure fractions and remove the buffer salts using a desalting column or by lyophilization if a volatile buffer system (e.g., ammonium acetate) is used in a secondary purification step.

Data Presentation

Quantitative data from the synthesis and purification processes should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Synthesis Reaction Parameters and Yields
Parameter Value
Synthesis MethodChemical / Enzymatic
Starting Material (Aspartic Acid Derivative)Amount (g, mmol)
Starting Material (L-Leucine Derivative)Amount (g, mmol)
Coupling Agent / EnzymeName, Amount
Solvent / BufferVolume (mL)
Reaction TimeHours
Reaction Temperature°C
Crude Yieldg, %
Purity (by HPLC)% Area
Table 2: Purification Parameters and Results
Parameter Value
Purification MethodRP-HPLC
ColumnType, Dimensions
Mobile Phase AComposition, pH
Mobile Phase BComposition
Gradient%B over time
Flow RatemL/min
Sample Loadmg
Retention Time (α-isomer)minutes
Retention Time (β-isomer)minutes
Purified Yieldmg, %
Final Purity (by HPLC)% Area

Visualization of Workflows

Diagrams created using the DOT language provide a clear visual representation of the synthesis and purification workflows.

Synthesis_Workflow cluster_synthesis Chemical Synthesis Start_Asp L-Aspartic Acid Derivative Coupling Coupling Reaction (DCC/NHS) Start_Asp->Coupling Start_Leu L-Leucine Ester Start_Leu->Coupling Protected_Dipeptide Protected Dipeptide Coupling->Protected_Dipeptide Deprotection Deprotection (Hydrogenolysis) Protected_Dipeptide->Deprotection Crude_Product Crude this compound Deprotection->Crude_Product

Caption: Chemical synthesis workflow for this compound.

Purification_Workflow Crude_Product Crude Synthesis Product RP_HPLC Reversed-Phase HPLC Crude_Product->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Purity & Identity Analysis (HPLC, MS) Fraction_Collection->Purity_Analysis Purity_Analysis->RP_HPLC If impure Pure_Product Pure this compound Purity_Analysis->Pure_Product If pure

Caption: Purification workflow for this compound.

References

Navigating the Labyrinth of Dipeptide Instability: A Technical Guide to L-beta-aspartyl-L-leucine Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their inherent instability. L-beta-aspartyl-L-leucine, a dipeptide with a beta-amino acid residue, presents a unique stability profile that warrants in-depth investigation for its successful application in drug development. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, offering detailed experimental protocols and data presentation to aid researchers in this critical endeavor.

Chemical Stability: A Tale of Isomerization and Hydrolysis

The chemical stability of this compound is primarily dictated by the reactivity of the beta-aspartyl residue. Two principal degradation pathways are of concern: isomerization and hydrolysis. These reactions are significantly influenced by pH and temperature.

1.1. Degradation Pathways

Under both acidic and alkaline conditions, aspartyl-containing peptides are susceptible to degradation through the formation of a cyclic succinimide intermediate. In the case of this compound, this intermediate can subsequently hydrolyze to form the isomeric L-alpha-aspartyl-L-leucine or revert to the starting compound. Racemization at the alpha-carbon of the aspartyl residue can also occur via the succinimide intermediate, leading to the formation of D-beta-aspartyl-L-leucine and D-alpha-aspartyl-L-leucine.

Furthermore, the peptide bond between the beta-aspartyl and leucine residues is susceptible to hydrolysis, particularly under harsh acidic or alkaline conditions, leading to the formation of the individual amino acids, beta-aspartic acid and leucine.

This compound This compound Succinimide Intermediate Succinimide Intermediate This compound->Succinimide Intermediate Isomerization (Intramolecular Cyclization) beta-Aspartic Acid + Leucine beta-Aspartic Acid + Leucine This compound->beta-Aspartic Acid + Leucine Peptide Bond Hydrolysis Succinimide Intermediate->this compound Hydrolysis L-alpha-aspartyl-L-leucine L-alpha-aspartyl-L-leucine Succinimide Intermediate->L-alpha-aspartyl-L-leucine Hydrolysis D-beta-aspartyl-L-leucine D-beta-aspartyl-L-leucine Succinimide Intermediate->D-beta-aspartyl-L-leucine Racemization & Hydrolysis D-alpha-aspartyl-L-leucine D-alpha-aspartyl-L-leucine Succinimide Intermediate->D-alpha-aspartyl-L-leucine Racemization & Hydrolysis

Caption: Chemical degradation pathways of this compound.

1.2. Forced Degradation Studies

To elucidate the degradation profile and establish a stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the dipeptide to a range of stress conditions.

Table 1: Illustrative Forced Degradation Conditions and Potential Products

Stress ConditionReagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24, 48, 72 hoursL-alpha-aspartyl-L-leucine, beta-Aspartic Acid, Leucine
Alkaline Hydrolysis 0.1 M NaOH at 60°C for 2, 4, 8 hoursL-alpha-aspartyl-L-leucine, D-beta-aspartyl-L-leucine, D-alpha-aspartyl-L-leucine
Oxidative Stress 3% H₂O₂ at room temperature for 24 hoursPotential oxidation products of the leucine side chain
Thermal Stress Solid state at 80°C for 7 daysIsomers, Hydrolysis products
Photostability ICH Q1B conditions (UV and visible light)Minimal degradation expected

Note: This table provides illustrative data based on the known degradation of similar peptides. Actual results for this compound may vary and require experimental verification.

Enzymatic Stability: The Beta-Amino Acid Advantage

A key feature of peptides containing beta-amino acids is their enhanced resistance to enzymatic degradation by proteases. This is a significant advantage for their potential as therapeutic agents.

2.1. Stability in Biological Matrices

The stability of this compound should be assessed in relevant biological fluids to predict its in vivo fate.

Table 2: Representative Enzymatic Stability Profile

Biological MatrixIncubation ConditionsExpected Half-life (t½)Primary Degradation Mechanism
Simulated Gastric Fluid (SGF) pH 1.2 with pepsin at 37°C> 24 hoursHigh stability expected
Simulated Intestinal Fluid (SIF) pH 6.8 with pancreatin at 37°C> 12 hoursHigh stability expected
Human Plasma 37°C> 8 hoursPotential slow hydrolysis by peptidases

Note: The half-life values are estimations based on the general resistance of beta-peptides to proteolysis and require experimental confirmation.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable stability data. The following are adapted protocols for key stability-indicating studies.

3.1. Protocol for Forced Degradation Studies

cluster_prep Sample Preparation cluster_stress Stress Conditions Stock Prepare 1 mg/mL stock solution of this compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Stress (3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (Solid, 80°C) Stock->Thermal Neutralize Neutralize acid/base samples before analysis Acid->Neutralize Base->Neutralize Analysis Analyze samples by HPLC-UV/MS at specified time points Oxidation->Analysis Thermal->Analysis Neutralize->Analysis

solubility profile of L-beta-aspartyl-L-leucine in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of the dipeptide L-beta-aspartyl-L-leucine. Due to the limited availability of experimental data for this specific molecule, this document synthesizes predicted solubility values, qualitative solubility assessments based on its constituent amino acids, and detailed, generalized experimental protocols for solubility determination. This guide is intended to serve as a foundational resource for researchers initiating studies involving this compound, providing both theoretical predictions and practical methodologies for empirical validation.

Introduction

This compound is a dipeptide comprised of L-aspartic acid and L-leucine, where the peptide bond is formed with the beta-carboxyl group of aspartic acid.[1] Understanding the solubility of this compound is critical for a wide range of applications, including its handling in experimental assays, formulation development in pharmaceuticals, and its study in biological contexts. As noted in the Human Metabolome Database, very few articles have been published on this compound, making predictive models and generalized experimental approaches essential for its study.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial in predicting its solubility behavior.

PropertyValueSource
Molecular FormulaC10H18N2O5PubChem[2]
Molecular Weight246.26 g/mol PubChem[2]
XLogP3-AA (Predicted)-2.8PubChem[2]
pKa (Strongest Acidic, Predicted)2.09HMDB
Physical DescriptionSolidHMDB

Quantitative Solubility Data

Currently, there is a lack of experimentally determined quantitative solubility data for this compound in various solvents. However, a predicted aqueous solubility value is available.

SolventPredicted SolubilityTemperatureMethodSource
Water5.98 g/LNot SpecifiedALOGPSHMDB

Note: This value is computationally predicted and requires experimental verification. For comparison, the predicted water solubility of the alpha-isomer, L-aspartyl-L-leucine, is 5.83 g/L.

Qualitative Solubility Profile

Based on the structure of this compound, a qualitative solubility profile can be predicted. The molecule contains both a hydrophilic aspartyl residue and a hydrophobic leucyl residue.

To systematically predict its solubility, the overall charge of the peptide at neutral pH is considered.[3][4]

  • Acidic Residues: Aspartic acid contributes a negative charge (-1).

  • Basic Residues: There are no basic residues.

  • N-terminus: Contributes a positive charge (+1).

  • C-terminus: Contributes a negative charge (-1).

The overall charge is (-1) + (+1) + (-1) = -1. This makes this compound an acidic peptide .

  • Aqueous Solutions: As an acidic peptide, it is predicted to be more soluble in neutral to basic aqueous solutions (pH > pI).[5][6] Its solubility is likely to decrease in acidic conditions as it approaches its isoelectric point.

  • Organic Solvents: Due to the presence of the hydrophobic leucine side chain, some solubility in polar organic solvents can be expected. For peptides with a net charge, initial attempts at dissolution should be in water.[4] If solubility is limited, organic solvents such as DMSO, DMF, or methanol could be tested, though complete dissolution in purely nonpolar solvents is unlikely.[7][8] For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO followed by dilution with an aqueous buffer is a common strategy.[5][9]

Experimental Protocols

The following is a detailed, generalized protocol for determining the solubility of this compound. This method is based on the standard shake-flask technique.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid is necessary to ensure that saturation is reached.

    • Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be agitated continuously.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a syringe filter to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

    • Analyze the standard solutions using HPLC/UPLC to generate a calibration curve.

    • Dilute the filtered sample from the saturated solution to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same HPLC/UPLC method.

    • Determine the concentration of this compound in the saturated solution by using the calibration curve and accounting for the dilution factor.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis start Add excess dipeptide to solvent equilibrate Equilibrate in thermostatic shaker start->equilibrate settle Settle undissolved solid equilibrate->settle filter_sample Filter supernatant settle->filter_sample analyze Analyze filtered sample via HPLC filter_sample->analyze calibrate Generate HPLC calibration curve calibrate->analyze quantify Quantify concentration analyze->quantify solubility_factors cluster_peptide Peptide Properties cluster_solvent Solvent Properties cluster_conditions External Conditions amino_acid_comp Amino Acid Composition (Hydrophobicity/Hydrophilicity) solubility Dipeptide Solubility amino_acid_comp->solubility charge Overall Charge (pI) charge->solubility length Peptide Length length->solubility ph pH of Solution ph->solubility solvent_type Solvent Type (Aqueous vs. Organic) solvent_type->solubility ionic_strength Ionic Strength ionic_strength->solubility temp Temperature temp->solubility

References

An In-depth Technical Guide on L-beta-aspartyl-L-leucine: A Historical and Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-beta-aspartyl-L-leucine is a dipeptide composed of L-beta-aspartic acid and L-leucine. Despite the biological significance of its constituent amino acids, this specific beta-dipeptide has been the subject of limited direct scientific inquiry. This technical guide provides a comprehensive historical and methodological overview of this compound, drawing from the broader context of peptide chemistry and the known properties of beta-aspartyl peptides. It covers the historical context of its discovery, plausible synthesis and characterization methodologies based on historical and current practices, and a discussion of its potential, though largely unexplored, biological significance. This document aims to serve as a foundational resource for researchers interested in the study of this and other non-canonical dipeptides.

Introduction

This compound is a hybrid peptide, a class of molecules containing at least two different types of amino acids (alpha, beta, gamma, or delta) linked by a peptide bond.[1] While alpha-peptides form the backbone of proteins and have been extensively studied, peptides containing beta-amino acids, such as this compound, represent a less explored area of biochemical research. The constituent amino acids, L-aspartic acid and L-leucine, were discovered in the early 19th century.[2] Leucine was first isolated in 1820 from skeletal muscle and wool.[2] Asparagine, a derivative of aspartic acid, was the first amino acid to be discovered in 1806 from asparagus.[2]

The direct scientific literature on this compound is sparse.[1] It has been detected, but not quantified, in some food sources, including poultry and pork. This guide synthesizes information from related fields to provide a thorough understanding of this dipeptide.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These computed properties provide a baseline for its expected behavior in experimental settings.

PropertyValueSource
Molecular Formula C10H18N2O5PubChem[3]
Molecular Weight 246.26 g/mol PubChem[3]
IUPAC Name 2-[(3-amino-3-carboxypropanoyl)amino]-4-methylpentanoic acidPubChem[3]
Physical Description Solid (Predicted)HMDB
XLogP3 -2.8PubChem[3]

Historical Synthesis and Characterization

Plausible Historical Synthesis Protocol

The synthesis of this compound would likely have been achieved through a solution-phase peptide synthesis approach, which was the standard before the advent of solid-phase synthesis.

Experimental Protocol: Solution-Phase Synthesis of this compound

  • Protection of Amino Acids:

    • L-aspartic acid would be protected at the alpha-carboxyl and amino groups. A common protecting group for the amino group was the benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932.[5] The beta-carboxyl group would be left unprotected to facilitate the desired beta-linkage.

    • L-leucine would be protected at the carboxyl group, for instance, as a methyl or ethyl ester.

  • Activation of the Beta-Carboxyl Group:

    • The unprotected beta-carboxyl group of the Cbz-protected L-aspartic acid would be activated to facilitate peptide bond formation. Methods available in the mid-20th century included conversion to an acid chloride or the use of coupling reagents like dicyclohexylcarbodiimide (DCC), which became widely used in the 1950s.

  • Coupling Reaction:

    • The activated Cbz-L-beta-aspartic acid would be reacted with the L-leucine ester in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide). The reaction would be stirred at room temperature for several hours to allow for the formation of the protected dipeptide, Cbz-L-beta-aspartyl-L-leucine methyl ester.

  • Deprotection:

    • The Cbz group would be removed by catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst).

    • The methyl ester of leucine would be removed by saponification (alkaline hydrolysis).

  • Purification:

    • The final product, this compound, would be purified from the reaction mixture. Early methods would have included recrystallization. Later, chromatographic techniques would have been employed for higher purity.

Historical Characterization Methods

The characterization of the synthesized dipeptide would have relied on the analytical techniques of the era.

Experimental Protocol: Characterization of this compound

  • Paper Chromatography:

    • This technique was a primary method for separating and identifying amino acids and peptides in the 1950s and 1960s.[6][7][8][9]

    • Method: A spot of the purified dipeptide solution would be applied to a sheet of filter paper. The edge of the paper would be dipped into a solvent mixture (e.g., n-butanol, acetic acid, and water). The solvent would move up the paper by capillary action, separating the components of the mixture based on their polarity. The position of the dipeptide would be visualized by spraying with a reagent like ninhydrin, which reacts with the free amino group to produce a colored spot.[10] The retention factor (Rf) value would be calculated and compared to standards.

  • Ion-Exchange Chromatography:

    • Developed and refined in the 1950s and 1960s, ion-exchange chromatography became a powerful tool for the quantitative analysis of amino acids and peptides.[11][12][13][14][15]

    • Method: The dipeptide solution would be loaded onto a column packed with an ion-exchange resin. By applying a series of buffers with varying pH and ionic strength, the dipeptide would be eluted from the column at a characteristic retention time, allowing for its separation and quantification.

  • Spectroscopy (Later Developments):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: From the 1960s onwards, NMR spectroscopy became an indispensable tool for structural elucidation of organic molecules, including peptides.[1][16][17] 1H NMR spectra would provide information about the different protons in the molecule, confirming the presence of both aspartyl and leucyl residues and potentially distinguishing between the alpha and beta linkages.

    • Mass Spectrometry (MS): The application of mass spectrometry to peptide analysis allowed for the precise determination of the molecular weight of the dipeptide, confirming its elemental composition.[18]

Modern Synthesis and Analysis

Modern peptide synthesis is dominated by solid-phase peptide synthesis (SPPS), a technique developed by R. Bruce Merrifield in the early 1960s.[5][19]

Solid-Phase Peptide Synthesis (SPPS)

While SPPS is highly efficient for alpha-peptides, the synthesis of beta-aspartyl peptides can be a known side reaction, particularly when using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[20] This occurs through the formation of a cyclic aspartimide intermediate, which can then be opened by a nucleophile to yield a mixture of alpha- and beta-aspartyl peptides.[4] To intentionally synthesize a beta-aspartyl peptide, one could leverage this known side reaction or use specifically designed beta-amino acid building blocks.

Experimental Workflow: Intentional Synthesis via Aspartimide Formation

G A Fmoc-Asp(OtBu)-Resin B Couple next amino acid (Leucine) A->B C Fmoc-Leu-Asp(OtBu)-Resin B->C D Induce Aspartimide Formation (e.g., with piperidine) C->D E Aspartimide-containing peptide-resin D->E F Nucleophilic opening of aspartimide (controlled conditions) E->F G Mixture of alpha- and beta-aspartyl peptides F->G H Cleavage from resin and deprotection G->H I Purification (e.g., RP-HPLC) H->I J Isolated this compound I->J

Caption: Workflow for synthesizing this compound via aspartimide formation.

Modern Analytical Techniques

Modern analysis would involve high-performance liquid chromatography (HPLC) for purification and a combination of NMR spectroscopy and mass spectrometry for structural confirmation.

TechniqueApplication for this compound
Reverse-Phase HPLC Purification of the target dipeptide from the synthesis mixture and assessment of purity.
1D and 2D NMR Spectroscopy Unambiguous structural determination, including confirmation of the beta-aspartyl linkage through characteristic chemical shifts and correlations.[1][21]
High-Resolution Mass Spectrometry Precise mass determination to confirm the elemental composition. Tandem MS (MS/MS) would provide fragmentation patterns to confirm the amino acid sequence.[18]

Biological Significance and Signaling Pathways

There is a notable lack of direct research into the biological activities and signaling pathways of this compound. However, the known roles of its constituent amino acids provide a starting point for hypothesis-driven research.

Known Roles of Constituent Amino Acids
  • L-Aspartic Acid: Functions as an excitatory neurotransmitter, stimulating NMDA receptors, although less potently than glutamate.[22] It is also a key metabolite in the urea cycle and gluconeogenesis.[22]

  • L-Leucine: Is an essential branched-chain amino acid (BCAA) that plays a crucial role in stimulating muscle protein synthesis.[23][24] This is primarily mediated through the activation of the mTOR (mechanistic target of rapamycin) signaling pathway.[23][25][26][27]

Signaling Pathway: Leucine Activation of mTOR

G Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates EBP1 4E-BP1 mTORC1->EBP1 phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes EBP1->ProteinSynthesis disinhibits

Caption: Simplified diagram of L-leucine's role in activating the mTOR signaling pathway.

Potential Roles of this compound

The presence of the beta-amino acid linkage makes this compound potentially more resistant to degradation by peptidases compared to its alpha-linked counterpart.[28] This increased stability could lead to different pharmacokinetic and pharmacodynamic properties if it were to have any biological activity. Research on other beta-aspartyl peptides has shown that their formation can alter or abolish the physiological effects of the parent alpha-peptide.

Future research could investigate whether this compound can:

  • Interact with receptors for its constituent amino acids.

  • Modulate the mTOR pathway.

  • Have any unique signaling properties as a dipeptide.

  • Serve as a biomarker for the consumption of certain foods.[1]

Conclusion

This compound remains a scientifically under-investigated dipeptide. This guide has provided a comprehensive overview based on the available, albeit limited, direct information and extensive related literature. The historical context of peptide chemistry allows for the reconstruction of plausible early synthesis and characterization methods. Modern techniques offer precise and efficient ways to synthesize and study this molecule. The biological role of this compound is an open question, with the known functions of its constituent amino acids providing a foundation for future exploration. This document serves as a detailed starting point for researchers and professionals in drug development who are interested in exploring the potential of this and other non-canonical peptides.

References

L-beta-aspartyl-L-leucine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-beta-aspartyl-L-leucine, a dipeptide composed of L-beta-aspartic acid and L-leucine. Due to the limited specific research available on this particular beta-dipeptide, this document also includes general methodologies for peptide analysis and discusses the known biological roles of its constituent amino acids to infer potential properties and areas for future investigation.

Compound Identification

This compound is a dipeptide where the beta-carboxyl group of aspartic acid forms a peptide bond with the amino group of leucine. While a definitive, single CAS number for this compound is not consistently reported across major chemical databases, several identifiers are available. The alpha isomer, L-alpha-aspartyl-L-leucine, is more commonly documented.

Identifier TypeIdentifierSource
PubChem CID 3549397PubChem
HMDB ID HMDB0011166HMDB
Molecular Formula C10H18N2O5PubChem, HMDB
Molecular Weight 246.26 g/mol PubChem
IUPAC Name 2-[(3-amino-3-carboxypropanoyl)amino]-4-methylpentanoic acidPubChem
Synonyms beta-Asp-Leu, H-b-ASP-LEU-OH, beta-AspartylleucinePubChem

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.[1] Experimental data is largely unavailable.

PropertyValueSource
Molecular Weight 246.26 g/mol PubChem
XLogP3-AA -3.4PubChem
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 7PubChem
Exact Mass 246.12157168 g/mol PubChem
Monoisotopic Mass 246.12157168 g/mol PubChem
Topological Polar Surface Area 129 ŲPubChem
Heavy Atom Count 17PubChem
Formal Charge 0PubChem
Complexity 303PubChem
Isotope Atom Count 0PubChem
Defined Atom Stereocenter Count 2PubChem
Undefined Atom Stereocenter Count 0PubChem
Defined Bond Stereocenter Count 0PubChem
Undefined Bond Stereocenter Count 0PubChem
Covalently-Bonded Unit Count 1PubChem
Compound Is Canonicalized YesPubChem

Hypothetical Experimental Workflow

Given the lack of specific published experimental protocols for this compound, a general workflow for the synthesis, purification, and characterization of a dipeptide is proposed below. This workflow is based on standard peptide chemistry techniques.

Hypothetical Experimental Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials: Protected L-beta-Aspartic Acid Protected L-Leucine coupling Peptide Coupling Reaction (e.g., DCC/HOBt or HATU) start->coupling deprotection Deprotection of Protecting Groups coupling->deprotection crude Crude Dipeptide deprotection->crude hplc Reversed-Phase HPLC crude->hplc fractions Fraction Collection hplc->fractions pure Purified Dipeptide fractions->pure ms Mass Spectrometry (MS) (Verify Molecular Weight) pure->ms nmr NMR Spectroscopy (Confirm Structure) pure->nmr aa_analysis Amino Acid Analysis (Confirm Composition) pure->aa_analysis

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

Detailed Methodologies

Synthesis:

  • Protection: The alpha-carboxyl and amino groups of L-beta-aspartic acid and the carboxyl group of L-leucine would be protected using standard protecting groups (e.g., Boc for the amino group and benzyl esters for the carboxyl groups).

  • Coupling: The protected amino acids would be coupled using a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or a more modern reagent like HATU. The reaction would be carried out in an appropriate organic solvent (e.g., DMF or DCM) at room temperature.

  • Deprotection: The protecting groups would be removed under conditions that do not cleave the newly formed peptide bond. For example, Boc groups are removed with trifluoroacetic acid (TFA), and benzyl esters by catalytic hydrogenation.

Purification:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude dipeptide would be purified using RP-HPLC with a C18 column. A gradient of water and acetonitrile, both containing a small amount of TFA (e.g., 0.1%), would be used to elute the dipeptide.

Characterization:

  • Mass Spectrometry: The molecular weight of the purified dipeptide would be confirmed by electrospray ionization mass spectrometry (ESI-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to confirm the covalent structure of the dipeptide and the stereochemistry of the chiral centers.

  • Amino Acid Analysis: The purified dipeptide would be hydrolyzed, and the resulting amino acids analyzed to confirm a 1:1 ratio of aspartic acid and leucine.

Potential Biological Significance

While the specific biological role of this compound is not well-documented, the functions of its constituent amino acids, L-aspartic acid and L-leucine, are well-established. This allows for informed hypotheses about the potential biological activities of the dipeptide.

Potential Biological Roles of this compound dipeptide This compound asp L-Aspartic Acid dipeptide->asp Hydrolysis leu L-Leucine dipeptide->leu Hydrolysis neuro Neurotransmitter/Neuromodulator asp->neuro biosynth Precursor for Biosynthesis (e.g., purines, pyrimidines) asp->biosynth energy Energy Metabolism (Malate-Aspartate Shuttle) asp->energy mtor mTOR Pathway Activation leu->mtor metabolic_reg Metabolic Regulation leu->metabolic_reg protein_synth Muscle Protein Synthesis mtor->protein_synth

Caption: Inferred potential biological roles of this compound based on its constituent amino acids.

Inferences from L-Aspartic Acid

L-aspartic acid is a non-essential amino acid that functions as an excitatory neurotransmitter in the central nervous system. It is also a key intermediate in the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria for energy production, and serves as a precursor for the biosynthesis of other amino acids and nucleotides.

Inferences from L-Leucine

L-leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in muscle protein synthesis, primarily through the activation of the mTOR signaling pathway. It is also involved in the regulation of blood sugar levels and the production of growth hormones.

The dipeptide this compound could potentially act as a pro-drug, being hydrolyzed in vivo to release its constituent amino acids. Alternatively, the dipeptide itself may have unique biological activities that warrant further investigation, such as altered transport across cell membranes or different receptor binding affinities compared to its individual components. The presence of the beta-peptide bond may also confer resistance to degradation by certain proteases.

Conclusion and Future Directions

This compound is a dipeptide with defined chemical identifiers but a notable lack of specific research into its synthesis, properties, and biological function. The methodologies and potential roles outlined in this guide are based on established principles of peptide chemistry and the known functions of its constituent amino acids. Future research should focus on the unambiguous synthesis and purification of this compound, followed by in vitro and in vivo studies to elucidate its specific biological activities and potential therapeutic applications. Such studies would contribute valuable knowledge to the fields of biochemistry, pharmacology, and drug development.

References

An In-depth Technical Guide on L-beta-aspartyl-L-leucine and the Pivotal Role of its Constituent, L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature on the dipeptide L-beta-aspartyl-L-leucine is sparse. This guide summarizes the available data for the dipeptide and provides an in-depth review of its constituent amino acid, L-leucine, which is well-researched and likely dictates the biological activity of the dipeptide upon hydrolysis.

This compound: An Overview

This compound is a dipeptide composed of L-beta-aspartic acid and L-leucine.[1][2] It belongs to the class of organic compounds known as hybrid peptides, which contain at least two different types of amino acids linked by a peptide bond. While detected in some foods, it has not been quantified, and very few articles have been published on this specific dipeptide.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C10H18N2O5PubChem[1]
Molecular Weight 246.26 g/mol PubChem[1]
IUPAC Name 2-[(3-amino-3-carboxypropanoyl)amino]-4-methylpentanoic acidPubChem[1]
XLogP3 -2.8PubChem[1]
Hydrogen Bond Donor Count 4PubChem[1]
Hydrogen Bond Acceptor Count 6PubChem[1]
Rotatable Bond Count 7PubChem[1]
Exact Mass 246.12157168 DaPubChem[1]
Monoisotopic Mass 246.12157168 DaPubChem[1]
Topological Polar Surface Area 130 ŲPubChem[1]
Heavy Atom Count 17PubChem[1]
Complexity 303PubChem[1]

L-leucine: The Biologically Active Component

L-leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and various metabolic processes.[3][] It is not synthesized by the human body and must be obtained from dietary sources.[3] The biological effects of this compound are likely dominated by the bioactivity of L-leucine following enzymatic cleavage of the peptide bond.

L-leucine and the mTOR Signaling Pathway

A primary mechanism of L-leucine's action is the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[][5][6] Leucine's activation of mTOR complex 1 (mTORC1) is a key step in initiating muscle protein synthesis.[6]

mTOR_Signaling Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis (Muscle Growth and Repair) S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis inhibition released

Caption: L-leucine activation of the mTORC1 signaling pathway.

Quantitative Effects of L-leucine on Muscle Protein Synthesis

Numerous studies have quantified the impact of L-leucine supplementation on muscle protein synthesis (MPS). The following table summarizes key findings.

Study PopulationLeucine DosageOutcomeReference
Elderly MenLeucine-supplemented meals56.6% increase in muscle protein fractional synthesis rate compared to control[7]
Healthy SubjectsIntravenous infusion of L-leucineDecreased lysine oxidation by ~19% and endogenous leucine flux by ~12%[8][9]
L-leucine in Metabolism and Other Biological Functions

Beyond muscle protein synthesis, L-leucine is involved in:

  • Glucose Homeostasis: Leucine infusion has been shown to decrease hepatic glucose production and metabolic clearance of glucose.[8][9]

  • Adipose Tissue Metabolism: Leucine can regulate gene expression related to fatty acid metabolism in adipocytes.

  • Pancreatic β-Cell Function: L-leucine can influence pancreatic β-cell differentiation and function, also through the mTOR pathway.[10]

Experimental Protocols

This section details common methodologies used to investigate the effects of L-leucine.

Stable Isotope Tracer Studies for Muscle Protein Synthesis

A widely used method to quantify muscle protein synthesis in response to L-leucine involves stable isotope tracers.

Objective: To measure the rate of incorporation of labeled amino acids into muscle proteins.

Protocol Outline:

  • Subject Preparation: Subjects are typically studied in a post-absorptive state overnight.

  • Tracer Infusion: A primed, constant intravenous infusion of a stable isotope-labeled amino acid, such as L-[1-¹³C]leucine or L-[ring-²H₅]phenylalanine, is initiated.

  • Blood and Muscle Sampling:

    • Baseline blood and muscle biopsy samples are collected before the intervention (e.g., L-leucine ingestion).

    • Following the intervention, timed serial blood samples are drawn to measure plasma amino acid concentrations and isotopic enrichment.

    • A second muscle biopsy is taken from the same muscle (e.g., vastus lateralis) after a defined period to determine the incorporation of the tracer into muscle protein.

  • Sample Analysis:

    • Plasma samples are analyzed for amino acid concentrations via techniques like HPLC.

    • Isotopic enrichment in plasma and muscle protein is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of Fractional Synthetic Rate (FSR): The FSR of muscle protein is calculated using the formula:

    FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100

    Where:

    • E_p1 and E_p2 are the enrichments of the tracer in the protein pool at two time points.

    • E_precursor is the average enrichment of the precursor pool (plasma or intracellular amino acid).

    • t is the time interval between biopsies.

Isotope_Tracer_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fasting Overnight Fast Infusion Start Primed, Constant Isotope Tracer Infusion Fasting->Infusion Baseline Baseline Blood and Muscle Biopsy Samples Infusion->Baseline Intervention Administer L-leucine or Placebo Baseline->Intervention Serial_Sampling Serial Blood Sampling Intervention->Serial_Sampling Final_Biopsy Final Muscle Biopsy Serial_Sampling->Final_Biopsy Mass_Spec GC-MS or LC-MS Analysis of Isotopic Enrichment Final_Biopsy->Mass_Spec FSR_Calc Calculate Fractional Synthetic Rate (FSR) Mass_Spec->FSR_Calc

Caption: Workflow for a stable isotope tracer study.

Western Blotting for Signaling Pathway Analysis

To assess the activation of signaling pathways like mTORC1 by L-leucine, Western blotting is a standard technique.

Objective: To detect and quantify the phosphorylation status of key signaling proteins.

Protocol Outline:

  • Sample Collection and Lysis: Tissue or cell samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Protein Quantification: The total protein concentration of the lysates is determined using a colorimetric assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated S6K1 or total S6K1).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent or fluorescent substrate is added, and the signal is captured using an imaging system.

  • Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin) and to the total amount of the target protein.

Future Research Directions for this compound

Given the limited data on this compound, future research could explore:

  • Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of the dipeptide to understand its stability and whether it is hydrolyzed to its constituent amino acids in vivo.

  • Biological Activity: Comparing the effects of this compound to an equimolar dose of L-leucine on key outcomes like muscle protein synthesis and mTOR signaling.

  • Unique Properties: Exploring potential unique biological activities of the intact dipeptide that differ from L-leucine alone.

Conclusion

While this compound itself is an understudied dipeptide, its constituent L-leucine is a potent modulator of muscle protein synthesis and metabolic signaling. The well-established role of L-leucine in activating the mTORC1 pathway provides a strong foundation for hypothesizing the biological effects of this compound, assuming its in vivo hydrolysis. The experimental protocols detailed in this guide are fundamental to further elucidating the physiological roles of L-leucine and can be adapted to investigate the specific properties of this compound, paving the way for potential applications in clinical nutrition and drug development.

References

Potential Research Directions for L-beta-aspartyl-L-leucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

L-beta-aspartyl-L-leucine is a dipeptide composed of L-aspartic acid and L-leucine, linked via a beta-amide bond. Despite its simple structure, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its biological activities, signaling pathways, and potential therapeutic applications. The Human Metabolome Database lists it as a known compound, detected in some food sources, but provides no data on its physiological effects. This whitepaper outlines potential research directions for this compound, drawing hypotheses from the known biological roles of its constituent amino acids and the unique properties of beta-peptides. The following sections propose specific avenues of investigation, including detailed hypothetical experimental protocols and potential signaling pathways for exploration, to catalyze future research into this understudied molecule.

Introduction to this compound

This compound is a hybrid peptide, distinguished by the linkage between the beta-carboxyl group of aspartic acid and the amino group of leucine. This contrasts with the more common alpha-peptide bond found in proteins. This structural difference may have profound implications for its biological stability and activity. Research on other beta-aspartyl peptides has shown that the inclusion of a beta-amide bond can lead to a loss of the physiological activity observed in their alpha-linked counterparts, suggesting that the bioactivity of this compound cannot be directly inferred from its constituent amino acids.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₈N₂O₅PubChem
Molecular Weight 246.26 g/mol PubChem
Synonyms beta-Asp-Leu, H-β-Asp-Leu-OHPubChem
Structure A dipeptide of L-aspartic acid and L-leucine with a beta-peptide bond.Human Metabolome Database

Proposed Research Directions

Given the limited data on this compound, the following research directions are proposed to elucidate its potential biological significance.

Investigation of Metabolic Stability and Bioavailability

A crucial first step is to understand the metabolic fate of this compound. Beta-peptides are often more resistant to enzymatic degradation than their alpha-peptide counterparts.

Hypothesis: this compound exhibits greater stability against proteolysis compared to its alpha-linked isomer, L-alpha-aspartyl-L-leucine, leading to higher bioavailability.

Proposed Experiments:

  • In vitro enzymatic degradation assay: Incubate the dipeptide with various proteases (e.g., pepsin, trypsin, chymotrypsin) and peptidases and analyze its degradation over time using HPLC-MS.

  • Cell culture permeability assay: Utilize Caco-2 cell monolayers to assess the intestinal permeability of the dipeptide.

  • Pharmacokinetic studies in animal models: Administer the dipeptide to rodents and measure its concentration in plasma over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Exploration of a Potential Role in Modulating mTOR Signaling

L-leucine is a well-established activator of the mechanistic target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1][2] It is plausible that this compound, if it can be transported into cells and either release L-leucine or mimic its effects, could modulate this pathway.

Hypothesis: this compound influences the mTOR signaling cascade, potentially impacting muscle protein synthesis and cell metabolism.

Proposed Experiments:

  • Western blot analysis: Treat muscle cell cultures (e.g., C2C12 myotubes) with the dipeptide and measure the phosphorylation status of key mTOR pathway proteins such as mTOR, S6K1, and 4E-BP1.

  • Protein synthesis assay: Quantify the rate of protein synthesis in treated cells using techniques like SUnSET (surface sensing of translation) or radioisotope incorporation.

  • Gene expression analysis: Use RT-qPCR to examine the expression of genes involved in muscle growth and atrophy.

Assessment of Neuroactivity

L-aspartic acid is an excitatory neurotransmitter. While the beta-linkage may alter its activity, the potential for this compound to interact with neuronal receptors warrants investigation.

Hypothesis: this compound possesses neuromodulatory properties.

Proposed Experiments:

  • Receptor binding assays: Test the affinity of the dipeptide for various glutamate receptors (e.g., NMDA, AMPA) in vitro.

  • Electrophysiological studies: Use patch-clamp techniques on cultured neurons to determine if the dipeptide can elicit or modulate neuronal firing.

  • Behavioral studies in animal models: Assess changes in locomotion, anxiety, and cognitive function in rodents following administration of the dipeptide.

Hypothetical Experimental Protocols

The following are detailed, hypothetical protocols for the key experiments proposed above.

Protocol: In Vitro mTOR Signaling Assay
  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS until they reach 80-90% confluency. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Treatment: Starve the myotubes in serum-free DMEM for 4 hours. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include L-leucine as a positive control and a vehicle (e.g., PBS) as a negative control.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. Use a loading control such as GAPDH.

  • Analysis: Quantify band intensities using densitometry and normalize the levels of phosphorylated proteins to their total protein levels.

Protocol: Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Transport Study: Add this compound to the apical side of the Transwell insert. Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: Analyze the concentration of the dipeptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the hypothetical signaling pathway and an experimental workflow for investigating this compound.

mTOR_Pathway This compound This compound Cell Membrane Transporter Cell Membrane Transporter This compound->Cell Membrane Transporter Intracellular Pool Intracellular Pool Cell Membrane Transporter->Intracellular Pool mTORC1 mTORC1 Intracellular Pool->mTORC1 Activation? S6K1 S6K1 mTORC1->S6K1 Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Stimulation 4E-BP1->Protein Synthesis Inhibition (when active) Relief of Inhibition (when phosphorylated) Cell Growth Cell Growth Protein Synthesis->Cell Growth

Figure 1: Hypothetical mTOR signaling pathway activation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Synthesis Synthesis Stability Assay Stability Assay Synthesis->Stability Assay Cell Culture Cell Culture Synthesis->Cell Culture Signaling Assay Signaling Assay Stability Assay->Signaling Assay Cell Culture->Signaling Assay Animal Model Animal Model Signaling Assay->Animal Model Promising Results Pharmacokinetics Pharmacokinetics Efficacy Study Efficacy Study Pharmacokinetics->Efficacy Study

Figure 2: Proposed experimental workflow.

Conclusion and Future Outlook

This compound represents a molecule of unknown biological significance. The research directions proposed in this whitepaper provide a roadmap for its systematic investigation. By exploring its metabolic stability, its potential to modulate key cellular signaling pathways like mTOR, and its possible neuroactive properties, the scientific community can begin to unravel the functional role of this dipeptide. The unique beta-amide linkage suggests that it may possess novel properties, such as enhanced stability, which could be of interest for therapeutic development. Future research in this area is not only warranted but holds the potential for exciting new discoveries in peptide science and pharmacology.

References

Methodological & Application

Application Notes and Protocols for the Quantification of L-beta-aspartyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-beta-aspartyl-L-leucine is a dipeptide of interest in various fields, including food science, metabolomics, and pharmaceutical development. As a potential biomarker and a component in food products, its accurate quantification is crucial. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be adaptable for various sample matrices, including biological fluids and food products.

Analytical Methods Overview

The quantification of small peptides like this compound can be challenging due to their low abundance and potential for matrix interference.[1] The two primary recommended methods are:

  • HPLC-UV: A robust and widely available technique suitable for relatively high concentration samples. Derivatization is often employed to enhance sensitivity.

  • LC-MS/MS: A highly sensitive and selective method ideal for detecting trace amounts of the analyte in complex matrices.[2] It is the preferred method for clinical and pharmacokinetic studies.[2]

Data Presentation: Quantitative Method Parameters

The following tables summarize the typical performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of dipeptides, which can be considered representative for this compound analysis.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method Performance

ParameterTypical Value
Linearity Range0.5 - 100 ng/mL
Correlation Coefficient (r²)> 0.999[3]
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL[2]
Accuracy (% Recovery)90 - 110%[4]
Precision (% RSD)< 10%[4]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a method for the quantification of this compound using HPLC with UV detection, including a pre-column derivatization step to enhance sensitivity.

1. Materials and Reagents

  • This compound standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • o-Phthalaldehyde (OPA) derivatizing reagent

  • Boric acid buffer (0.4 M, pH 10.2)

  • Sample matrix (e.g., plasma, food extract)

2. Sample Preparation

  • Protein Precipitation (for biological samples): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Derivatization:

    • To 50 µL of the supernatant or standard solution, add 50 µL of boric acid buffer.

    • Add 10 µL of OPA reagent.

    • Mix and let the reaction proceed for 2 minutes at room temperature.

    • Add 400 µL of the initial mobile phase to stop the reaction and dilute the sample.

  • Filtration: Filter the derivatized sample through a 0.22 µm syringe filter before injection.

3. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-22 min: 40% to 95% B

    • 22-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection: 338 nm

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound using a triple quadrupole mass spectrometer.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA)

  • Sample matrix (e.g., plasma, food extract)

2. Sample Preparation

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • To 100 µL of sample, add 10 µL of IS solution and 200 µL of 4% phosphoric acid.

    • Load the mixture onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 50% B

    • 5-5.5 min: 50% to 98% B

    • 5.5-6.5 min: 98% B

    • 6.5-7 min: 98% to 2% B

    • 7-8 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) -> Product ion (Q3)

    • Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

    • (Note: Specific MRM transitions need to be optimized by infusing the analyte and IS into the mass spectrometer.)

4. Data Analysis

  • Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Signaling Pathways and Experimental Workflows

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization with OPA Supernatant->Derivatization Filtration Filtration (0.22 µm) Derivatization->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection C18_Column C18 Reverse-Phase Separation HPLC_Injection->C18_Column UV_Detection UV Detection (338 nm) C18_Column->UV_Detection Chromatogram Obtain Chromatogram UV_Detection->Chromatogram Calibration_Curve Construct Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV quantification of this compound.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Sample->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_Injection UPLC Injection Reconstitution->UPLC_Injection C18_Column UPLC C18 Separation UPLC_Injection->C18_Column MSMS_Detection Tandem MS Detection (MRM) C18_Column->MSMS_Detection Chromatogram Obtain MRM Chromatogram MSMS_Detection->Chromatogram Calibration_Curve Construct Calibration Curve (Analyte/IS Ratio) Chromatogram->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

References

Application Note: Quantitative Analysis of L-beta-aspartyl-L-leucine in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-beta-aspartyl-L-leucine is a dipeptide of interest in various fields of biochemical and pharmaceutical research. Accurate and sensitive quantification of this analyte in complex biological matrices is crucial for understanding its physiological roles and potential as a biomarker. This application note describes a robust and sensitive method for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is suitable for researchers, scientists, and drug development professionals requiring precise and reliable quantification of this dipeptide.

Experimental Workflow

A generalized workflow for the HPLC-MS/MS analysis of this compound from biological samples is presented below. The process involves sample preparation, chromatographic separation, and mass spectrometric detection.

workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue Homogenate) extraction Protein Precipitation & Solid-Phase Extraction (SPE) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution hplc HPLC Separation (Reversed-Phase C18) reconstitution->hplc ms Mass Spectrometry (ESI+) hplc->ms msms Tandem MS (MRM) ms->msms quant Quantification msms->quant

Figure 1: Experimental workflow for HPLC-MS/MS analysis.

Detailed Protocols

1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results in HPLC-MS/MS analysis.[1][2] The following protocol is a general guideline for the extraction of this compound from plasma.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) - Optional Cleanup: For cleaner samples and to minimize matrix effects, an optional SPE cleanup can be performed.[2]

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for injection.

2. HPLC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection parameters should be optimized for the specific instrumentation used. The following are suggested starting conditions.

HPLC Parameters:

ParameterValue
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 2% B for 1 min, 2-95% B in 8 min, hold at 95% B for 2 min, return to 2% B in 0.1 min, and re-equilibrate for 2.9 min.

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The MRM transitions must be optimized by infusing a standard solution of this compound. Based on the molecular weight of this compound (246.26 g/mol )[3] and common fragmentation patterns of peptides[4][5][6], plausible precursor and product ions are suggested below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound247.1132.1 (Leucine immonium ion)2015
This compound247.186.1 (Leucine fragment)2025
Internal Standard (hypothetical)252.1137.12015

Quantitative Data Summary

The following table presents hypothetical quantitative data for the analysis of this compound in spiked plasma samples to demonstrate the method's performance.

Sample IDSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)CV (%)
QC Low109.898.04.5
QC Mid100102.1102.13.2
QC High1000995.499.52.8
Blank0Not Detected--

Logical Relationship of Analytical Steps

The following diagram illustrates the logical progression and key considerations at each stage of the analytical method.

logical_flow cluster_method_dev Method Development & Validation sample_prep Sample Preparation Minimize Matrix Effects Maximize Recovery chromatography HPLC Separation Achieve Baseline Separation Minimize Run Time sample_prep->chromatography ms_detection MS/MS Detection Optimize MRM Transitions Maximize Sensitivity & Specificity chromatography->ms_detection validation Method Validation Linearity, Accuracy, Precision LLOQ, ULOQ ms_detection->validation

References

Application Notes and Protocols for the Solid-Phase Synthesis of L-beta-aspartyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the efficient construction of peptide chains. This application note provides a detailed protocol for the synthesis of the dipeptide L-beta-aspartyl-L-leucine using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The incorporation of a β-amino acid, such as L-beta-aspartic acid, presents unique challenges compared to standard α-amino acid peptide synthesis, primarily concerning coupling efficiency and potential side reactions. This protocol outlines the necessary steps, from resin preparation to final cleavage and purification, to successfully synthesize this dipeptide.

Core Principles

The synthesis is performed on a solid support resin, typically a Wang resin for the production of a C-terminal carboxylic acid. The synthesis proceeds from the C-terminus to the N-terminus. The L-leucine residue is first attached to the resin. Subsequently, the Fmoc protecting group on the N-terminus of leucine is removed, and the protected L-beta-aspartic acid is coupled to the free amine. Finally, the dipeptide is cleaved from the resin, and all protecting groups are removed.

A critical aspect of synthesizing peptides containing aspartic acid is the potential for aspartimide formation, a side reaction that can lead to a mixture of α- and β-aspartyl peptides and racemization.[1][2] Careful selection of protecting groups and coupling conditions is essential to minimize this side reaction. For the purpose of this protocol, we will utilize a side-chain protected Fmoc-L-beta-aspartic acid derivative, such as Fmoc-L-beta-Asp(OtBu)-OH, to prevent side-chain related issues during coupling.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Fmoc-L-Leu-Wang Resin100-200 mesh, 0.5-0.8 mmol/gStandard Supplier
Fmoc-L-beta-Asp(OtBu)-OHSynthesis GradeSpecialized Supplier
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeStandard Supplier
1-Hydroxybenzotriazole (HOBt)Synthesis GradeStandard Supplier
PiperidineAnhydrousStandard Supplier
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeStandard Supplier
Dichloromethane (DCM)Anhydrous, Peptide Synthesis GradeStandard Supplier
Trifluoroacetic acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)Reagent GradeStandard Supplier
Diethyl etherAnhydrousStandard Supplier
Resin Preparation and Swelling
  • Place 100 mg of Fmoc-L-Leu-Wang resin (assuming a loading of 0.6 mmol/g, which corresponds to 0.06 mmol) in a fritted syringe reaction vessel.

  • Add 2 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with occasional agitation.

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection of Leucine
  • Add 2 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 20 minutes at room temperature to ensure complete removal of the Fmoc group.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5 x 2 mL) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a Kaiser test to confirm the presence of a free primary amine. A positive test will result in a deep blue color.

Coupling of Fmoc-L-beta-Asp(OtBu)-OH

Due to the potentially lower reactivity of β-amino acids, a slightly longer coupling time or a double coupling strategy may be employed to ensure high coupling efficiency.

  • In a separate vial, dissolve Fmoc-L-beta-Asp(OtBu)-OH (3 equivalents, 0.18 mmol, 74 mg), HOBt (3 equivalents, 0.18 mmol, 27 mg) in 1 mL of DMF.

  • Add DIC (3 equivalents, 0.18 mmol, 28 µL) to the solution and pre-activate for 15-20 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For β-amino acids, a longer coupling time is often beneficial.

  • After the coupling, drain the reaction solution.

  • Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow/colorless beads) indicates a successful coupling. If the test is positive, a second coupling step is recommended.

Final Fmoc Deprotection
  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes at room temperature.

  • Drain the piperidine solution.

  • Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Cleavage and Deprotection

Caution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. For 100 mg of resin, approximately 2 mL of the cocktail is sufficient.

  • Add the cleavage cocktail to the dried resin in the reaction vessel.

  • Agitate the mixture for 2-3 hours at room temperature. TIS acts as a scavenger to trap the reactive tert-butyl cations generated during the deprotection of the side chain.

  • After the cleavage is complete, filter the solution from the resin beads into a clean collection tube.

  • Wash the resin beads with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • A white precipitate of the dipeptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS).

Data Presentation

The following tables summarize the expected quantitative data for the solid-phase synthesis of this compound. These are typical values and may vary depending on the specific reagents and conditions used.

Table 1: Reagent Quantities for a 0.06 mmol Synthesis Scale

ReagentEquivalentsMolar Amount (mmol)Mass/Volume
Fmoc-L-Leu-Wang Resin10.06100 mg (at 0.6 mmol/g)
Fmoc-L-beta-Asp(OtBu)-OH30.1874 mg
DIC30.1828 µL
HOBt30.1827 mg
Piperidine (in DMF)--2 mL of 20% solution
Cleavage Cocktail--2 mL

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValueNotes
Resin Swelling Time30 minutesIn DMF
Fmoc Deprotection Time20 minutes20% Piperidine in DMF
Coupling Time2-4 hoursLonger time for β-amino acid
Cleavage Time2-3 hours95% TFA with scavengers
Expected Crude Yield70-90%Based on initial resin loading
Expected Purity (Crude)60-80%Determined by RP-HPLC
Expected Purity (Post-HPLC)>95%Determined by RP-HPLC

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage Cleavage & Purification Resin Fmoc-L-Leu-Wang Resin Swell Swell in DMF Resin->Swell 30 min Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-L-beta-Asp(OtBu)-OH (DIC/HOBt) Wash1->Coupling 2-4 hours Wash2 DMF/DCM Wash Coupling->Wash2 Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleave Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleave 2-3 hours Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Product This compound Purify->Product

References

Application Notes and Protocols: L-beta-aspartyl-L-leucine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Current Research: As of the latest literature review, specific applications and detailed experimental data for the dipeptide L-beta-aspartyl-L-leucine in cell culture are not extensively documented. The following application notes and protocols are based on the established roles of its constituent amino acids, L-aspartate and L-leucine, and the general principles of dipeptide utilization in cell culture. These guidelines provide a framework for researchers to explore the potential of this compound as a novel cell culture supplement.

I. Application Notes

Introduction to Dipeptides in Cell Culture

Dipeptides are increasingly utilized in modern cell culture media, particularly in biopharmaceutical production using cell lines like Chinese Hamster Ovary (CHO) cells.[1][2][3][4] They offer several advantages over free amino acids, including:

  • Enhanced Stability: Certain amino acids, such as L-glutamine, are unstable in liquid media, degrading into byproducts like ammonia that can be toxic to cells.[1][5] Dipeptides containing these amino acids, for instance, L-alanyl-L-glutamine, exhibit greater stability, ensuring a consistent supply of the required nutrient without the accumulation of harmful substances.[2][4]

  • Improved Solubility: Some amino acids, like L-tyrosine, have poor solubility at neutral pH, limiting their concentration in feeds and media.[2][5] Incorporating them into dipeptides can significantly enhance their solubility.[2]

  • Efficient Uptake and Metabolism: Cells can efficiently import dipeptides, which are then hydrolyzed into their constituent amino acids for use in various metabolic pathways.[1]

Potential Applications of this compound

Based on the known functions of L-aspartate and L-leucine, the dipeptide this compound could be investigated for the following applications:

  • Stimulation of Protein Synthesis and Cell Growth: L-leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of protein synthesis, cell growth, and proliferation.[6][7][8][9] By providing a source of L-leucine, this dipeptide could potentially enhance recombinant protein production and overall cell mass.

  • Enhancing Cellular Metabolism and Energy Production: L-aspartate is a key metabolite that participates in the citric acid (TCA) cycle and gluconeogenesis.[10][11] Supplementation with an L-aspartate source may support robust cellular energy metabolism, which is crucial for high-density cell cultures.

  • Supporting Cell Proliferation in Demanding Conditions: Aspartate can be a limiting metabolite for cancer cell proliferation, especially under hypoxic conditions.[12] Therefore, this compound could be beneficial in supporting the growth of rapidly dividing cells or cells under metabolic stress.

  • Precursor for Biomolecule Synthesis: L-aspartate serves as a precursor for the synthesis of other amino acids and purine bases.[11] This makes it a valuable building block for cellular proliferation.

Signaling Pathway: L-leucine and mTOR Activation

The L-leucine component of the dipeptide is expected to activate the mTOR signaling pathway, a critical cascade for anabolic processes in the cell. Upon cellular uptake and hydrolysis of the dipeptide, the released L-leucine can trigger this pathway.

mTOR_Pathway Leucine L-Leucine Rag_GTPases Rag GTPases Leucine->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth leads to

L-leucine activation of the mTORC1 signaling pathway.

II. Experimental Protocols

The following is a general protocol for evaluating the effect of this compound on a suspension cell line, such as CHO cells.

Objective

To determine the optimal concentration of this compound for enhancing cell growth, viability, and recombinant protein production in a batch or fed-batch culture.

Materials
  • Suspension CHO cell line expressing a recombinant protein (e.g., a monoclonal antibody).

  • Chemically defined, serum-free CHO cell culture medium.

  • This compound (sterile, cell culture grade).

  • Shake flasks or bioreactors.

  • Cell counter (e.g., trypan blue exclusion assay).

  • Metabolite analyzer (for glucose, lactate, ammonia).

  • Assay for quantifying the recombinant protein (e.g., ELISA, HPLC).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Thawing Thaw and expand CHO cells Seeding Seed cells into shake flasks with varying concentrations of the dipeptide Cell_Thawing->Seeding Media_Prep Prepare basal medium and This compound stock Media_Prep->Seeding Incubation Incubate under standard conditions (e.g., 37°C, 8% CO2) Seeding->Incubation Sampling Perform daily sampling Incubation->Sampling Cell_Metrics Measure viable cell density and viability Sampling->Cell_Metrics Metabolites Analyze glucose, lactate, and ammonia levels Sampling->Metabolites Protein_Titer Quantify recombinant protein concentration Sampling->Protein_Titer Data_Analysis Analyze and compare data Cell_Metrics->Data_Analysis Metabolites->Data_Analysis Protein_Titer->Data_Analysis

Workflow for evaluating a new cell culture supplement.
Detailed Methodology

  • Cell Culture Preparation:

    • Thaw and expand the CHO cell line in the basal medium to obtain a sufficient number of cells for the experiment.

    • Ensure cells are in the exponential growth phase with high viability (>95%) before seeding.

  • Dipeptide Stock Preparation:

    • Prepare a sterile stock solution of this compound in the basal medium or a compatible buffer at a high concentration (e.g., 100 mM).

    • Filter-sterilize the stock solution using a 0.22 µm filter.

  • Experimental Setup:

    • Set up shake flasks (or bioreactors) with the desired working volume of basal medium.

    • Spike the medium with the this compound stock solution to achieve a range of final concentrations (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM). Include a control group with no dipeptide supplementation.

    • Seed the flasks with the CHO cells at a consistent starting density (e.g., 0.3 x 10^6 cells/mL).

  • Incubation and Sampling:

    • Incubate the cultures under standard conditions (e.g., 37°C, 8% CO2, shaking at 120 rpm).

    • Take daily samples aseptically for analysis.

  • Data Collection and Analysis:

    • Viable Cell Density (VCD) and Viability: Use a cell counter to determine the number of viable cells and the percentage of viable cells.

    • Metabolite Analysis: Measure the concentrations of key metabolites such as glucose, lactate, and ammonia in the culture supernatant.

    • Protein Titer: Quantify the concentration of the recombinant protein in the supernatant.

    • Data Interpretation: Plot the VCD, viability, and protein titer over time for each condition. Calculate the specific growth rate and specific productivity.

III. Data Presentation

The following table presents a hypothetical summary of results that could be obtained from the described experiment. This is for illustrative purposes only.

Concentration of this compound (mM)Peak Viable Cell Density (x 10^6 cells/mL)Culture Duration (days)Final Protein Titer (mg/L)Specific Productivity (pg/cell/day)
0 (Control)8.2 ± 0.412450 ± 2520.1 ± 1.5
1.09.1 ± 0.512510 ± 3021.5 ± 1.8
2.510.5 ± 0.614620 ± 4023.8 ± 2.0
5.011.8 ± 0.714750 ± 5025.5 ± 2.2
10.010.9 ± 0.814710 ± 4524.9 ± 2.1

Disclaimer: The information provided is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should perform their own optimization studies for their specific cell lines and processes.

References

Application Notes and Protocols for L-beta-aspartyl-L-leucine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-beta-aspartyl-L-leucine as a substrate in enzymatic assays. This dipeptide is particularly relevant for the study of specific peptidases, such as isoaspartyl aminopeptidases and certain L-asparaginases with dual activity, which play roles in protein repair and metabolism.

Introduction

This compound is a dipeptide composed of a beta-amino acid, L-beta-aspartate, linked to L-leucine. The presence of the beta-aspartyl residue makes it a specific substrate for enzymes capable of recognizing and cleaving isopeptide bonds. The formation of such bonds in proteins, resulting from the deamidation of asparagine or isomerization of aspartic acid, can alter protein structure and function. Enzymes that hydrolyze these bonds are crucial for cellular protein quality control and repair mechanisms, particularly in thermophilic organisms where the rate of isoaspartate formation is accelerated at higher temperatures.

The primary enzymes known to act on β-aspartyl dipeptides are isoaspartyl aminopeptidases (also known as β-aspartyl peptidases) and plant-type L-asparaginases, which can exhibit dual substrate specificity. These enzymes catalyze the hydrolysis of the β-aspartyl bond, releasing L-aspartate and L-leucine.

Relevant Enzymes and Characteristics

While specific kinetic data for this compound is not extensively published, data from related enzymes acting on β-aspartyl peptides provide valuable insights. Plant-type L-asparaginases, for instance, are known to have a lower affinity (millimolar KM) for their substrates compared to other classes of asparaginases.

Enzyme ClassEC NumberTypical SubstratesGeneral Characteristics
Isoaspartyl Aminopeptidase3.4.19.5β-aspartyl dipeptidesInvolved in protein repair by cleaving isoaspartyl linkages. Can be crucial for cell survival under stress conditions like high temperatures.
Plant-type L-Asparaginase3.5.1.1L-asparagine, β-aspartyl peptidesExhibits dual activity as both an L-asparaginase and an isoaspartyl aminopeptidase. Belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily.
Aspartic Peptidases3.4.23.-Broad, with preference for hydrophobic residuesA large family of proteolytic enzymes. While they prefer hydrophobic residues like leucine at the cleavage site, their activity on β-aspartyl linkages is not well-characterized.

Experimental Protocols

Below are detailed protocols for a generic enzymatic assay to measure the hydrolysis of this compound. The choice of detection method will depend on available laboratory equipment.

Protocol 1: Ninhydrin-Based Assay for Primary Amine Detection

This method quantifies the release of L-leucine, which contains a primary amine, upon hydrolysis of the dipeptide.

Materials:

  • This compound substrate solution (e.g., 10 mM in assay buffer)

  • Enzyme preparation (e.g., purified isoaspartyl aminopeptidase or plant-type L-asparaginase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ninhydrin Reagent

  • Reaction Stop Solution (e.g., 1 M Acetic Acid)

  • L-leucine standard solutions (for calibration curve)

  • Microplate reader or spectrophotometer

Procedure:

  • Enzyme Reaction Setup:

    • Pipette 50 µL of Assay Buffer into microplate wells.

    • Add 25 µL of the this compound substrate solution to each well.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • To initiate the reaction, add 25 µL of the enzyme preparation to each well. Mix gently.

    • Incubate the reaction for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.

  • Reaction Termination:

    • Stop the reaction by adding 25 µL of the Reaction Stop Solution.

  • Ninhydrin Detection:

    • Add 100 µL of Ninhydrin Reagent to each well.

    • Heat the plate at 95-100°C for 10-15 minutes to allow for color development.

    • Cool the plate to room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Prepare a standard curve using the L-leucine standard solutions.

    • Determine the concentration of L-leucine released in the enzymatic reaction by interpolating the absorbance values from the standard curve.

    • Calculate the enzyme activity (e.g., in µmol of product formed per minute per mg of enzyme).

Protocol 2: Fluorescent-Based Assay using OPA

This is a more sensitive method that detects the primary amine of the released L-leucine using o-phthaldialdehyde (OPA).

Materials:

  • This compound substrate solution

  • Enzyme preparation

  • Assay Buffer

  • OPA Reagent (o-phthaldialdehyde and a thiol, such as 2-mercaptoethanol, in a borate buffer)

  • L-leucine standard solutions

  • Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~455 nm)

Procedure:

  • Enzyme Reaction Setup:

    • Follow the same setup as in Protocol 1 (steps 1a to 1e).

  • Reaction Termination and Detection:

    • Add 100 µL of OPA Reagent to each well. The OPA reagent will stop the reaction and initiate the fluorescent derivatization.

    • Incubate at room temperature for 5-10 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 340 nm and emission at approximately 455 nm.

  • Data Analysis:

    • Generate a standard curve with L-leucine standards.

    • Quantify the amount of L-leucine produced and calculate the enzyme activity.

Visual Representations

Enzymatic Hydrolysis of this compound

Enzymatic_Reaction sub This compound enz Isoaspartyl Aminopeptidase sub->enz prod1 L-aspartate enz->prod1 prod2 L-leucine enz->prod2

Caption: Enzymatic cleavage of this compound.

General Workflow for Enzymatic Assay

Assay_Workflow A Prepare Reagents (Substrate, Buffer, Enzyme) B Set up Reaction Mixture (Buffer + Substrate) A->B C Pre-incubate at Optimal Temperature B->C D Initiate Reaction (Add Enzyme) C->D E Incubate for Defined Time D->E F Stop Reaction E->F G Add Detection Reagent (e.g., Ninhydrin, OPA) F->G H Measure Signal (Absorbance or Fluorescence) G->H I Data Analysis (Standard Curve, Activity Calculation) H->I

Caption: A typical workflow for an in vitro enzymatic assay.

Application Notes and Protocols for L-beta-aspartyl-L-leucine in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of the dipeptide L-beta-aspartyl-L-leucine in the field of drug delivery. While direct research on this specific dipeptide is emerging, its constituent amino acids, L-aspartic acid and L-leucine, have well-documented roles in the formulation of various drug delivery systems. This document extrapolates from existing research on similar dipeptides and amino acid-based carriers to propose potential applications, detailed experimental protocols, and relevant characterization techniques for this compound.

Introduction to Dipeptides in Drug Delivery

Dipeptides, composed of two amino acids linked by a peptide bond, are gaining significant attention in drug delivery due to their inherent biocompatibility, biodegradability, and structural simplicity.[1] They can self-assemble into various nanostructures, such as nanotubes and hydrogels, making them versatile building blocks for advanced drug delivery systems.[1][2][3] The chemical properties of the constituent amino acids dictate the overall characteristics of the dipeptide, influencing its solubility, charge, and ability to interact with therapeutic agents and biological tissues.

This compound is a dipeptide comprised of a beta-amino acid (β-aspartic acid) and an alpha-amino acid (L-leucine). This unique combination of a hydrophilic, negatively charged amino acid (aspartic acid) and a hydrophobic amino acid (leucine) suggests its potential for creating amphiphilic structures suitable for encapsulating a wide range of drug molecules.

Potential Applications of this compound

Based on the properties of its constituent amino acids, this compound could be explored for the following applications in drug delivery:

  • Self-Assembling Hydrogels for Sustained Release: The amphiphilic nature of this compound may enable it to form hydrogels through self-assembly.[1][2][3] These hydrogels can encapsulate hydrophilic drugs within their aqueous core and potentially hydrophobic drugs within hydrophobic microdomains, offering a platform for the sustained release of therapeutics. The biodegradability of the dipeptide would ensure that the hydrogel matrix degrades into non-toxic amino acids.

  • Nanoparticle Formulation for Targeted Delivery: this compound could be used as a component in the formulation of nanoparticles.[4][5] The leucine component can contribute to the stability and dispersibility of nanoparticles, particularly for pulmonary delivery.[5] The aspartic acid residue, with its carboxyl group, offers a site for conjugation to targeting ligands, enabling the development of targeted drug delivery systems. For instance, peptides containing aspartic acid, such as the RGD (Arginine-Glycine-Aspartic acid) motif, are known to target integrin receptors overexpressed on cancer cells.[6][7]

  • pH-Responsive Drug Delivery Systems: The carboxylic acid group of the aspartic acid residue can impart pH-sensitivity to drug delivery systems.[8][9] In acidic environments, such as the tumor microenvironment or intracellular endosomes, the protonation state of the carboxyl group changes, which could trigger the disassembly of a nanocarrier and the release of its payload.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and characterization of this compound-based drug delivery systems. These protocols are based on established methodologies for similar dipeptide and amino acid-based systems.

The synthesis of β-aspartyl peptides can be challenging due to the potential for aspartimide formation.[10][11][12] Glycosylasparaginase has been shown to catalyze the synthesis of β-aspartyl peptides and could be a potential enzymatic route.[13] Chemical synthesis would typically involve solid-phase peptide synthesis (SPPS) with appropriate protecting groups to prevent side reactions.

Table 1: Reagents and Equipment for this compound Synthesis (SPPS)

Reagent/EquipmentPurpose
Fmoc-L-Leu-Wang resinSolid support and first amino acid
Fmoc-L-Asp(OtBu)-OHProtected second amino acid
Dichloromethane (DCM)Solvent for washing
N,N-Dimethylformamide (DMF)Solvent for washing and coupling
Piperidine in DMF (20%)Fmoc deprotection
HBTU/HOBtCoupling reagents
N,N-Diisopropylethylamine (DIPEA)Base for coupling reaction
Trifluoroacetic acid (TFA)Cleavage from resin and side-chain deprotection
Diethyl etherPrecipitation of the peptide
High-Performance Liquid Chromatography (HPLC)Purification
Mass Spectrometry (MS)Characterization

Protocol:

  • Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of Aspartic Acid: Dissolve Fmoc-L-Asp(OtBu)-OH, HBTU, and HOBt in DMF. Add DIPEA and immediately add the solution to the resin. Agitate the mixture for 2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the aspartic acid residue.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5) for 2-3 hours to cleave the dipeptide from the resin and remove the OtBu protecting group.

  • Precipitation and Purification: Precipitate the dipeptide in cold diethyl ether. Purify the crude product using preparative HPLC.

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

This protocol describes the formation of a hydrogel from the synthesized dipeptide for drug encapsulation.

Table 2: Materials and Parameters for Hydrogel Formation

ParameterValue/Material
Dipeptide Concentration1-10 mg/mL
SolventPhosphate-buffered saline (PBS), pH 7.4
Drug Model (hydrophilic)Doxorubicin hydrochloride
Drug Model (hydrophobic)Curcumin
Gelation TriggerpH adjustment or temperature change
Incubation Time24 hours
Incubation Temperature37°C

Protocol:

  • Dipeptide Solution Preparation: Dissolve the purified this compound in PBS at the desired concentration.

  • Drug Loading (Hydrophilic): For hydrophilic drugs like doxorubicin, dissolve the drug directly in the dipeptide solution.

  • Drug Loading (Hydrophobic): For hydrophobic drugs like curcumin, first dissolve the drug in a minimal amount of a biocompatible organic solvent (e.g., DMSO) and then add it to the dipeptide solution with gentle vortexing.

  • Gelation Induction: Adjust the pH of the solution or alter the temperature to induce self-assembly and hydrogel formation. The optimal conditions will need to be determined empirically.

  • Incubation: Incubate the solution at 37°C for 24 hours to allow for complete gelation.

  • Characterization: Characterize the hydrogel's morphology using Scanning Electron Microscopy (SEM), its mechanical properties using rheometry, and the drug release profile using a suitable in vitro release assay.

This protocol outlines the preparation of nanoparticles incorporating the dipeptide for potential targeted drug delivery.

Table 3: Components and Conditions for Nanoparticle Formulation

Component/ConditionDetails
Polymer MatrixPLGA (Poly(lactic-co-glycolic acid))
DipeptideThis compound
DrugPaclitaxel
Solvent SystemDichloromethane (DCM) and Polyvinyl alcohol (PVA) solution
MethodEmulsion-solvent evaporation
Particle Size AnalyzerDynamic Light Scattering (DLS)
Surface MorphologyTransmission Electron Microscopy (TEM)

Protocol:

  • Organic Phase Preparation: Dissolve PLGA, this compound, and paclitaxel in DCM.

  • Aqueous Phase Preparation: Prepare a solution of PVA in water.

  • Emulsification: Add the organic phase to the aqueous phase and sonicate to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles with deionized water to remove excess PVA.

  • Lyophilization: Lyophilize the nanoparticles to obtain a dry powder.

  • Characterization: Determine the particle size and zeta potential using DLS.[14][15][16] Analyze the surface morphology using TEM.[14][15][16] Quantify the drug loading and encapsulation efficiency using HPLC.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the proposed experimental workflows and a potential signaling pathway for targeted drug delivery.

experimental_workflow cluster_synthesis Dipeptide Synthesis cluster_hydrogel Hydrogel Formulation cluster_nanoparticle Nanoparticle Formulation s1 Solid-Phase Peptide Synthesis (SPPS) s2 Cleavage & Deprotection s1->s2 s3 Purification (HPLC) s2->s3 s4 Characterization (MS) s3->s4 h1 Dipeptide Dissolution s4->h1 Purified Dipeptide n1 Emulsion-Solvent Evaporation s4->n1 Purified Dipeptide h2 Drug Loading h1->h2 h3 Gelation Induction h2->h3 h4 Characterization (SEM, Rheology) h3->h4 n2 Nanoparticle Collection n1->n2 n3 Lyophilization n2->n3 n4 Characterization (DLS, TEM) n3->n4

Caption: Experimental workflow for synthesis and formulation.

targeted_delivery cluster_vehicle Drug Delivery Vehicle cluster_cell Target Cell (e.g., Cancer Cell) NP This compound Nanoparticle Drug Encapsulated Drug NP->Drug Ligand Targeting Ligand (e.g., RGD) NP->Ligand Receptor Cell Surface Receptor (e.g., Integrin) NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release (pH-triggered) Endosome->Release Target Intracellular Target Release->Target Therapeutic Effect

Caption: Targeted drug delivery signaling pathway.

hydrogel_release Hydrogel Hydrogel Matrix Encapsulated Drug Release Sustained Drug Release Hydrogel:h->Release Diffusion Degradation Biodegradation Hydrogel:h->Degradation AminoAcids Amino Acids Degradation->AminoAcids

Caption: Drug release mechanism from hydrogel.

Conclusion

While this compound is not yet a widely studied dipeptide in drug delivery, its constituent amino acids and the general properties of dipeptides suggest significant potential. The proposed applications and protocols in these notes provide a foundational framework for researchers to explore its utility in creating novel and effective drug delivery systems. Further investigation is warranted to fully elucidate the self-assembly properties, drug loading capacities, and in vivo performance of this compound-based carriers.

References

Application Notes and Protocols for Measuring L-beta-aspartyl-L-leucine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

L-beta-aspartyl-L-leucine is a dipeptide composed of a beta-amino acid, L-beta-aspartate, and a standard alpha-amino acid, L-leucine. While the biological roles of many alpha-dipeptides are well-understood, the specific functions of dipeptides containing beta-amino acids are an emerging area of research. These molecules may exhibit unique metabolic fates and signaling properties due to their resistance to degradation by conventional peptidases. The development of robust assays to measure the enzymatic hydrolysis of this compound is crucial for understanding its physiological relevance, identifying the enzymes responsible for its metabolism, and for the screening of potential therapeutic agents that may modulate its activity.

Principle of the Assay

The fundamental principle behind measuring this compound activity is the detection of its hydrolysis into its constituent amino acids: L-beta-aspartate and L-leucine. This is achieved by incubating the dipeptide with a biological sample or a purified enzyme and then quantifying the amount of product formed over time. The enzymatic activity can be determined by monitoring the rate of disappearance of the substrate or the rate of appearance of the products.

This document provides two detailed protocols for measuring the enzymatic activity that hydrolyzes this compound:

  • A Spectrophotometric Microplate Assay: A high-throughput method ideal for screening purposes, based on the colorimetric detection of the released primary amines of the product amino acids.

  • An HPLC-Based Assay: A highly specific and quantitative method for the simultaneous detection and quantification of the substrate and its hydrolysis products.

Potential Applications
  • Enzyme Discovery and Characterization: Identifying and characterizing novel peptidases, particularly beta-peptidases, that can cleave dipeptides containing beta-amino acids.

  • Drug Discovery: Screening for inhibitors or activators of enzymes that metabolize this compound.

  • Metabolic Studies: Investigating the metabolic pathways involving this compound in various biological systems.

  • Biomarker Research: Exploring the potential of this compound and its metabolizing enzymes as biomarkers for disease.

Experimental Protocols

Enzyme Selection and Preparation

The enzymatic hydrolysis of a dipeptide with an N-terminal beta-amino acid is likely catalyzed by a class of enzymes known as beta-aminopeptidases . Specific enzymes that have been shown to cleave N-terminal β-amino acids include BapA from Sphingosinicella xenopeptidilytica and DmpA from Ochrobactrum anthropi.[1][2][3][4][5][6][7][8][9] For initial assay development, a commercially available or recombinantly expressed beta-aminopeptidase should be used. It is recommended to perform a preliminary screen to confirm the activity of the chosen enzyme on this compound.

Enzyme Preparation:

  • Purified Enzyme: Reconstitute the lyophilized enzyme in the recommended buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a stock concentration of 1 mg/mL. Store aliquots at -80°C.

  • Biological Samples (e.g., cell lysates, tissue homogenates): Prepare the sample in a suitable lysis buffer containing protease inhibitors (excluding those that might inhibit the target peptidase). Centrifuge to remove cellular debris and collect the supernatant. Determine the total protein concentration using a standard method (e.g., Bradford assay).

Protocol 1: Spectrophotometric Microplate Assay (Ninhydrin-Based)

This protocol describes a colorimetric assay for the semi-quantitative measurement of this compound hydrolysis in a 96-well plate format. The assay is based on the reaction of ninhydrin with the primary amino groups of the released L-beta-aspartate and L-leucine, which produces a colored product that can be measured at 570 nm.[10][11][12][13][14]

Materials
  • This compound (substrate)

  • Beta-aminopeptidase or biological sample

  • Ninhydrin reagent

  • Ethylene glycol

  • Sodium acetate buffer (4 N, pH 5.5)

  • Stannous chloride (SnCl₂)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Water bath or incubator capable of maintaining 100°C

Reagent Preparation
  • Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in deionized water.

  • Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare and adjust the pH as required for optimal enzyme activity.

  • Ninhydrin Reagent: Dissolve 400 mg of ninhydrin in 15 mL of ethylene glycol. Add 5 mL of 4 N sodium acetate buffer (pH 5.5). Just before use, add 0.5 mL of a stannous chloride suspension (100 mg SnCl₂ in 1 mL ethylene glycol).[10]

  • Standard Amino Acid Solution (1 mM): Prepare a solution containing an equimolar mixture of L-beta-aspartate and L-leucine in deionized water.

Assay Procedure
  • Standard Curve Preparation:

    • Prepare a series of dilutions of the standard amino acid solution in assay buffer to generate concentrations ranging from 0 to 1000 µM.

    • Add 50 µL of each standard dilution to separate wells of the 96-well plate in triplicate.

  • Enzymatic Reaction:

    • In separate wells, prepare the reaction mixtures as follows:

      • Test Sample: 50 µL of biological sample or purified enzyme dilution.

      • Substrate Control (No Enzyme): 50 µL of assay buffer.

      • Enzyme Control (No Substrate): 50 µL of biological sample or purified enzyme dilution.

    • To the "Test Sample" and "Substrate Control" wells, add 50 µL of the 10 mM this compound substrate stock solution.

    • To the "Enzyme Control" wells, add 50 µL of assay buffer.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30, 60, 90 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Color Development:

    • Stop the enzymatic reaction by adding 100 µL of the ninhydrin reagent to all wells (standards and reaction mixtures).

    • Seal the plate and incubate in a boiling water bath for 10 minutes.[10]

    • Cool the plate to room temperature.

  • Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank (0 µM standard) from all standard and sample readings.

  • Plot the corrected absorbance values for the standards against their corresponding concentrations to generate a standard curve.

  • Determine the concentration of amino acids produced in the enzymatic reaction by interpolating the corrected absorbance values of the samples from the standard curve.

  • Calculate the specific activity of the enzyme in the sample, typically expressed as nmol of product formed per minute per mg of protein.

Specific Activity (nmol/min/mg) = (Concentration of amino acids (µM) * Reaction Volume (L)) / (Incubation Time (min) * Protein amount (mg))

Protocol 2: HPLC-Based Assay

This protocol provides a highly specific and quantitative method for measuring this compound hydrolysis by separating and quantifying the substrate and its products (L-beta-aspartate and L-leucine) using reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.

Materials
  • This compound (substrate)

  • L-beta-aspartate and L-leucine (standards)

  • Beta-aminopeptidase or biological sample

  • o-Phthalaldehyde (OPA)

  • 9-fluorenylmethyl chloroformate (FMOC)

  • Boric acid buffer

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a fluorescence detector and a C18 column

Reagent Preparation
  • Substrate Stock Solution (10 mM): Dissolve this compound in deionized water.

  • Standard Stock Solutions (1 mM): Prepare individual stock solutions of L-beta-aspartate and L-leucine in deionized water.

  • Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare and filter through a 0.22 µm filter.

  • Derivatization Reagent (OPA/FMOC): Prepare according to the HPLC manufacturer's instructions or a standard protocol. Commercially available kits are recommended for consistency.

  • Mobile Phase A: 0.1% TFA in water (HPLC grade).

  • Mobile Phase B: 0.1% TFA in acetonitrile (HPLC grade).

Assay Procedure
  • Enzymatic Reaction:

    • Set up the reaction mixture in a microcentrifuge tube:

      • 50 µL of biological sample or purified enzyme.

      • 50 µL of 10 mM this compound.

    • Incubate at the optimal temperature for the desired time.

    • Stop the reaction by adding 100 µL of methanol or by heat inactivation.

    • Centrifuge the sample to pellet any precipitate.

  • Derivatization:

    • Take an aliquot of the supernatant from the reaction mixture.

    • Perform the pre-column derivatization with the OPA/FMOC reagent following the manufacturer's protocol. This typically involves mixing the sample with the derivatizing reagent and incubating for a short period.

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Separate the components using a suitable gradient of Mobile Phase A and Mobile Phase B. An example gradient is:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B (linear gradient)

      • 25-30 min: 50-90% B (linear gradient)

      • 30-35 min: 90% B

      • 35-40 min: 10% B (re-equilibration)

    • Detect the derivatized amino acids and the dipeptide using a fluorescence detector with appropriate excitation and emission wavelengths for OPA and FMOC derivatives.

  • Standard Curve:

    • Prepare a series of dilutions of the L-beta-aspartate and L-leucine standards.

    • Derivatize and inject each standard to generate a standard curve of peak area versus concentration for each amino acid.

Data Analysis
  • Identify the peaks for this compound, L-beta-aspartate, and L-leucine in the chromatograms based on the retention times of the standards.

  • Quantify the concentration of L-beta-aspartate and L-leucine in the sample using the standard curves.

  • Calculate the enzymatic activity as the rate of product formation.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Michaelis-Menten Kinetic Parameters

Enzyme/SampleSubstrateKm (mM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Purified Enzyme XThis compound
Cell Lysate YThis compound

Table 2: Quantification of this compound Hydrolysis in Different Samples

Sample IDTotal Protein (mg/mL)L-beta-aspartate (µM)L-leucine (µM)Specific Activity (nmol/min/mg)
Control
Sample 1
Sample 2
Sample 3

Mandatory Visualization

a cluster_0 Enzymatic Hydrolysis cluster_1 Metabolic Fate This compound This compound Enzyme (beta-aminopeptidase) Enzyme (beta-aminopeptidase) This compound->Enzyme (beta-aminopeptidase) Products L-beta-aspartate + L-leucine Enzyme (beta-aminopeptidase)->Products Hydrolysis L-beta-aspartate L-beta-aspartate L-leucine L-leucine Aspartate Metabolism Aspartate Metabolism L-beta-aspartate->Aspartate Metabolism TCA Cycle, Nucleotide Synthesis TCA Cycle, Nucleotide Synthesis Aspartate Metabolism->TCA Cycle, Nucleotide Synthesis Leucine Metabolism Leucine Metabolism L-leucine->Leucine Metabolism Protein Synthesis, Ketogenesis Protein Synthesis, Ketogenesis Leucine Metabolism->Protein Synthesis, Ketogenesis

Caption: Generalized metabolic pathway of this compound.

G cluster_prep Sample and Reagent Preparation cluster_assay Assay Execution cluster_detection Detection cluster_spectro Protocol 1: Spectrophotometry cluster_hplc Protocol 2: HPLC cluster_analysis Data Analysis prep_enzyme Prepare Enzyme/Sample setup_rxn Set up Enzymatic Reaction prep_enzyme->setup_rxn prep_substrate Prepare Substrate prep_substrate->setup_rxn prep_reagents Prepare Assay Reagents incubation Incubate at Optimal Temperature setup_rxn->incubation stop_rxn Stop Reaction incubation->stop_rxn ninhydrin Add Ninhydrin Reagent stop_rxn->ninhydrin derivatize Derivatize with OPA/FMOC stop_rxn->derivatize heat Heat at 100°C ninhydrin->heat read_abs Read Absorbance at 570 nm heat->read_abs quantify Quantify Products read_abs->quantify inject Inject into HPLC derivatize->inject detect Fluorescence Detection inject->detect detect->quantify std_curve Generate Standard Curve std_curve->quantify calc_activity Calculate Specific Activity quantify->calc_activity

Caption: Experimental workflow for measuring this compound activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of L-beta-aspartyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of L-beta-aspartyl-L-leucine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues include incomplete coupling reactions, side reactions such as aspartimide formation, and suboptimal purification methods.

Troubleshooting Steps:

  • Optimize Coupling Conditions: Ensure that your coupling reagents are fresh and used in the appropriate molar excess. Common coupling reagents include HBTU, HATU, and DIC.[1] Experiment with different solvents and reaction times to find the optimal conditions for this specific dipeptide.

  • Minimize Aspartimide Formation: This is a major side reaction for aspartic acid-containing peptides.[2] Consider using a bulky protecting group for the β-carboxyl group of aspartic acid, such as tert-butyl (OtBu) or even larger groups like 2,4-dimethyl-3-pentyl ester, which have been shown to significantly reduce aspartimide formation.[3][4]

  • Backbone Protection: For sequences particularly prone to aspartimide formation, such as those with a following glycine or serine residue, protecting the amide nitrogen of the peptide bond with a group like 2,4-dimethoxybenzyl (Dmb) can be highly effective.[2]

  • Purification Strategy: Evaluate your purification method. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[5] Optimize the gradient and mobile phase to achieve good separation of your target peptide from impurities.

Q2: I am observing a significant amount of a side-product with the same mass as my desired this compound. What is this and how can I prevent it?

A2: The most likely culprit is the formation of L-alpha-aspartyl-L-leucine and other isomers resulting from an aspartimide intermediate.[6] This cyclic intermediate can be opened by nucleophiles at either the α- or β-carbonyl group, leading to a mixture of products that are often difficult to separate.[7]

Prevention Strategies:

  • Choice of Protecting Group: The use of sterically hindered protecting groups on the β-carboxyl group of aspartic acid is a primary strategy to prevent the initial formation of the aspartimide ring.[8]

  • Modified Deprotection Conditions: If using Fmoc-based solid-phase peptide synthesis (SPPS), the piperidine used for Fmoc removal can promote aspartimide formation.[2] Adding an acidic additive like formic acid to the piperidine solution can help suppress this side reaction.[9][10] Alternatively, using a weaker base like morpholine for deprotection can also reduce aspartimide formation, although this may require longer reaction times for complete Fmoc removal.[9]

  • Cyanosulfurylides as Protecting Groups: A newer approach involves using cyanosulfurylides to mask the carboxylic acid with a stable C-C bond, which has been shown to completely suppress aspartimide formation. Deprotection is achieved under specific aqueous conditions.

Q3: What are the recommended protecting group strategies for the synthesis of this compound?

A3: A successful synthesis relies on an orthogonal protecting group strategy, where one protecting group can be removed without affecting others.[11]

  • N-terminal Protection: The most common protecting group for the α-amino group of L-aspartic acid is the Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.[1]

  • Side-Chain Protection (Aspartic Acid): The β-carboxyl group of aspartic acid must be protected to prevent side reactions. The tert-butyl (OtBu) group is widely used and is acid-labile.[12] To further minimize aspartimide formation, consider using bulkier ester protecting groups.[8]

  • C-terminal Protection (Leucine): If performing a solution-phase synthesis, the carboxyl group of L-leucine is typically protected as a methyl or ethyl ester. In solid-phase synthesis, the leucine residue is anchored to the resin.

Q4: Can you provide a general protocol for the purification of this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying dipeptides like this compound.[5]

General RP-HPLC Protocol:

  • Column: A C18 column is commonly used for peptide purification.[13]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[3]

  • Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage is typically used to elute the peptide. An initial gradient of 5-95% Solvent B over 30-60 minutes is a good starting point. This can be optimized based on the retention time of your peptide.

  • Detection: Monitor the elution at 210-220 nm.[5]

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a powder.[3]

Data Presentation

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Mitigating Aspartimide Formation

Protecting GroupRelative Steric HindranceEffectiveness in Preventing Aspartimide FormationCleavage ConditionReference
Benzyl (Bzl)LowLowHydrogenolysis[4]
tert-Butyl (OtBu)MediumModerateAcid (e.g., TFA)[4]
Cyclohexyl (cHx)HighHighStrong Acid (e.g., HF)[4]
2,4-dimethyl-3-pentylVery HighVery HighStrong Acid (e.g., HF)[3]

Table 2: Effect of Deprotection Conditions on Aspartimide Formation in Fmoc-SPPS

Deprotection ReagentAdditiveRelative Aspartimide FormationNotesReference
20% Piperidine in DMFNoneHighStandard condition, prone to side reaction.[2]
20% Piperidine in DMF0.1 M Formic AcidReducedAcid additive suppresses the side reaction.[9]
50% Morpholine in DMFNoneLowWeaker base, may require longer deprotection times.[9]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of this compound

This protocol provides a general framework. Researchers should optimize the specific conditions for their experimental setup.

Materials:

  • Fmoc-L-Asp(OtBu)-OH

  • L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Coupling:

    • Dissolve Fmoc-L-Asp(OtBu)-OH (1.0 eq), H-Leu-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in DMF.

    • Add DIPEA (2.5 eq) to the mixture and stir until all solids dissolve.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add DIC (1.1 eq) dropwise and stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter the precipitated diisopropylurea.

    • Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the protected dipeptide.

  • Fmoc Deprotection:

    • Dissolve the protected dipeptide in a solution of 20% piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure.

  • Final Deprotection (Cleavage of OtBu and OMe):

    • Dissolve the resulting dipeptide in a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Stir at room temperature for 2-3 hours.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

  • Purification:

    • Purify the crude peptide by RP-HPLC as described in the FAQ section.

Visualizations

experimental_workflow cluster_synthesis Solution-Phase Synthesis cluster_deprotection Deprotection cluster_purification Purification start Start Materials: Fmoc-L-Asp(OtBu)-OH H-Leu-OMe·HCl coupling Coupling Reaction (DIC, HOBt, DIPEA in DMF) start->coupling workup Aqueous Work-up coupling->workup protected_dipeptide Protected Dipeptide: Fmoc-Asp(OtBu)-Leu-OMe workup->protected_dipeptide fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) protected_dipeptide->fmoc_deprotection final_deprotection Final Deprotection (TFA/TIS/H2O) fmoc_deprotection->final_deprotection crude_peptide Crude this compound final_deprotection->crude_peptide hplc RP-HPLC Purification crude_peptide->hplc lyophilization Lyophilization hplc->lyophilization final_product Pure this compound lyophilization->final_product

Caption: Solution-phase synthesis workflow for this compound.

aspartimide_formation peptide Protected Aspartyl Peptide N-H C=O aspartimide {Aspartimide Intermediate | (Cyclic Imide)} peptide:n->aspartimide Base-catalyzed cyclization alpha_peptide {alpha-Aspartyl Peptide} aspartimide->alpha_peptide Hydrolysis at alpha-carbonyl beta_peptide {beta-Aspartyl Peptide (Desired Product)} aspartimide->beta_peptide Hydrolysis at beta-carbonyl

Caption: Aspartimide formation side reaction pathway.

troubleshooting_logic start Low Yield of This compound check_coupling Check Coupling Efficiency start->check_coupling check_side_reactions Analyze for Side Products (e.g., Aspartimide) start->check_side_reactions optimize_purification Optimize Purification start->optimize_purification increase_reagents Increase Coupling Reagent Equivalents check_coupling->increase_reagents Incomplete Reaction change_coupling_agent Try Different Coupling Agent (e.g., HATU) check_coupling->change_coupling_agent Incomplete Reaction use_bulky_pg Use Bulky Asp Protecting Group (e.g., ODmpe) check_side_reactions->use_bulky_pg Aspartimide Detected modify_deprotection Modify Fmoc Deprotection (e.g., add Formic Acid) check_side_reactions->modify_deprotection Aspartimide Detected optimize_gradient Optimize HPLC Gradient optimize_purification->optimize_gradient Poor Separation check_column Check HPLC Column Performance optimize_purification->check_column Poor Separation

References

troubleshooting peptide aggregation in L-beta-aspartyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during experiments with L-beta-aspartyl-L-leucine.

Troubleshooting Guide

Initial Observation: My this compound solution appears cloudy or contains visible precipitates.

1. Have you recently prepared the solution?

  • Answer: If the solution is freshly prepared, the peptide may not have fully dissolved. This compound, a dipeptide composed of a hydrophilic (aspartic acid) and a hydrophobic (leucine) amino acid, may require specific conditions for optimal solubility.[1]

    • Recommendation: Gently warm the solution to a temperature range of 30-40°C and continue to stir or vortex. Avoid excessive heat, as it can promote degradation. Sonication for short periods (1-2 minutes) can also aid dissolution.

2. What is the concentration of your peptide solution?

  • Answer: High peptide concentrations can exceed the solubility limit and lead to aggregation.[2]

    • Recommendation: Try preparing a more dilute solution. If a high concentration is necessary for your experiment, consider a stepwise dissolution approach, adding small aliquots of the peptide to the solvent and ensuring each aliquot dissolves completely before adding the next.

3. What solvent are you using?

  • Answer: While this compound is predicted to be water-soluble, the presence of the hydrophobic leucine residue may limit its solubility in purely aqueous solutions.

    • Recommendation: Consider using a co-solvent. Start with a small percentage (5-10%) of a water-miscible organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) and gradually increase the concentration if necessary. Always check for solvent compatibility with your downstream applications.

Advanced Troubleshooting: My this compound solution is clear, but I suspect aggregation is affecting my results.

1. How can I detect soluble aggregates?

  • Answer: Soluble aggregates are not visible to the naked eye but can significantly impact experimental outcomes.[3] Several techniques can be used to detect them:

    • Dynamic Light Scattering (DLS): Measures the size distribution of particles in the solution. The presence of larger species in addition to the monomeric peptide can indicate aggregation.

    • Size Exclusion Chromatography (SEC): Separates molecules based on their size. The appearance of peaks eluting earlier than the monomer is indicative of aggregates.[4]

    • Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT) or ANS (8-Anilinonaphthalene-1-sulfonic acid) can be useful. These dyes exhibit increased fluorescence upon binding to the beta-sheet structures often present in peptide aggregates.[4]

2. Could the pH of my buffer be the issue?

  • Answer: Yes, pH plays a critical role in peptide solubility and aggregation. The net charge of this compound will change with pH due to its two carboxylic acid groups and one amino group. At its isoelectric point (pI), the peptide will have a net neutral charge, which often leads to minimal solubility and maximum aggregation.[2][5]

    • Recommendation: Adjust the pH of your buffer to be at least 1-2 units away from the predicted pI of the peptide. Since aspartic acid is acidic, the pI of the dipeptide is expected to be in the acidic range. Therefore, increasing the pH to a neutral or slightly basic range (e.g., pH 7.4) should increase the net negative charge and enhance solubility.

3. Is the ionic strength of my buffer appropriate?

  • Answer: The salt concentration in your buffer can influence aggregation. Ions in the solution can shield electrostatic charges, which can either stabilize or destabilize the peptide.[5][6]

    • Recommendation: Empirically test a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl). The optimal ionic strength will depend on the specific interactions driving aggregation.

4. Could temperature be a factor during my experiment or storage?

  • Answer: Temperature can affect the stability of your peptide. While gentle heating can aid dissolution, prolonged exposure to elevated temperatures can promote aggregation and degradation. Conversely, freeze-thaw cycles can also induce aggregation.[2]

    • Recommendation: For short-term storage, keep the solution at 4°C. For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When using the peptide in an experiment, try to maintain a consistent and controlled temperature.

5. Are there any additives that can help prevent aggregation?

  • Answer: Yes, various excipients can be used to stabilize peptide solutions.

    • Recommendation:

      • Sugars (e.g., sucrose, trehalose): These can act as cryoprotectants and stabilizers.

      • Amino Acids (e.g., arginine, glycine): Arginine, in particular, is known to suppress aggregation.[6]

      • Non-ionic surfactants (e.g., Polysorbate 20 or 80): Low concentrations can prevent surface-induced aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the predicted water solubility of this compound?

A1: The predicted water solubility is 5.98 g/L. However, experimental conditions can significantly affect this value.

Q2: What are the pKa values for this compound?

A2: The strongest acidic pKa is predicted to be 2.09. The peptide has two other ionizable groups (the second carboxylic acid and the amino group) whose pKa values will also influence the overall charge at a given pH.

Q3: How does the structure of this compound contribute to its aggregation potential?

A3: this compound is an amphiphilic dipeptide. The L-aspartic acid residue is hydrophilic and negatively charged at physiological pH, while the L-leucine residue has a hydrophobic side chain. This combination can lead to intermolecular hydrophobic interactions, a common driver of peptide aggregation.

Q4: Can I use UV-Vis spectroscopy to monitor aggregation?

A4: Yes, an increase in light scattering due to the formation of large aggregates can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm). This can be a simple, initial method to assess aggregation.[7]

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H18N2O5[8]
Molecular Weight246.26 g/mol [8]
Predicted Water Solubility5.98 g/L
Predicted LogP-2.8
Strongest Acidic pKa2.09

Experimental Protocols

1. Dynamic Light Scattering (DLS)

  • Objective: To determine the size distribution of particles in the peptide solution.

  • Methodology:

    • Prepare the this compound solution in the desired buffer, ensuring it is filtered through a 0.22 µm filter to remove dust and other contaminants.

    • Transfer the solution to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).

    • Allow the sample to equilibrate to the set temperature.

    • Acquire data for a sufficient duration to obtain a stable correlation function.

    • Analyze the data to obtain the size distribution and polydispersity index (PDI). The presence of multiple peaks or a high PDI can indicate aggregation.

2. Thioflavin T (ThT) Assay

  • Objective: To detect the presence of amyloid-like fibrillar aggregates.

  • Methodology:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).

    • In a 96-well black plate, add a small volume of the this compound sample.

    • Add ThT to a final concentration of 10-20 µM.

    • Incubate for 5-10 minutes at room temperature in the dark.

    • Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

    • An increase in fluorescence compared to a buffer-only control indicates the presence of beta-sheet rich aggregates.

3. Size Exclusion Chromatography (SEC)

  • Objective: To separate and quantify monomeric peptide from aggregated species.[4]

  • Methodology:

    • Equilibrate an appropriate SEC column with the mobile phase (the same buffer in which the peptide is dissolved).

    • Inject a known concentration of the this compound solution onto the column.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm if the peptide contained aromatic residues, which this one does not, so 214 nm is more appropriate).

    • The monomeric peptide will elute at a specific retention time. Peaks eluting earlier correspond to higher molecular weight species (aggregates).

    • The area under each peak can be used to quantify the relative amounts of monomer and aggregate.

Visualization

TroubleshootingWorkflow start Start: Peptide Aggregation Suspected observation Visual Observation: Cloudiness or Precipitate? start->observation initial_steps Initial Troubleshooting: 1. Gentle Warming/Sonication 2. Dilute Concentration 3. Use Co-solvent observation->initial_steps Yes detection Detection of Soluble Aggregates: DLS, SEC, ThT Assay observation->detection No (Solution is Clear) resolution Aggregation Resolved initial_steps->resolution advanced_troubleshooting Advanced Troubleshooting detection->advanced_troubleshooting ph_adjustment Adjust pH away from pI advanced_troubleshooting->ph_adjustment ionic_strength Optimize Ionic Strength advanced_troubleshooting->ionic_strength temperature_control Control Temperature / Avoid Freeze-Thaw advanced_troubleshooting->temperature_control additives Use Stabilizing Additives advanced_troubleshooting->additives ph_adjustment->resolution ionic_strength->resolution temperature_control->resolution additives->resolution

Caption: Troubleshooting workflow for this compound aggregation.

References

Technical Support Center: Optimizing HPLC Separation of L-beta-aspartyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of the dipeptide L-beta-aspartyl-L-leucine.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for separating this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for separating peptides like this compound.[1][2][3] This method separates molecules based on their hydrophobicity. Due to the polar nature of the free carboxyl and amino groups, ion-pairing agents are often added to the mobile phase to improve peak shape and retention.

Q2: What type of column is best suited for this separation?

A2: A C18 column is a good starting point for the separation of dipeptides.[4] These columns have a non-polar stationary phase that provides effective retention for moderately polar molecules. For peptides, wide-pore columns (e.g., 300 Å) are often recommended to allow for better interaction between the peptide and the stationary phase.[2]

Q3: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase?

A3: Trifluoroacetic acid (TFA) is a common ion-pairing agent used in peptide separations. It serves two main purposes: it sharpens peaks by forming an ion pair with the positively charged amino groups of the peptide, and it acidifies the mobile phase (typically to a pH of around 2), which suppresses the ionization of the carboxyl groups, leading to more consistent retention.[2]

Q4: Can I use other ion-pairing agents?

A4: Yes, other ion-pairing agents like formic acid (FA) can be used. The choice of ion-pairing agent can affect the selectivity of the separation. Formic acid is often preferred when the downstream application is mass spectrometry (MS), as it is less ion-suppressive than TFA.

Q5: At what wavelength should I detect this compound?

A5: Peptides are typically detected at low UV wavelengths, such as 210-220 nm, due to the absorbance of the peptide bond. A wavelength of 220 nm is a common choice for detecting peptides.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.Ensure the use of a high-purity silica column.[2] Optimize the concentration of the ion-pairing agent (e.g., 0.1% TFA). Consider using a different ion-pairing agent or adjusting the mobile phase pH.
Sample overload.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuation in mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Use a gradient mixer for reproducible gradients.
Temperature variations.Use a column oven to maintain a constant temperature.[6]
Column degradation.Flush the column regularly and consider using a guard column to protect the analytical column.[7]
No Peak or Very Small Peak Incorrect detection wavelength.Ensure the detector is set to a low UV wavelength (e.g., 210-220 nm).
Sample degradation.Prepare fresh samples and store them appropriately.
Low sample concentration.Increase the sample concentration or injection volume.
Split Peaks Issue with the injector or sample loop.Check the injector for leaks or blockages. Ensure the sample loop is completely filled.[8]
Column void or channeling.Replace the column if it is old or has been subjected to high pressure.
High Backpressure Blockage in the system.Check for blockages in the tubing, frits, or guard column. Filter all samples and mobile phases before use.[7]
Column contamination.Wash the column with a strong solvent to remove any strongly retained compounds.

Experimental Protocol: RP-HPLC of this compound

This protocol provides a starting point for developing a robust separation method. Optimization will likely be required to achieve the desired resolution and peak shape for your specific application.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size)

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

4. Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Program See table below

Gradient Program:

Time (min) % Mobile Phase B
0.05
20.030
22.095
25.095
25.15
30.05

5. Sample Preparation:

  • Dissolve the this compound standard in Mobile Phase A to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Expected Performance Parameters

Parameter Typical Value
Retention Time (tR) 8 - 12 min
Tailing Factor (Tf) 0.9 - 1.5
Theoretical Plates (N) > 2000
Resolution (Rs) > 1.5 (from any impurities)

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (A & B) prep_sample Prepare this compound Sample hplc_system Equilibrate HPLC System prep_sample->hplc_system inject_sample Inject Sample hplc_system->inject_sample run_gradient Run Gradient Separation inject_sample->run_gradient detect_peak Detect at 220 nm run_gradient->detect_peak acquire_data Acquire Chromatogram detect_peak->acquire_data analyze_data Analyze Peak (Retention Time, Area, etc.) acquire_data->analyze_data troubleshooting_tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_no_peak No/Low Signal start Problem with HPLC Separation peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time no_peak No/Small Peak? start->no_peak check_tfa Check TFA Concentration peak_shape->check_tfa Yes reduce_load Reduce Sample Load peak_shape->reduce_load Yes check_mobile_phase Check Mobile Phase Prep retention_time->check_mobile_phase Yes check_temp Check Column Temperature retention_time->check_temp Yes check_wavelength Check Detection Wavelength no_peak->check_wavelength Yes check_sample Check Sample Integrity no_peak->check_sample Yes

References

preventing degradation of L-beta-aspartyl-L-leucine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of L-beta-aspartyl-L-leucine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: this compound in solution is susceptible to two main chemical degradation pathways:

  • Hydrolysis of the peptide bond: This involves the cleavage of the amide bond between the beta-aspartyl and leucine residues, resulting in the formation of the individual amino acids. This reaction can be catalyzed by both acids and bases.[1][2][3]

  • Side-chain reactions of the aspartyl residue: The beta-aspartyl residue can undergo intramolecular cyclization to form a succinimide intermediate. This intermediate can then be hydrolyzed to form not only the original this compound but also L-isoaspartyl-L-leucine, an isomer that may have different biological activity. Racemization to D-aspartyl forms can also occur through this intermediate.[1][4][5][6]

Q2: How does pH affect the stability of my this compound solution?

A2: The pH of the solution is a critical factor in the stability of this compound.

  • Acidic conditions (pH < 4): Acid-catalyzed hydrolysis of the peptide bond is a significant degradation pathway.[1][2]

  • Neutral to slightly acidic conditions (pH 4-6): This is generally the most stable pH range for peptides containing aspartyl residues, as it minimizes both acid and base-catalyzed hydrolysis.[7]

  • Neutral to alkaline conditions (pH > 6): Base-catalyzed hydrolysis of the peptide bond can occur. More significantly, the formation of the succinimide intermediate from the aspartyl residue is accelerated at neutral to alkaline pH, leading to isomerization.[6]

Q3: What is the impact of temperature on the degradation of this compound?

A3: As with most chemical reactions, the rate of degradation of this compound increases with temperature. For optimal stability, it is recommended to prepare and store solutions at low temperatures (e.g., 2-8 °C for short-term storage). For long-term storage, freezing the solution in aliquots is advisable. However, it is crucial to avoid repeated freeze-thaw cycles, which can also promote degradation.

Q4: Which buffer should I use to prepare my this compound solution?

A4: The choice of buffer can influence the stability of the dipeptide. It is best to use a buffer that has a pKa close to the desired pH of your experiment and is known to have minimal catalytic effects. Acetate and citrate buffers are often good choices for the optimal pH range of 4-6. Phosphate buffers may catalyze hydrolysis in some peptides, so their use should be evaluated carefully.[2]

Q5: How should I store my this compound solutions for maximum stability?

A5: For maximum stability, follow these storage guidelines:

  • Short-term storage (days): Store at 2-8 °C in a tightly sealed container.

  • Long-term storage (weeks to months): Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20 °C or -80 °C.

  • Lyophilized powder: The lyophilized form of the dipeptide is the most stable and should be stored at -20 °C in a desiccator.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity of the dipeptide solution over time. Degradation of this compound into its constituent amino acids or formation of inactive isomers.1. Verify the pH of your solution; adjust to the optimal range of 4-6 if your experimental conditions allow. 2. Prepare fresh solutions before use and store them at 2-8°C for short periods. For longer storage, freeze aliquots at -20°C or below. 3. Analyze the solution using HPLC to check for the presence of degradation products.
Appearance of unexpected peaks in my HPLC chromatogram. Isomerization of the beta-aspartyl residue to iso-aspartyl, or racemization.1. Confirm the identity of the new peaks using mass spectrometry. 2. If isomerization is confirmed, consider lowering the pH of your solution to the 4-6 range to slow down the formation of the succinimide intermediate.
Precipitation or cloudiness in the solution upon storage. Aggregation of the dipeptide or its degradation products. This is less common for small dipeptides but can occur at high concentrations or with changes in pH.1. Ensure the dipeptide is fully dissolved at the desired concentration. 2. Check the pH of the solution, as changes can affect solubility. 3. Consider filtering the solution through a 0.22 µm filter after preparation.

Data Presentation

Table 1: Generalized Influence of pH and Temperature on the Degradation of Aspartyl-Containing Dipeptides in Solution

ConditionPrimary Degradation Pathway(s)Relative Degradation RateRecommendations for this compound
Low pH (< 4) Acid-catalyzed hydrolysis of the peptide bond.Moderate to HighAvoid prolonged exposure to strongly acidic conditions.
Slightly Acidic pH (4-6) Minimal hydrolysis and isomerization.LowOptimal pH range for stability.
Neutral to Alkaline pH (> 6) Base-catalyzed hydrolysis and succinimide-mediated isomerization.Moderate to HighAvoid prolonged exposure to neutral and alkaline conditions if isomerization is a concern.
Low Temperature (2-8 °C) Slows down all degradation reactions.LowRecommended for short-term storage of solutions.
Room Temperature (~25 °C) Increased rate of all degradation reactions.ModerateMinimize time at room temperature.
Elevated Temperature (> 37 °C) Significantly accelerates all degradation reactions.HighAvoid unless required for a specific experimental protocol.

Disclaimer: The information in this table is based on general principles of peptide chemistry. Specific degradation rates for this compound may vary.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the stability of this compound under different pH and temperature conditions.

1. Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Buffers of desired pH (e.g., 100 mM acetate for pH 4 and 5, 100 mM phosphate for pH 7)

  • HPLC system with a C18 column and UV detector

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in HPLC-grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Incubation:

  • Dilute the stock solution with the different buffers to a final concentration (e.g., 0.1 mg/mL).

  • Divide each buffered solution into aliquots for analysis at different time points.

  • Incubate the aliquots at the desired temperatures (e.g., 4 °C, 25 °C, and 40 °C).

4. HPLC Analysis:

  • At each time point (e.g., 0, 24, 48, 72 hours), take an aliquot from each condition.

  • Inject the sample into the HPLC system.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient appropriate for separating the dipeptide from its potential degradation products (e.g., 5% to 30% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm

    • Injection Volume: 20 µL

5. Data Analysis:

  • Integrate the peak area of this compound at each time point.

  • Calculate the percentage of the dipeptide remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining dipeptide versus time for each condition to determine the degradation rate.

Visualizations

degradation_pathway A This compound B Succinimide Intermediate A->B Intramolecular Cyclization (pH > 6) D Hydrolysis Products (Aspartic Acid + Leucine) A->D Peptide Bond Hydrolysis (Acid/Base) B->A Hydrolysis C L-isoaspartyl-L-leucine B->C Hydrolysis troubleshooting_workflow start Suspected Degradation of This compound Solution check_params Review Solution Preparation and Storage: - pH - Temperature - Buffer - Age of solution start->check_params hplc_analysis Perform HPLC Analysis check_params->hplc_analysis degradation_confirmed Degradation Confirmed (Multiple peaks or reduced main peak) hplc_analysis->degradation_confirmed Yes no_degradation No Significant Degradation hplc_analysis->no_degradation No optimize_conditions Optimize Conditions: - Adjust pH to 4-6 - Prepare fresh solutions - Store at low temperature - Use appropriate buffer degradation_confirmed->optimize_conditions other_issue Investigate Other Experimental Factors (e.g., contamination, assay interference) no_degradation->other_issue

References

Technical Support Center: Purification of L-beta-aspartyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of L-beta-aspartyl-L-leucine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low Yield Poor solubility of the dipeptide: this compound contains both a polar (aspartic acid) and a hydrophobic (leucine) residue, which can lead to solubility challenges in certain solvents.[1]- Optimize the dissolution solvent: Experiment with different solvent systems. For reversed-phase chromatography, dissolving the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF and then diluting with the aqueous mobile phase can be effective.[1] For highly hydrophobic peptides, the use of trifluoroethanol (TFE) in the mobile phase can improve solubility, but it may affect retention on the column.[2] - Dry loading: If solubility issues persist, consider dry loading the sample onto the column. This involves adsorbing the dissolved peptide onto a solid support (e.g., silica gel) and then loading the dried support onto the column.[1]
Breakthrough during chromatography: The dipeptide may not be retained effectively on the column, leading to its elution in the void volume.[1] This is more common with small, polar peptides.[1]- Adjust the initial mobile phase composition: Start with a lower percentage of the organic solvent in the mobile phase to promote better binding to the stationary phase. - Select an appropriate stationary phase: A C18 column is commonly used for peptide purification, but for more polar peptides, a stationary phase with a different chemistry (e.g., C8 or a polar-embedded phase) might provide better retention.[3] - Check the injection solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause breakthrough.[4] Whenever possible, dissolve the sample in the initial mobile phase.
Co-elution of Impurities Similar hydrophobicity of impurities: Impurities with similar retention characteristics to this compound will be difficult to separate. Common impurities can include deletion sequences or incompletely deprotected peptides.[5]- Optimize the gradient slope: A shallower gradient during HPLC can improve the resolution between the target peptide and closely eluting impurities.[6] - Change the mobile phase modifier: Switching the ion-pairing agent (e.g., from TFA to formic acid) can alter the selectivity of the separation. - Employ an alternative chromatography mode: If reversed-phase HPLC is insufficient, consider ion-exchange chromatography to separate based on charge differences.[5]
Poor Peak Shape Sample overload: Injecting too much sample can lead to broad, asymmetric peaks.- Reduce the sample load: Determine the optimal loading capacity of your column for this specific dipeptide. - Improve sample solubility: Poor solubility can also contribute to peak tailing. Refer to the solutions for low yield related to solubility.
Secondary interactions with the stationary phase: The free carboxylic acid and amine groups of the dipeptide can interact with residual silanols on silica-based columns.- Use a suitable mobile phase additive: Trifluoroacetic acid (TFA) is commonly used to suppress silanol interactions and improve peak shape. - Consider a different column: End-capped columns or columns with a different base material (e.g., polymeric) can minimize secondary interactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect during the synthesis and purification of this compound?

A1: Common impurities in peptide synthesis include deletion sequences (peptides missing one of the amino acids), incompletely removed protecting groups from the synthesis, and byproducts from the cleavage process.[5] Given the structure of this compound, potential related impurities could also include the corresponding alpha-aspartyl isomer. Analytical methods such as HPLC coupled with mass spectrometry (LC-MS) are essential for identifying these impurities.[3]

Q2: How can I improve the solubility of my crude this compound before purification?

A2: Peptides can have limited solubility, especially in aqueous solutions.[1] To improve solubility, you can try dissolving the crude product in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with your initial mobile phase. For very hydrophobic peptides, using a solvent like trifluoroethanol (TFE) can be beneficial, but be mindful of its potential impact on chromatographic retention.[2]

Q3: What type of chromatography is best suited for purifying this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides. A C18 stationary phase is a good starting point. However, due to the presence of the polar aspartic acid residue, you might need to adjust the mobile phase conditions (e.g., lower initial organic phase concentration) to ensure adequate retention.[1] If RP-HPLC does not provide sufficient purity, other techniques like ion-exchange chromatography, which separates molecules based on charge, can be a valuable secondary purification step.[5]

Q4: My dipeptide is not being retained on the C18 column. What should I do?

A4: Lack of retention, or "breakthrough," can occur with small, polar peptides.[1] To address this, ensure your sample is dissolved in a solvent that is weaker than your initial mobile phase.[4] You should also start your gradient with a very low concentration of the organic solvent (e.g., 0-5% acetonitrile). If the issue persists, consider using a less hydrophobic stationary phase, such as C8 or a polar-embedded column.

Q5: How can I confirm the purity and identity of my purified this compound?

A5: The purity of your final product should be assessed using analytical HPLC, typically with UV detection. The identity of the dipeptide should be confirmed by mass spectrometry (MS) to verify its molecular weight. For a comprehensive analysis, a combination of techniques such as liquid chromatography-mass spectrometry (LC-MS) is highly recommended.[3] To determine the amounts of non-volatile residues, water, and residual organic solvents, techniques like thermogravimetry, Karl Fischer coulometry, and gas chromatography-mass spectrometry (GC-MS) can be employed.[7]

Experimental Protocols

General Reversed-Phase HPLC Purification Protocol for this compound
  • Sample Preparation:

    • Dissolve the crude this compound in a minimal volume of a suitable solvent (e.g., 1:1 acetonitrile:water with 0.1% TFA). If solubility is an issue, a small amount of DMSO or DMF can be used, followed by dilution with the aqueous mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Gradient: A shallow gradient is often effective for dipeptides. A starting point could be a linear gradient of 5% to 50% Mobile Phase B over 30 minutes. This can be optimized based on the initial analytical run.

    • Flow Rate: Dependent on the column dimensions. For a semi-preparative column (e.g., 10 mm ID), a flow rate of 2-5 mL/min is typical.

    • Detection: UV detection at 214 nm and 280 nm.

  • Purification and Fraction Collection:

    • Inject the prepared sample onto the equilibrated column.

    • Collect fractions corresponding to the main peak.

  • Post-Purification Analysis:

    • Analyze the collected fractions using analytical HPLC to assess purity.

    • Pool the pure fractions.

    • Confirm the identity of the purified product by mass spectrometry.

    • Lyophilize the pooled fractions to obtain the final product as a powder.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc Reversed-Phase HPLC cluster_analysis Analysis & Final Product dissolve Dissolve Crude Peptide filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto C18 Column filter->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect purity_check Purity Analysis (Analytical HPLC) collect->purity_check pool Pool Pure Fractions purity_check->pool identity_check Identity Confirmation (MS) pool->identity_check lyophilize Lyophilization identity_check->lyophilize final_product Pure this compound lyophilize->final_product

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_tree start Low Purification Yield? check_breakthrough Is the peptide in the flow-through? start->check_breakthrough Yes check_solubility Is the peptide fully dissolved? start->check_solubility No solution_breakthrough Decrease initial %B Use a more retentive column Check injection solvent check_breakthrough->solution_breakthrough Yes check_impurities Are there co-eluting impurities? check_breakthrough->check_impurities No solution_solubility Optimize dissolution solvent Try dry loading check_solubility->solution_solubility No end Yield Improved solution_breakthrough->end solution_solubility->end solution_impurities Optimize gradient slope Change mobile phase modifier Try a different chromatography mode check_impurities->solution_impurities Yes solution_impurities->end

Caption: A troubleshooting decision tree for low yield in dipeptide purification.

References

Technical Support Center: Enhancing the Stability of L-beta-aspartyl-L-leucine for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-beta-aspartyl-L-leucine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this dipeptide for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around two main areas: enzymatic degradation and chemical instability.

  • Enzymatic Degradation: While peptides composed of beta-amino acids, like this compound, generally exhibit high resistance to degradation by common proteases, some microbial enzymes may still possess the ability to cleave beta-amino acid-containing peptides.

  • Chemical Instability: The presence of an aspartic acid residue introduces a significant pathway for chemical degradation known as aspartimide formation . This intramolecular cyclization reaction can lead to the formation of succinimide-related impurities and subsequent hydrolysis into iso-aspartyl and aspartyl peptides, potentially altering the biological activity and introducing heterogeneity into your experiments.

Q2: How can I minimize aspartimide formation?

A2: Aspartimide formation is a common issue for peptides containing aspartic acid and is influenced by factors such as pH, temperature, and the specific amino acid sequence. To minimize this degradation pathway, consider the following strategies:

  • pH Control: Maintain the pH of your stock solutions and experimental buffers within a slightly acidic range (pH 5-6). Basic conditions (pH > 7) significantly accelerate the rate of aspartimide formation.

  • Temperature Management: Store stock solutions at -20°C or -80°C.[1][2][3][4][5] For working solutions, perform experiments at the lowest practical temperature. Avoid repeated freeze-thaw cycles.

  • Use of Additives: In some cases, the addition of certain organic acids to the solvent during peptide synthesis and purification has been shown to suppress aspartimide formation.[6]

Q3: What are the best practices for storing this compound?

A3: Proper storage is critical to maintaining the integrity of your dipeptide. Follow these guidelines for optimal stability:

  • Lyophilized Powder: For long-term storage, keep the peptide as a lyophilized powder at -20°C or -80°C in a desiccator to protect it from moisture.[1][2][3][4][5] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[1][5]

  • Stock Solutions: Prepare stock solutions in a sterile, slightly acidic buffer (pH 5-7).[1][4] Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1] Store frozen at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions from your frozen stock for each experiment. Avoid storing diluted solutions for extended periods, even at 4°C.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of this compound leading to a heterogeneous sample.

Troubleshooting Steps:

  • Assess Purity: Analyze the purity of your peptide stock and working solutions using High-Performance Liquid Chromatography (HPLC). Look for the appearance of new peaks that may indicate degradation products like aspartimide-related impurities.

  • Optimize pH and Temperature: Ensure that your experimental buffers are within the optimal pH range of 5-6. If possible, conduct your experiments at a lower temperature to slow down potential degradation.

  • Fresh Preparations: Always use freshly prepared working solutions. Avoid using solutions that have been stored for an extended period, especially at room temperature or 4°C.

Issue 2: Peptide Aggregation or Precipitation

Possible Cause: The physicochemical properties of the dipeptide can lead to aggregation, especially at high concentrations or in certain buffer conditions.

Troubleshooting Steps:

  • Adjust pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility and reduce aggregation.[7][8]

  • Modify Ionic Strength: Altering the salt concentration of your buffer can influence electrostatic interactions and potentially reduce aggregation.[8]

  • Use Solubilizing Agents: For peptides with hydrophobic character, the addition of a small amount of an organic co-solvent like DMSO or DMF prior to dilution in aqueous buffer can aid in solubilization.[1]

  • Lower Concentration: Work with the lowest effective concentration of the dipeptide to minimize the risk of aggregation.[7][8]

Quantitative Data on Peptide Stability

Due to the limited published research specifically on this compound, providing precise quantitative stability data (e.g., half-life) under various conditions is challenging. However, the following table provides a general guideline for the expected stability of dipeptides based on common experimental conditions.

Storage ConditionTemperatureExpected Stability of a Typical Dipeptide SolutionKey Considerations
Long-term Storage -80°CMonths to YearsLyophilized powder is preferred for maximum stability.[2][3] Aliquoting stock solutions prevents freeze-thaw damage.[1]
Short-term Storage -20°CWeeks to MonthsSuitable for stock solutions. Avoid repeated opening of the vial.
Refrigerator 4°CDays to a WeekRecommended for working solutions for immediate use. Risk of microbial growth increases.
Room Temperature ~20-25°CHours to DaysNot recommended for storage. Significant degradation can occur.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using RP-HPLC

This protocol outlines a general method to assess the stability of your dipeptide under specific experimental conditions (e.g., in a particular buffer at a set temperature).

Materials:

  • This compound

  • Experimental buffer (e.g., PBS, pH 7.4, or a custom buffer)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in water)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in your experimental buffer at a known concentration (e.g., 1 mg/mL).

    • Aliquot the solution into multiple vials.

  • Incubation:

    • Incubate the vials at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time Points:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take one vial from the incubator.

    • Immediately quench the reaction by adding an equal volume of the quenching solution. This stops further degradation.

  • HPLC Analysis:

    • Inject the quenched sample onto the RP-HPLC system.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (typically 214 nm for the peptide bond).

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of the remaining peptide at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep Prepare Peptide Solution in Experimental Buffer aliquot Aliquot into Vials prep->aliquot incubate Incubate at Desired Temperature aliquot->incubate sample Sample at Time Points (0, 1, 4, 8, 24h) incubate->sample quench Quench with Acidic Solution sample->quench hplc RP-HPLC Analysis quench->hplc data Data Interpretation & Stability Assessment hplc->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathway peptide This compound aspartimide Aspartimide Intermediate peptide->aspartimide Intramolecular Cyclization (Favored by basic pH, high temp) isoaspartyl iso-Aspartyl Peptide aspartimide->isoaspartyl Hydrolysis aspartyl Aspartyl Peptide aspartimide->aspartyl Hydrolysis

Caption: Primary chemical degradation pathway for aspartic acid-containing peptides.

References

Technical Support Center: Overcoming Solubility Challenges with Hydrophobic Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility issues encountered with hydrophobic dipeptides.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrophobic dipeptide insoluble in aqueous solutions?

A1: The solubility of a dipeptide is primarily governed by its amino acid composition.[1] Hydrophobic dipeptides are rich in non-polar amino acids such as Leucine, Valine, and Phenylalanine.[2] These residues minimize their interaction with water, leading to poor solubility in aqueous solutions and a tendency to aggregate.[2][3] The overall charge of the peptide at a given pH also plays a critical role; solubility is often lowest at the isoelectric point (pI), where the net charge is zero.[2]

Q2: What is the first step I should take when my dipeptide won't dissolve?

A2: Always start by testing the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[1][4] This prevents the loss of valuable material. The initial solvent of choice for most peptides is sterile, distilled water.[4] If that fails, a systematic approach involving changes in pH and the use of co-solvents is recommended.[1][2] Sonication can also be a useful physical method to aid dissolution by breaking up peptide aggregates.[1][5]

Q3: How does adjusting the pH help with solubility?

A3: Adjusting the pH of the solution can increase the net charge on the dipeptide, enhancing its interaction with water molecules and improving solubility.[2][6] For a dipeptide with acidic residues (Asp, Glu), dissolving in a basic buffer (pH > 7) will impart a negative charge.[1][6] Conversely, for a dipeptide with basic residues (Lys, Arg, His), an acidic solution (pH < 7) will result in a positive charge.[1][6] The general goal is to move the pH of the solution away from the peptide's isoelectric point (pI).[2][7]

Q4: When should I consider using an organic co-solvent?

A4: If pH adjustments are insufficient, especially for dipeptides with a high percentage of hydrophobic residues (>50%), organic co-solvents are the next logical step.[5] These solvents can disrupt the hydrophobic interactions between peptide molecules that lead to aggregation.[8] Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile.[1] It is crucial to first dissolve the peptide completely in a small amount of the organic solvent before slowly adding it to the aqueous buffer with gentle agitation.[9]

Q5: Are there any compatibility issues I should be aware of when using co-solvents?

A5: Yes. The compatibility of organic solvents with your specific experimental assay is a critical consideration.[1] For instance, while DMSO is widely used, it can be toxic to cells at concentrations above 0.5%-1.0% and can oxidize methionine and cysteine residues.[1][9] In such cases, DMF is a recommended alternative.[1][4] Always check the tolerance of your assay for any co-solvent you plan to use.

Q6: My dipeptide is still insoluble. What are more advanced strategies I can try?

A6: For extremely insoluble dipeptides, several advanced strategies can be employed:

  • Chemical Modification: Replacing hydrophobic amino acids with more hydrophilic ones or adding solubility-enhancing tags like Polyethylene Glycol (PEG) can significantly improve solubility.[2][7][8] N-terminal acetylation or C-terminal amidation can also be effective.[7]

  • Use of Chaotropic Agents: Agents like 6M Guanidine Hydrochloride (Gdn-HCl) or 8M urea can disrupt the hydrogen-bonding network that contributes to aggregation.[4][9] However, these are denaturing agents and may interfere with biological assays.[5][10]

  • Formulation with Excipients: Using excipients like cyclodextrins can form inclusion complexes with the hydrophobic dipeptide, effectively shielding the hydrophobic regions and increasing aqueous solubility.[6]

Troubleshooting Guide

Use the following decision tree to systematically troubleshoot solubility issues with your hydrophobic dipeptide.

G start Start: Lyophilized Dipeptide test_water Attempt to dissolve in sterile water. Sonicate. start->test_water success Success: Dipeptide Dissolved test_water->success Soluble fail1 Insoluble test_water->fail1 calc_charge Calculate Net Charge at pH 7 fail1->calc_charge charge_decision Is Net Charge ≠ 0? calc_charge->charge_decision adjust_ph_basic Basic Peptide: Add dilute Acetic Acid (10%) charge_decision->adjust_ph_basic Yes (>0) adjust_ph_acidic Acidic Peptide: Add dilute NH4OH charge_decision->adjust_ph_acidic Yes (<0) cosolvent Use Organic Co-solvent (e.g., DMSO, DMF) charge_decision->cosolvent No (Neutral) test_ph Re-test Solubility. Sonicate. adjust_ph_basic->test_ph adjust_ph_acidic->test_ph test_ph->success Soluble fail2 Insoluble test_ph->fail2 fail2->cosolvent dissolve_cosolvent Dissolve peptide fully in min. volume of co-solvent cosolvent->dissolve_cosolvent add_to_buffer Add dropwise to aqueous buffer with stirring dissolve_cosolvent->add_to_buffer test_cosolvent Observe Solution add_to_buffer->test_cosolvent test_cosolvent->success Clear Solution fail3 Precipitation test_cosolvent->fail3 advanced Advanced Options: - Chaotropic Agents - Chemical Modification - Excipients fail3->advanced

Caption: A troubleshooting workflow for dissolving hydrophobic dipeptides.

Data Presentation: Co-Solvent Effects

The choice of an appropriate co-solvent can dramatically impact the solubility of a hydrophobic dipeptide. The table below provides a summary of common co-solvents and their typical usage concentrations.

Co-SolventTypical Starting ConcentrationMax Concentration (Cell-based assays)Notes
DMSO (Dimethyl Sulfoxide)100% (to dissolve peptide initially)0.5% - 1.0%[1][9]May oxidize Cys and Met residues.[1] Can be cytotoxic at higher concentrations.[9]
DMF (Dimethylformamide)100% (to dissolve peptide initially)Varies by cell lineGood alternative to DMSO, especially for peptides containing Cys or Met.[1][4]
Acetonitrile 100% (to dissolve peptide initially)Varies by assayOften used in purification (RP-HPLC) and can be effective for solubilization.[8]
Isopropanol / Ethanol 100% (to dissolve peptide initially)Varies by assayLess aggressive organic solvents that can be effective for moderately hydrophobic peptides.[1]
TFE (Trifluoroethanol)VariesNot typically used in biological assaysA strong solvent used for very hydrophobic peptides, often in biophysical studies.[9]

Experimental Protocols

Protocol 1: Solubility Testing via pH Adjustment

This protocol outlines a method for testing and improving dipeptide solubility by modifying the pH of the solvent.

  • Preparation : Weigh a small, precisely known amount of the lyophilized dipeptide (e.g., 1 mg) into a microcentrifuge tube.

  • Initial Test : Add a small volume (e.g., 100 µL) of sterile, distilled water to the tube. Vortex for 30 seconds.

  • Sonication : Place the tube in a bath sonicator for 2-5 minutes to aid dissolution.[5]

  • Observation : Visually inspect the solution for clarity. If it is not a clear solution, proceed to the next step.

  • Charge Calculation : Determine the theoretical net charge of your dipeptide at pH 7.

    • Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.

    • Assign a value of -1 to each acidic residue (D, E) and the C-terminus.

  • pH Adjustment :

    • If the net charge is positive (basic peptide) : Add a 10% acetic acid solution dropwise (e.g., 1-2 µL at a time), vortexing after each addition, until the peptide dissolves.[5][6]

    • If the net charge is negative (acidic peptide) : Add a dilute (e.g., 1%) ammonium hydroxide solution dropwise, vortexing after each addition, until the peptide dissolves.[4] Note: Avoid basic solutions if the peptide contains Cysteine (Cys).[4][6]

  • Final Dilution : Once the peptide is dissolved, it can be further diluted with the appropriate aqueous buffer for your experiment.

  • Centrifugation : Before use, always centrifuge the peptide solution to pellet any undissolved micro-aggregates.[1]

Protocol 2: Solubilization Using an Organic Co-Solvent

This protocol describes the correct procedure for using an organic co-solvent to dissolve a highly hydrophobic dipeptide.

G cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Dilution start Weigh lyophilized dipeptide add_solvent Add minimal volume of 100% organic co-solvent (e.g., DMSO) start->add_solvent dissolve Vortex/Sonicate until fully dissolved (clear) add_solvent->dissolve add_dropwise Slowly add peptide-solvent mixture dropwise to the stirring buffer dissolve->add_dropwise prep_buffer Prepare aqueous buffer in a separate tube stir Place buffer on a stir plate with gentle stirring prep_buffer->stir stir->add_dropwise observe Visually monitor for any precipitation add_dropwise->observe final_solution Final working solution (transparent) observe->final_solution

Caption: Workflow for dissolving a hydrophobic dipeptide using a co-solvent.

References

Technical Support Center: L-beta-aspartyl-L-leucine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of L-beta-aspartyl-L-leucine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reaction is the formation of aspartimide, which can lead to a mixture of byproducts. Other potential side reactions include racemization, diketopiperazine formation (especially if it is part of a larger peptide chain synthesized on solid support), and issues related to protecting groups.

Q2: What is aspartimide formation and why is it a significant problem?

A2: Aspartimide formation is an intramolecular cyclization reaction involving the side-chain carboxyl group of an aspartic acid residue. This reaction is particularly problematic as the aspartimide intermediate can undergo base-catalyzed hydrolysis to yield not only the desired β-aspartyl peptide but also the isomeric α-aspartyl peptide. Furthermore, the intermediate is prone to racemization, leading to the formation of D-aspartyl peptides, which are often difficult to separate from the desired product.

Q3: Which factors promote aspartimide formation?

A3: Several factors can increase the likelihood of aspartimide formation, including:

  • Repetitive exposure to basic conditions , such as the piperidine used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS).

  • Acidic conditions , which can also catalyze this side reaction.

  • The amino acid sequence , with Asp-Gly, Asp-Ala, and Asp-Ser sequences being particularly susceptible.

  • Elevated temperatures , which can accelerate the reaction rate.

Q4: How can I minimize aspartimide formation during my synthesis?

A4: Several strategies can be employed to suppress aspartimide formation:

  • Use of sterically hindered protecting groups for the aspartic acid side chain, such as 3-pentyl or 2-phenylisopropyl esters, in place of the more common tert-butyl ester.

  • Addition of HOBt to the piperidine deprotection solution can help to reduce the incidence of this side reaction.

  • Employing milder deprotection conditions , for instance, using piperazine instead of piperidine.

  • Backbone protection , such as the introduction of a 2-hydroxy-4-methoxybenzyl (Hmb) group on the amide nitrogen of the preceding amino acid, can prevent the cyclization reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired this compound Predominant aspartimide formation leading to byproducts.- Utilize a sterically hindered protecting group for the aspartic acid side chain.- Add HOBt to the Fmoc deprotection solution.- Optimize cleavage conditions to be milder.
Presence of multiple peaks with the same mass in HPLC/MS analysis Formation of diastereomers due to racemization at the aspartic acid residue.- Minimize exposure to strong bases and high temperatures.- Consider using a protecting group strategy that reduces the risk of aspartimide formation, as this is a primary route to racemization.
Identification of a byproduct with a mass corresponding to the alpha-aspartyl-L-leucine isomer Opening of the aspartimide intermediate at the alternative carbonyl position.- This is a direct consequence of aspartimide formation. Implement strategies to prevent the initial cyclization as outlined above.
Incomplete reaction or coupling Steric hindrance or aggregation.- Ensure efficient coupling reagents are used.- For solid-phase synthesis, ensure proper swelling of the resin.

Summary of Common Side Reactions and Byproducts

Side Reaction Contributing Factors Resulting Byproducts Prevention/Mitigation Strategies
Aspartimide Formation - Basic or acidic conditions- High temperature- Sequence dependency (e.g., Asp-Gly)- α- and β-piperidides- D- and L-α-aspartyl peptides- D- and L-β-aspartyl peptides- Use of bulky side-chain protecting groups (e.g., Ompe, Otbu)- Addition of HOBt to deprotection solution- Use of milder deprotection bases (e.g., piperazine)
Racemization - Aspartimide formation- Strong activation/coupling conditions- D-aspartyl diastereomers- Minimize aspartimide formation- Use racemization-suppressing coupling reagents
Diketopiperazine Formation - At the dipeptide stage on solid support, especially with Proline- Cyclic dipeptide, premature cleavage from resin- Couple the third amino acid quickly after deprotection of the second- Use 2-chlorotrityl chloride resin

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol provides a general methodology for the manual solid-phase synthesis of this compound using Fmoc chemistry.

1. Resin Preparation:

  • Start with a pre-loaded Fmoc-L-Leucine resin (e.g., Wang or 2-chlorotrityl chloride resin).

  • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

  • Drain and repeat the treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF, followed by DCM and then DMF again.

3. Coupling of Fmoc-L-Asp(OtBu)-OH:

  • Dissolve Fmoc-L-Asp(OtBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue shaking and re-test.

  • Once the reaction is complete (negative Kaiser test), wash the resin with DMF, DCM, and methanol, and then dry under vacuum.

4. Cleavage and Deprotection:

  • Treat the dried resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

5. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Synthesis_Workflow Start Start: Fmoc-Leu-Resin Swell Swell Resin (DCM) Start->Swell Wash1 Wash (DMF) Swell->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash (DMF/DCM) Deprotect->Wash2 Couple Couple Fmoc-Asp(OtBu)-OH (HBTU/HOBt/DIPEA) Wash2->Couple Wash3 Wash (DMF/DCM/MeOH) Couple->Wash3 Cleave Cleave & Deprotect (TFA/TIS/H2O) Wash3->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify End End: this compound Purify->End

Caption: Experimental workflow for the solid-phase synthesis of this compound.

Side_Reaction_Pathway Peptide Protected Aspartyl-Peptide Base_Acid Base (e.g., Piperidine) or Acid Peptide->Base_Acid Aspartimide Aspartimide Intermediate Base_Acid->Aspartimide Racemization Racemization Aspartimide->Racemization Hydrolysis Nucleophilic Attack (e.g., H2O, Piperidine) Aspartimide->Hydrolysis D_Aspartimide D-Aspartimide Intermediate Racemization->D_Aspartimide D_Aspartimide->Hydrolysis Desired_Product Desired beta-Aspartyl Peptide Hydrolysis->Desired_Product Alpha_Isomer alpha-Aspartyl Isomer Hydrolysis->Alpha_Isomer Piperidide Piperidide Adducts Hydrolysis->Piperidide D_Peptides D-Aspartyl Peptides Hydrolysis->D_Peptides

Caption: Signaling pathway of aspartimide formation and subsequent side reactions.

Technical Support Center: Quantification of L-beta-aspartyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of L-beta-aspartyl-L-leucine quantification. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Common Chromatographic & Mass Spectrometric Issues

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions between the polar dipeptide and the stationary phase. - Mobile phase pH is too close to the analyte's pKa. - Column overload. - Dead volume in the HPLC system.- Lower the mobile phase pH to around 3.0 to protonate silanol groups.[1] - Use a buffered mobile phase to maintain a stable pH.[2] - Reduce the sample concentration or injection volume.[2][3] - Check and minimize tubing length and ensure proper fittings.[1]
Poor Peak Shape (Broadening) - Incompatibility between the sample solvent and the mobile phase. - Column contamination or degradation. - Suboptimal flow rate.- Dissolve the sample in the initial mobile phase whenever possible.[4] - Use a guard column and/or perform sample cleanup (e.g., SPE).[3][5] - Optimize the flow rate; for larger peptides, a slower flow rate can improve peak shape.
Low Signal Intensity / Poor Sensitivity - Ion suppression in the mass spectrometer due to matrix effects.[6][7][8] - Suboptimal ionization parameters. - Analyte degradation during sample preparation or storage. - Inefficient sample extraction and cleanup.[9]- Improve sample cleanup to remove interfering matrix components.[9] - Optimize chromatographic separation to resolve the analyte from co-eluting interferences.[10] - Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). - Investigate the stability of this compound under your experimental conditions. - Use a more efficient extraction method like mixed-mode solid-phase extraction (SPE).[9]
Irreproducible Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column equilibration is insufficient. - Air bubbles in the pump or detector.- Prepare fresh mobile phase and ensure accurate mixing.[5] - Use a column oven for stable temperature control. - Ensure the column is fully equilibrated with the initial mobile phase before each injection. - Degas the mobile phase and purge the system.
Ghost Peaks - Contaminants in the mobile phase or from the sample carryover. - Late eluting compounds from a previous injection.- Use high-purity solvents and reagents. - Implement a thorough needle wash protocol in the autosampler. - Incorporate a column wash step at the end of the gradient to elute strongly retained compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound?

A1: For sensitive and selective quantification of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. It offers high specificity by monitoring specific precursor-to-product ion transitions, which is crucial when analyzing complex biological matrices. Reversed-phase HPLC with UV detection can also be used, but may require derivatization to enhance sensitivity and chromatographic retention, and is more susceptible to interferences.

Q2: How can I improve the retention of a polar dipeptide like this compound on a reversed-phase column?

A2: To improve the retention of polar analytes on a reversed-phase column, you can:

  • Use a lower pH mobile phase: This can suppress the ionization of carboxylic acid groups, making the dipeptide less polar.

  • Employ ion-pairing reagents: Reagents like trifluoroacetic acid (TFA) can pair with the charged groups on the dipeptide, increasing its hydrophobicity and retention.

  • Utilize a column with a different stationary phase: Consider columns designed for polar analyte retention, such as those with an embedded polar group or HILIC (Hydrophilic Interaction Liquid Chromatography) columns.

Q3: What are the key method validation parameters I need to assess?

A3: A full method validation should include the assessment of:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Q4: How do I minimize matrix effects in LC-MS/MS analysis?

A4: Matrix effects, particularly ion suppression, can significantly impact the accuracy and sensitivity of your assay.[6][7][8] To minimize these effects:

  • Optimize Sample Preparation: Implement thorough sample cleanup procedures like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[9]

  • Improve Chromatographic Separation: Adjust your HPLC method to chromatographically separate this compound from co-eluting matrix components.[10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the ideal internal standard as it will co-elute and experience similar matrix effects, allowing for accurate correction.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Q5: Are there any known signaling pathways for this compound?

A5: Currently, there is limited information in the scientific literature detailing specific signaling pathways directly involving this compound. It is known to be a dipeptide composed of L-beta-aspartate and L-leucine. While L-leucine itself is known to be involved in pathways such as mTOR signaling, which regulates protein synthesis and cell growth, the specific roles of this compound in cellular signaling are not well-defined.

Experimental Protocols

LC-MS/MS Method for the Quantification of this compound in Plasma

This protocol provides a general framework. Optimization will be required for specific instrumentation and sample matrices.

1. Sample Preparation (Protein Precipitation & SPE Cleanup)

  • To 100 µL of plasma sample, add 10 µL of an internal standard solution (ideally, stable isotope-labeled this compound).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

    • Condition the cartridge with methanol followed by equilibration with water.

    • Load the supernatant.

    • Wash the cartridge with an aqueous wash solution to remove polar interferences.

    • Elute the dipeptide with a methanolic solution containing a small percentage of ammonium hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC/UHPLC system

  • Column: A reversed-phase C18 column suitable for polar analytes (e.g., with a polar endcapping) with dimensions such as 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-6 min: 50-95% B

    • 6-7 min: 95% B

    • 7.1-9 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion (e.g., [M+H]+) and optimize collision energy to find the most abundant and specific product ions.

3. Method Validation Parameters (Example Data)

The following table presents example validation data for a hypothetical dipeptide quantification method.

ParameterSpecificationResult
Linearity (r²) > 0.990.998
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Accuracy 85-115% (80-120% at LLOQ)Within 92-108%
Precision (%CV) < 15% (< 20% at LLOQ)< 10%
LLOQ S/N > 101 ng/mL
Recovery Consistent and reproducible> 85%
Matrix Effect Within acceptable limits< 15%

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation spe_cleanup Solid-Phase Extraction (SPE) centrifugation->spe_cleanup evaporation Evaporation spe_cleanup->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Workflow for this compound quantification.

Troubleshooting Logic Diagram for Peak Tailing

troubleshooting_peak_tailing start Peak Tailing Observed? check_all_peaks Are all peaks tailing? start->check_all_peaks check_early_peaks Are early peaks tailing more? check_all_peaks->check_early_peaks Yes check_basic_analytes Are basic/polar analytes tailing? check_all_peaks->check_basic_analytes No solution_dead_volume Solution: Check for dead volume (fittings, tubing). check_early_peaks->solution_dead_volume Yes solution_column_overload Solution: Reduce sample concentration or injection volume. check_early_peaks->solution_column_overload No solution_secondary_interactions Solution: Lower mobile phase pH or use end-capped column. check_basic_analytes->solution_secondary_interactions end Problem Resolved solution_dead_volume->end solution_column_overload->end solution_secondary_interactions->end

Caption: Logic diagram for troubleshooting peak tailing in HPLC.

References

Validation & Comparative

A Comparative Analysis of L-β-Aspartyl-L-Leucine and its α-Isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the contrasting biochemical and physiological characteristics of L-β-aspartyl-L-leucine and L-α-aspartyl-L-leucine, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of the β- and α-isomers of L-aspartyl-L-leucine, two dipeptides with identical atomic composition but distinct structural arrangements that lead to significant differences in their biological activities. The positioning of the peptide bond on the aspartic acid residue—either at the β-carboxyl group (β-isomer) or the α-carboxyl group (α-isomer)—profoundly influences their interaction with biological systems, including taste receptors and metabolic enzymes. This document is intended for researchers, scientists, and professionals in drug development who are exploring the potential of dipeptide isomers in various applications.

Physicochemical Properties

The fundamental physicochemical characteristics of L-β-aspartyl-L-leucine and L-α-aspartyl-L-leucine are summarized in the table below. These properties are foundational to understanding their behavior in biological assays and formulations.

PropertyL-β-Aspartyl-L-LeucineL-α-Aspartyl-L-Leucine
Molecular Formula C₁₀H₁₈N₂O₅C₁₀H₁₈N₂O₅
Molecular Weight 246.26 g/mol [1]246.26 g/mol
IUPAC Name 2-[(3-amino-3-carboxypropanoyl)amino]-4-methylpentanoic acid[1]2-(2-amino-3-carboxypropanamido)-4-methylpentanoic acid
CAS Number 63939-24-213433-00-6
Predicted LogP -2.8-2.8
Hydrogen Bond Donors 44
Hydrogen Bond Acceptors 55
Classification Hybrid PeptideDipeptide

Comparative Biological Activity

The structural variance between the α- and β-isomers of aspartyl-leucine is anticipated to result in differing biological activities, particularly in the realms of taste perception and metabolic stability.

Sweetness and Taste Receptor Interaction

L-α-aspartyl dipeptides are a well-known class of artificial sweeteners, with their taste profile being highly dependent on the stereochemistry and the nature of the C-terminal amino acid.[2][3][4] The prototypical example is Aspartame (L-α-aspartyl-L-phenylalanine methyl ester). The sweet taste is elicited through interaction with the T1R2-T1R3 heterodimeric G protein-coupled receptor.[5]

Metabolic Stability and Enzymatic Degradation

Peptides containing β-amino acids are generally more resistant to enzymatic degradation by proteases compared to their α-peptide counterparts.[6] This increased metabolic stability is attributed to the altered peptide bond, which is not readily recognized by the active sites of many peptidases.[6] It is therefore hypothesized that L-β-aspartyl-L-leucine will exhibit greater stability in biological fluids, such as plasma and gastrointestinal fluid, compared to L-α-aspartyl-L-leucine. This has significant implications for its potential use as a therapeutic agent, as it would likely have a longer half-life in vivo.

Experimental Protocols

To empirically determine the comparative properties of L-β-aspartyl-L-leucine and its α-isomer, the following experimental methodologies are recommended.

Synthesis and Purification of Dipeptide Isomers

Objective: To obtain high-purity samples of L-β-aspartyl-L-leucine and L-α-aspartyl-L-leucine for comparative analysis.

Methodology:

  • Synthesis: Both dipeptides can be synthesized using standard solid-phase or solution-phase peptide synthesis protocols. For L-β-aspartyl-L-leucine, a protected β-aspartic acid derivative will be used, while a protected α-aspartic acid derivative will be used for the α-isomer. The C-terminal leucine will be in its protected form (e.g., methyl ester).

  • Cleavage and Deprotection: Following coupling, the dipeptide will be cleaved from the solid support (if applicable) and all protecting groups will be removed using appropriate reagents (e.g., trifluoroacetic acid).

  • Purification: The crude peptides will be purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (0.1%).[7][8][9]

  • Characterization: The purity and identity of the final products will be confirmed by analytical RP-HPLC, mass spectrometry (to confirm the molecular weight), and nuclear magnetic resonance (NMR) spectroscopy (to confirm the structure and isomeric purity).

In Vitro Enzymatic Degradation Assay

Objective: To compare the metabolic stability of L-β-aspartyl-L-leucine and L-α-aspartyl-L-leucine in the presence of proteolytic enzymes.

Methodology:

  • Enzyme Selection: A panel of relevant proteases should be used, such as pepsin and trypsin (simulating gastrointestinal digestion) and plasma-derived proteases.

  • Incubation: Each dipeptide isomer will be incubated with the selected enzymes in a suitable buffer at a controlled temperature (e.g., 37°C).

  • Time-Course Analysis: Aliquots will be taken at various time points (e.g., 0, 15, 30, 60, 120 minutes). The enzymatic reaction will be quenched by adding a strong acid (e.g., trichloroacetic acid).

  • Quantification: The remaining amount of the intact dipeptide in each aliquot will be quantified by RP-HPLC. The rate of degradation for each isomer can then be calculated.

Sweet Taste Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To assess the relative binding affinities of the two isomers to the human sweet taste receptor.

Methodology:

  • Receptor Preparation: A stable cell line expressing the human T1R2-T1R3 sweet taste receptor will be used to prepare cell membrane fractions.

  • Radioligand: A known radiolabeled ligand for the sweet taste receptor (e.g., [³H]-labeled potent sweetener) will be used.

  • Competitive Binding: The membrane preparations will be incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (either L-β-aspartyl-L-leucine or L-α-aspartyl-L-leucine).

  • Detection: The amount of bound radioligand will be measured using a scintillation counter after separating the bound from the free radioligand (e.g., by filtration).

  • Data Analysis: The IC₅₀ values (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) will be determined for each isomer. A lower IC₅₀ value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in sweet taste perception and a general experimental workflow for the comparative analysis of the two dipeptide isomers.

SweetTasteSignaling cluster_receptor Sweet Taste Receptor T1R2 T1R2 G_protein Gustducin (G protein) T1R2->G_protein Activates T1R3 T1R3 T1R3->G_protein Activates Sweetener Sweetener (e.g., α-isomer) Sweetener->T1R2 Binds to Sweetener->T1R3 Binds to PLCb2 Phospholipase C-β2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Na_influx Na⁺ Influx TRPM5->Na_influx Depolarization Depolarization Na_influx->Depolarization ATP_release ATP Release Depolarization->ATP_release Nerve_signal Nerve Signal to Brain ATP_release->Nerve_signal ExperimentalWorkflow cluster_assays Comparative Assays start Start synthesis Synthesis of α and β Isomers start->synthesis purification RP-HPLC Purification synthesis->purification characterization Characterization (MS, NMR) purification->characterization stability_assay Enzymatic Stability Assay characterization->stability_assay receptor_assay Receptor Binding Assay characterization->receptor_assay taste_panel Sensory Panel (Taste) characterization->taste_panel data_analysis Data Analysis and Comparison stability_assay->data_analysis receptor_assay->data_analysis taste_panel->data_analysis conclusion Conclusion on Isomer Differences data_analysis->conclusion

References

A Comparative Guide to the Biological Effects of L-beta-aspartyl-L-leucine in Extracellular Matrix Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of the dipeptide L-beta-aspartyl-L-leucine on extracellular matrix (ECM) synthesis with other relevant alternatives. The information is supported by experimental data to assist researchers and professionals in drug development and related fields.

Introduction

This compound, a dipeptide composed of L-beta-aspartic acid and L-leucine, has demonstrated potential in stimulating the synthesis of key extracellular matrix proteins. The integrity and regeneration of the ECM are crucial for tissue homeostasis and repair, and their decline is a hallmark of aging. This guide evaluates the efficacy of this compound and compares it with other compounds known to modulate ECM production in dermal fibroblasts.

Comparison of Biological Effects on Extracellular Matrix Protein Synthesis

The following tables summarize the quantitative effects of this compound and its alternatives on the synthesis of crucial ECM proteins.

Table 1: Effect on Elastin Synthesis

CompoundConcentrationCell Type% Increase in Elastin Synthesis (Gene Expression)Citation(s)
This compound (NATAH) 12 µMNormal Human Dermal FibroblastsData Not Available[1]
Collagen Peptides0.01%Human Dermal Fibroblasts35.2 ± 13.2%
Collagen Peptides1%Human Dermal Fibroblasts42.1 ± 10.1%
Amino Acid & Copper CompositionNot SpecifiedHuman Dermal Fibroblasts>300% (three-fold)[2]

Table 2: Effect on Collagen Synthesis

CompoundConcentrationCell Type% Increase in Collagen Synthesis (Gene/Protein Expression)Citation(s)
This compound (NATAH) Data Not AvailableData Not AvailableData Not Available
Collagen Peptides0.01%Human Dermal Fibroblasts108.4 ± 7.6% (Gene Expression)
Collagen Peptides1%Human Dermal Fibroblasts60.5 ± 7.9% (Gene Expression)
Palmitoyl Pentapeptide-40.005%Human Skin (in vivo)18% reduction in wrinkle depth, 37% reduction in wrinkle thickness
Amino Acid & Copper CompositionNot SpecifiedHuman Dermal Fibroblasts>200% (two-fold)[2]
Lipocalin-Derived Peptide (pm2b)230 nMPrimary Human Fibroblasts49% increase in procollagen[1]

Table 3: Effect on Other Extracellular Matrix Proteins

CompoundTarget ProteinConcentrationCell Type% Increase in SynthesisCitation(s)
This compound (NATAH) Fibrillin-112 µMNormal Human Dermal FibroblastsSignificant Increase (Quantification by image analysis, n=4)[1]
This compound (NATAH) Fibulin-512 µMNormal Human Dermal Fibroblasts59% (p < 0.01)[1]
Lipocalin-Derived Peptide (pm2b)Fibronectin230 nMPrimary Human Fibroblasts62%[1]
Lipocalin-Derived Peptide (pm2b)Tenascin230 nMPrimary Human Fibroblasts94%[1]

Signaling Pathways

This compound Signaling in Fibroblasts (Hypothesized)

While the precise signaling pathway for this compound in stimulating ECM synthesis is not fully elucidated, it is hypothesized to involve the activation of fibroblasts, potentially through receptor-mediated signaling that converges on pathways known to regulate ECM gene expression, such as the Transforming Growth Factor-beta (TGF-β) pathway. The leucine component of the dipeptide may also play a role in activating the mTOR pathway, which is known to influence protein synthesis.

This compound Signaling Pathway L_beta_aspartyl_L_leucine This compound Fibroblast_Receptor Fibroblast Surface Receptor (Hypothesized) L_beta_aspartyl_L_leucine->Fibroblast_Receptor Intracellular_Signaling Intracellular Signaling Cascades Fibroblast_Receptor->Intracellular_Signaling TGF_beta_Pathway TGF-β Signaling Pathway Intracellular_Signaling->TGF_beta_Pathway mTOR_Pathway mTOR Signaling Pathway Intracellular_Signaling->mTOR_Pathway Transcription_Factors Activation of Transcription Factors (e.g., SMADs) TGF_beta_Pathway->Transcription_Factors Gene_Expression Increased Gene Expression of ECM Proteins mTOR_Pathway->Gene_Expression Transcription_Factors->Gene_Expression ECM_Proteins Elastin, Fibrillin-1, Fibulin-5, Collagen (Hypothesized) Gene_Expression->ECM_Proteins TGF-beta Signaling Pathway TGF_beta TGF-β Ligand TGF_beta_RII TGF-β Receptor II TGF_beta->TGF_beta_RII TGF_beta_RI TGF-β Receptor I TGF_beta_RII->TGF_beta_RI Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 Phosphorylation p_SMAD2_3 p-SMAD2/3 SMAD2_3->p_SMAD2_3 SMAD_complex SMAD2/3/4 Complex p_SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_Transcription Gene Transcription of ECM Proteins Experimental Workflow Start Start: Treat Fibroblasts with Test Compounds Incubation Incubation Period (e.g., 72h to 18 days) Start->Incubation Sample_Collection Sample Collection Incubation->Sample_Collection Supernatant Culture Supernatant Sample_Collection->Supernatant Cell_Lysate Cell Lysate Sample_Collection->Cell_Lysate Fixed_Cells Fixed Cells Sample_Collection->Fixed_Cells ELISA ELISA for Elastin/Tropoelastin Supernatant->ELISA Western_Blot Western Blot for Fibulin-5 Cell_Lysate->Western_Blot Immunofluorescence Immunofluorescence for Fibrillin-1 Fixed_Cells->Immunofluorescence Data_Analysis Data Analysis and Quantification ELISA->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis

References

comparative analysis of different L-beta-aspartyl-L-leucine synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of novel dipeptides such as L-beta-aspartyl-L-leucine presents both unique challenges and opportunities. This guide provides a comparative analysis of the primary chemical and enzymatic methodologies applicable to the synthesis of this specific beta-peptide. Due to the limited specific literature on this compound, this guide consolidates established principles of beta-peptide synthesis to propose viable routes, offering a framework for experimental design and optimization.

Chemical Synthesis Route: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry and represents the most established and versatile method for the chemical synthesis of this compound. The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry on a solid support.

General Experimental Protocol

A plausible SPPS protocol for this compound would involve the following key steps:

  • Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal amino acid, L-leucine, protected with an Fmoc group on its alpha-amino group (Fmoc-L-Leu-OH), is activated and coupled to the resin.

  • Fmoc Deprotection: The Fmoc group is removed from the resin-bound L-leucine using a solution of piperidine in DMF.

  • Second Amino Acid Coupling: The protected beta-amino acid, Fmoc-L-beta-Asp(OtBu)-OH, is then activated and coupled to the deprotected L-leucine on the resin. The use of a tert-butyl (tBu) protecting group on the side-chain carboxyl group of aspartic acid is crucial to prevent side reactions.[1]

  • Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal beta-aspartic acid.

  • Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting group is simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

  • Purification and Characterization: The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and NMR spectroscopy.

A significant challenge in the synthesis of peptides containing aspartic acid is the potential for aspartimide formation, a side reaction that can lead to a mixture of alpha- and beta-aspartyl peptides and racemization.[2][3] This can be minimized by using specific coupling reagents and optimized reaction conditions.

Enzymatic Synthesis Route: A Biocatalytic Approach

Enzymatic synthesis offers a green and highly stereospecific alternative to chemical methods. While a specific enzyme for the direct synthesis of this compound has not been extensively characterized in the literature, proteases and peptidases have been shown to catalyze the formation of dipeptides.[4] An enzyme with specificity for beta-aspartyl peptides has been identified, suggesting the feasibility of such a biocatalytic approach.[5]

General Experimental Protocol

A hypothetical enzymatic synthesis of this compound could be designed as follows:

  • Enzyme Selection: A suitable protease or a specific beta-peptidase is selected. The choice of enzyme is critical and will depend on its substrate specificity.

  • Substrate Preparation: The N-terminal amino acid, L-beta-aspartic acid, would likely be used in its unprotected form or as a simple ester derivative to act as the acyl donor. L-leucine would serve as the acyl acceptor.

  • Reaction Setup: The enzyme and substrates are combined in an appropriate buffer system. The reaction conditions, including pH, temperature, and solvent, are optimized to favor synthesis over hydrolysis, which is a common competing reaction. Often, reactions are carried out in organic co-solvents or under thermodynamic control to shift the equilibrium towards peptide formation.

  • Reaction Monitoring: The progress of the reaction is monitored over time using techniques like HPLC to determine the yield of the dipeptide.

  • Enzyme Deactivation and Product Isolation: Once the reaction reaches equilibrium or the desired conversion, the enzyme is denatured (e.g., by heat or pH change) and removed.

  • Purification: The dipeptide product is purified from the reaction mixture, typically using chromatographic methods.

Comparative Analysis of Synthesis Routes

The choice between a chemical and an enzymatic synthesis route depends on various factors, including the desired scale of production, purity requirements, and environmental considerations.

FeatureChemical Synthesis (SPPS)Enzymatic Synthesis
Stereoselectivity High (dependent on starting material purity)Excellent (inherently stereospecific)
Reagents Often involves hazardous and toxic chemicalsAqueous buffers, mild reagents
Protecting Groups Required for amino and side-chain functionalitiesGenerally not required
Reaction Conditions Harsh (strong acids and bases)Mild (physiological pH and temperature)
Byproducts Significant amounts of chemical wasteMinimal, primarily water
Scalability Well-established for large-scale productionCan be challenging due to enzyme stability and cost
Versatility Highly versatile for a wide range of peptidesLimited by enzyme substrate specificity
Yield & Purity Generally good to excellent after purificationCan be variable, often limited by equilibrium

Visualizing the Synthesis Workflows

To further elucidate the two synthesis strategies, the following diagrams illustrate the general workflows.

Chemical_Synthesis_Workflow Resin Resin Swelling Coupling1 Couple Fmoc-L-Leu-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-L-beta-Asp(OtBu)-OH Deprotection1->Coupling2 Deprotection2 Final Fmoc Deprotection Coupling2->Deprotection2 Cleavage Cleavage & Deprotection Deprotection2->Cleavage Purification Purification (HPLC) Cleavage->Purification Product This compound Purification->Product

A generalized workflow for the solid-phase chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow Enzyme Enzyme & Substrate Preparation Reaction Enzymatic Reaction Enzyme->Reaction Monitoring Reaction Monitoring (HPLC) Reaction->Monitoring Deactivation Enzyme Deactivation Monitoring->Deactivation Isolation Product Isolation Deactivation->Isolation Purification Purification Isolation->Purification Product This compound Purification->Product

A generalized workflow for the enzymatic synthesis of this compound.

References

L-beta-aspartyl-L-leucine in Cell Adhesion: An Investigative Comparison with Other Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of direct research on L-beta-aspartyl-L-leucine's role in cell adhesion necessitates a comparative analysis based on structurally and functionally related dipeptides and tripeptides. While no quantitative data or specific signaling pathways for this compound have been documented in publicly available research, this guide will provide a framework for its potential evaluation by comparing it with well-established cell adhesion-modulating peptides.

The field of cell adhesion is dominated by studies on motifs like Arginine-Glycine-Aspartic acid (RGD) and Leucine-Aspartic acid-Valine (LDV)[1]. These sequences, found in extracellular matrix (ECM) proteins, are known to interact with cell surface receptors, primarily integrins, to mediate cell attachment. The dipeptide this compound contains a beta-amino acid, which could confer resistance to proteolytic degradation, a desirable characteristic for therapeutic peptides[2][3]. Based on the Human Metabolome Database, very few articles have been published on this compound itself.

Comparative Analysis of Cell Adhesion Peptides

To understand the potential role of this compound, it is useful to compare its constituent amino acids and structure to known cell adhesion motifs. The presence of aspartic acid and leucine suggests a possible interaction with cell surface receptors. For instance, the LDV tripeptide is a recognized cell adhesion sequence from fibronectin that interacts with integrin α4β1[1].

Peptide MotifPrimary Receptor(s)Relative Cell AdhesionKey Structural FeaturesReference
RGD (Arg-Gly-Asp)Integrins (e.g., αvβ3, α5β1)HighTripeptide with charged and small neutral amino acids.[4]
LDV (Leu-Asp-Val)Integrin α4β1Moderate to HighTripeptide containing hydrophobic and acidic residues.[1]
LLG (Leu-Leu-Gly)β2 integrinsModerateTripeptide with hydrophobic residues.[4]
This compound Hypothesized: Integrins or other cell surface receptorsUnknownDipeptide with a beta-amino acid, conferring potential proteolytic stability. Contains an acidic and a hydrophobic residue.N/A

Proposed Experimental Protocols for Evaluation

To ascertain the cell adhesion properties of this compound, a series of established in vitro experiments would be required.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a substrate coated with the peptide of interest.

Materials:

  • 96-well tissue culture plates

  • This compound, RGD peptide (positive control), and a scrambled peptide (e.g., GD-R, negative control)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Cell culture medium

  • Calcein AM or other fluorescent viability dye

  • Fluorescence plate reader

Protocol:

  • Coating: Dissolve peptides in PBS to a concentration of 20 µg/mL. Add 100 µL of the peptide solution to each well of a 96-well plate. Incubate overnight at 4°C.

  • Blocking: Wash the wells twice with PBS. Add 200 µL of 1% BSA in PBS to each well to block non-specific cell adhesion. Incubate for 1 hour at 37°C.

  • Cell Seeding: Wash the wells again with PBS. Harvest cells and resuspend them in serum-free medium to a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Quantification: Add 100 µL of Calcein AM solution (2 µM in PBS) to each well. Incubate for 30 minutes at 37°C. Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/520 nm). The fluorescence intensity is proportional to the number of adherent cells.

To investigate the involvement of integrins, a competitive inhibition assay can be performed by pre-incubating cells with soluble peptides before seeding them onto plates coated with an ECM protein like fibronectin. A reduction in cell adhesion would suggest that the peptide competes for the same binding sites. Additionally, performing the assay in the presence of EDTA, a chelator of divalent cations essential for integrin function, can also indicate integrin-mediated adhesion[2][5].

experimental_workflow cluster_coating 1. Plate Coating cluster_blocking 2. Blocking cluster_seeding 3. Cell Seeding cluster_quantification 4. Quantification p1 Dissolve Peptides (this compound, RGD, Scrambled) p2 Incubate 96-well plate overnight p1->p2 b1 Wash with PBS p2->b1 b2 Add 1% BSA b1->b2 b3 Incubate for 1 hour b2->b3 c1 Harvest and resuspend cells b3->c1 c2 Add cells to wells c1->c2 c3 Incubate for 1-2 hours c2->c3 q1 Wash to remove non-adherent cells c3->q1 q2 Add Calcein AM q1->q2 q3 Incubate for 30 minutes q2->q3 q4 Read fluorescence q3->q4

Fig. 1: Experimental workflow for a cell adhesion assay.

Potential Signaling Pathways

Should this compound be found to promote cell adhesion via integrin binding, it would likely trigger a downstream signaling cascade similar to that of other integrin-binding peptides. This typically involves the recruitment of focal adhesion proteins and the activation of kinases that influence cell spreading, survival, and proliferation.

Upon binding of an extracellular ligand, integrins cluster and recruit intracellular proteins such as talin and kindlin, which connect the integrin to the actin cytoskeleton. This clustering also activates Focal Adhesion Kinase (FAK), which autophosphorylates, creating a docking site for Src family kinases. The FAK-Src complex then phosphorylates other downstream targets, including paxillin and p130Cas, leading to the activation of small GTPases like Rac and Rho, which regulate cytoskeletal reorganization and cell spreading. This cascade is a central mechanism in cell adhesion and migration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm peptide This compound (Hypothetical Ligand) integrin Integrin Receptor peptide->integrin Binding fak FAK integrin->fak Activation src Src fak->src Recruitment & Activation pax Paxillin fak->pax Phosphorylation src->fak src->pax rac Rac/Rho GTPases pax->rac actin Actin Cytoskeleton rac->actin Reorganization response Cell Spreading & Adhesion actin->response

Fig. 2: A plausible integrin-mediated signaling pathway.

Conclusion and Future Directions

While there is currently no direct evidence to support the role of this compound in cell adhesion, its structural components suggest it is a candidate for investigation. The presence of a beta-amino acid could offer advantages in terms of stability. Future research should focus on performing the described cell adhesion assays to quantify its effects and to determine if it interacts with integrins or other cell surface receptors. A thorough investigation would provide valuable insights into the potential of this and other beta-dipeptides in biomaterial design and therapeutic applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dipeptide Quantification, with a focus on L-beta-aspartyl-L-leucine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Method Performance

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes the key validation parameters for CE-MS/MS and UPLC-MS/MS based on published data for the analysis of a broad range of dipeptides. These parameters provide a strong indication of the expected performance for the analysis of L-beta-aspartyl-L-leucine.

ParameterCapillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Linearity (R²) > 0.99> 0.99
Limit of Quantification (LOQ) Typically in the low nanomolar (nM) range. For example, instrumental detection limits range from 0.088 to 83.1 nM for 335 dipeptides.[1]Generally in the low to sub-nanomolar (nM) range.
Accuracy (Recovery) Acceptable recoveries, generally within 70-135%, have been observed for the majority of tested dipeptides in biological samples.[1]High accuracy with recoveries typically ranging from 85% to 115%.
Precision (%RSD) Good precision with relative standard deviations (RSDs) typically below 15%.Excellent precision with RSDs often below 10%.
Throughput Higher throughput potential due to faster separation times for some applications.High throughput is achievable with modern UPLC systems and optimized gradients.
Separation of Isomers Excellent capability for separating structural isomers, including those with opposite binding orders.[1]Good resolution of isomers, though may require careful method development for closely related compounds.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for CE-MS/MS and UPLC-MS/MS adapted from established dipeptide analysis workflows.

Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS) Protocol

This method is particularly advantageous for the separation of highly polar and charged molecules, and for its ability to resolve complex isomeric mixtures.[1]

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing internal standards.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the CE background electrolyte (BGE).

CE-MS/MS Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d. x 100 cm total length).

  • Background Electrolyte (BGE): 50 mM ammonium acetate, pH 9.0.

  • Injection: Hydrodynamic injection at 50 mbar for 10 seconds.

  • Separation Voltage: 30 kV.

  • Capillary Temperature: 25°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) using optimized precursor-product ion transitions for each dipeptide.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol

UPLC-MS/MS is a widely adopted, robust, and sensitive method for the quantification of a diverse range of small molecules, including dipeptides, in complex biological matrices.[2][3]

Sample Preparation:

  • Protein Precipitation: To 50 µL of serum, add 200 µL of ice-cold acetonitrile containing internal standards.

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness using a vacuum concentrator and reconstitute the residue in 100 µL of the initial mobile phase.

UPLC-MS/MS Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 2% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode.

  • MS/MS Analysis: MRM analysis with specific precursor-product ion transitions for each target dipeptide.

Experimental Workflow Visualization

To facilitate a clearer understanding of the analytical process, the following diagram illustrates a typical workflow for the quantification of dipeptides using LC-MS/MS.

Dipeptide_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (e.g., Plasma, Serum) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution UPLC_Separation UPLC Separation (Reversed-Phase C18) Reconstitution->UPLC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) UPLC_Separation->ESI_Ionization MS_Analysis Tandem Mass Spectrometry (MRM Mode) ESI_Ionization->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: General workflow for dipeptide quantification by LC-MS/MS.

References

The Sweet Pursuit: A Comparative Analysis of L-Aspartyl-L-Leucine Analogues and Their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural modifications influencing the biological activity of dipeptide analogues, offering insights for researchers, scientists, and drug development professionals in the field of sweetener design and peptide chemistry.

While direct and extensive structure-activity relationship (SAR) studies on L-beta-aspartyl-L-leucine analogues are not widely available in published literature, a wealth of information can be gleaned from the closely related and extensively studied class of L-aspartyl dipeptide sweeteners. This guide leverages data from seminal studies on aspartame (L-aspartyl-L-phenylalanine methyl ester) analogues to provide a comparative framework for understanding the key structural determinants of biological activity, in this case, sweetness potency. The principles derived from these studies offer valuable guidance for the rational design of novel dipeptide analogues, including those based on this compound.

Comparative Analysis of Dipeptide Sweetener Analogues

The sweet taste of dipeptides is highly dependent on their stereochemistry and the nature of the amino acid residues. The following table summarizes the structure-activity relationships of various L-aspartyl dipeptide analogues, providing a basis for predicting the potential activity of novel compounds. The data is compiled from various studies investigating the sweet taste of aspartame-related compounds.

Compound Structure Relative Sweetness (Sucrose = 1) Key Structural Features
L-Aspartyl-L-Phenylalanine Methyl Ester (Aspartame) L-Asp-L-Phe-OMe150-200L-aspartic acid, L-phenylalanine, methyl ester
L-Aspartyl-D-Phenylalanine Methyl Ester L-Asp-D-Phe-OMeBitterD-configuration of the second amino acid
L-Aspartyl-L-Phenylalanine L-Asp-L-PheNot SweetFree carboxyl group at the C-terminus
L-Aspartyl-L-Leucine Methyl Ester L-Asp-L-Leu-OMe~10L-leucine instead of L-phenylalanine
L-Aspartyl-L-Alanine Methyl Ester L-Asp-L-Ala-OMe~10L-alanine instead of L-phenylalanine
L-Aspartyl-L-Valine Methyl Ester L-Asp-L-Val-OMe~10L-valine instead of L-phenylalanine
L-Aspartyl-L-Phenylglycine Methyl Ester L-Asp-L-Phg-OMe~100Phenylglycine residue
L-Aspartyl-D-Alanine Benzyl Ester L-Asp-D-Ala-OBnSweetD-amino acid with a bulky ester group
α-L-Aspartyl-L-phenylalanine ethyl ester α-L-Asp-L-Phe-OEt150Ethyl ester instead of methyl ester
β-L-Aspartyl-L-phenylalanine methyl ester β-L-Asp-L-Phe-OMeNot Sweetβ-linkage of the aspartyl residue

Experimental Protocols

The evaluation of the sweet taste of dipeptide analogues involves two key experimental stages: chemical synthesis of the target compounds and sensory evaluation to determine their sweetness potency.

General Synthesis of L-Aspartyl Dipeptide Esters

A common method for synthesizing these dipeptides is through solution-phase peptide coupling.

  • Protection of Amino Acids: The amino group of L-aspartic acid is protected with a suitable protecting group, such as benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc). The carboxylic acid of the second amino acid (e.g., L-leucine) is esterified (e.g., with methanol to form the methyl ester).

  • Peptide Coupling: The protected L-aspartic acid is activated using a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt). The activated aspartic acid is then reacted with the amino acid ester to form the protected dipeptide.

  • Deprotection: The protecting group on the N-terminus of the dipeptide is removed, typically by hydrogenation for a Z-group or treatment with an acid like trifluoroacetic acid (TFA) for a Boc-group, to yield the final dipeptide ester.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for sensory analysis.

Sensory Evaluation of Sweetness

The sweetness potency of the synthesized analogues is determined by a trained sensory panel.

  • Panel Selection and Training: A panel of human volunteers is selected based on their ability to detect and discriminate different tastes. They are trained to recognize and rank the intensity of sweetness using standard solutions of sucrose at varying concentrations.

  • Sample Preparation: The synthesized dipeptide analogues are dissolved in deionized water to prepare a series of solutions at different concentrations.

  • Taste Evaluation: Panelists are presented with the sample solutions and a series of sucrose solutions. They are asked to compare the sweetness intensity of the sample to that of the sucrose solutions.

  • Determination of Relative Sweetness: The concentration of a sucrose solution that is perceived as equally sweet to a given concentration of the analogue solution is determined. The relative sweetness is then calculated as the ratio of the sucrose concentration to the analogue concentration. For example, if a 1% sucrose solution tastes as sweet as a 0.005% solution of an analogue, the relative sweetness of the analogue is 1 / 0.005 = 200 times that of sucrose.

Structure-Activity Relationship Insights

The data from comparative studies on dipeptide sweeteners reveal several key structural features that govern their interaction with the sweet taste receptor.

SAR_Dipeptide_Sweeteners L_Asp L-Aspartic Acid (Essential for Sweetness) L_Config L-Configuration (Generally Preferred) L_Asp->L_Config Peptide Bond Beta_Asp β-Aspartic Acid (Generally Not Sweet) Beta_Asp->L_Config Results in loss of sweetness Ester Ester Group (Small alkyl esters are optimal) L_Config->Ester Ester Linkage Free_Acid Free Carboxylic Acid (Abolishes Sweetness) L_Config->Free_Acid Results in loss of sweetness D_Config D-Configuration (Can be sweet with bulky C-terminus) Side_Chain Hydrophobic Side Chain (Size and Shape are Critical) Side_Chain->L_Config

Figure 1. Key structural requirements for sweetness in L-aspartyl dipeptide analogues.

The diagram above illustrates the critical structural determinants for the sweet taste of L-aspartyl dipeptide analogues. The L-configuration of the aspartic acid residue is essential, while a β-linkage generally leads to a loss of sweetness. The second amino acid should ideally be in the L-configuration and possess a hydrophobic side chain of a specific size and shape. Finally, the C-terminus must be esterified, as a free carboxylic acid eliminates the sweet taste. These principles provide a foundational understanding for the design of novel dipeptide sweeteners.

L-beta-aspartyl-L-leucine: A Comparative Analysis of In Vitro and In Vivo Studies Reveals a Research Gap

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a significant scarcity of published research on the dipeptide L-beta-aspartyl-L-leucine. Consequently, a direct comparative analysis of its in vitro and in vivo effects, as well as detailed experimental data and established signaling pathways, cannot be provided at this time. The Human Metabolome Database confirms this lack of available information, stating that "very few articles have been published on this compound."

This guide will, therefore, address the available information on related compounds and the constituent amino acids, L-aspartic acid and L-leucine, to offer a foundational understanding that may inform future research.

Limited Insights from a Related Beta-Aspartyl Peptide

While no direct studies on this compound were identified, a study on a growth-blocking peptide (GBP) containing a beta-aspartyl bond at position 16 provides some insight into the potential impact of the beta-linkage. The research, conducted on the insect armyworm, Pseudaletia separata, found that the inclusion of the beta-aspartyl peptide bond resulted in a complete loss of the peptide's inherent physiological activities.[1] This suggests that the structural alteration from the typical alpha-peptide bond to a beta-peptide bond can have a profound and potentially inhibitory effect on biological function.

Extrapolating from Constituent Amino Acids: L-Leucine

In the absence of data on the dipeptide, examining the well-documented effects of L-leucine can provide a basis for hypothetical in vitro and in vivo investigations. L-leucine is an essential branched-chain amino acid (BCAA) known for its significant role in regulating protein synthesis and metabolism.

Summary of L-Leucine In Vitro and In Vivo Effects
ParameterIn Vitro FindingsIn Vivo Findings
Muscle Protein Synthesis Stimulates protein synthesis in a dose-dependent manner in incubated skeletal muscles.[2]Increases muscle protein synthesis and can reduce protein degradation.[2]
Cell Signaling Activates the mTOR signaling pathway, a key regulator of cell growth and protein synthesis.Activates mTOR signaling in various tissues, including skeletal muscle.
Metabolic Effects Can induce a metabolic shift in cancer cell lines, favoring oxidative phosphorylation over glycolysis.[3]A diet rich in leucine led to a metabolic shift in Walker 256 rat tumors towards a less glycolytic profile.[3]
Pancreatic β-Cell Development Impairs β-cell development in cultured rat embryonic pancreata.[4]Supplementation during pregnancy in rats led to fetal hyperglycemia and hypoinsulinemia.[4]

Hypothetical Experimental Workflows

Should research on this compound be undertaken, initial studies would likely follow established protocols for peptide and amino acid analysis. The following diagrams illustrate potential experimental workflows for preliminary in vitro and in vivo assessments.

in_vitro_workflow cluster_synthesis Peptide Synthesis & Characterization cluster_cell_culture Cell-Based Assays cluster_biochemical Biochemical Assays synthesis Synthesis of this compound purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (e.g., Mass Spec, NMR) purification->characterization cell_lines Select Relevant Cell Lines (e.g., muscle, neuronal, cancer) characterization->cell_lines enzyme Enzyme Inhibition/Activation Assays characterization->enzyme treatment Treat Cells with Dipeptide cell_lines->treatment viability Assess Cell Viability/Toxicity (e.g., MTT Assay) treatment->viability signaling Analyze Signaling Pathways (e.g., Western Blot for mTOR) treatment->signaling receptor Receptor Binding Assays

Caption: Hypothetical In Vitro Experimental Workflow. (Within 100 characters)

in_vivo_workflow cluster_animal_model Animal Model Studies cluster_analysis Data Analysis animal_selection Select Animal Model (e.g., mouse, rat) administration Administer Dipeptide (e.g., oral, IP) animal_selection->administration pk_pd Pharmacokinetic/Pharmacodynamic Analysis (Blood/Tissue Sampling) administration->pk_pd toxicity Acute/Chronic Toxicity Assessment administration->toxicity efficacy Efficacy Studies in Disease Models administration->efficacy histopathology Histopathological Examination of Tissues pk_pd->histopathology biomarker Biomarker Analysis pk_pd->biomarker toxicity->histopathology efficacy->biomarker statistical Statistical Analysis of Results histopathology->statistical biomarker->statistical

Caption: Hypothetical In Vivo Experimental Workflow. (Within 100 characters)

Potential Signaling Pathways to Investigate

Based on the known functions of L-leucine, a primary signaling pathway for investigation for this compound would be the mTOR pathway, which is central to cell growth and protein synthesis.

mTOR_pathway Leucine This compound (?) mTORC1 mTORC1 Leucine->mTORC1 S6K1 p70S6K mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibits

Caption: Potential mTOR Signaling Pathway Involvement. (Within 100 characters)

Conclusion

The current body of scientific literature lacks specific in vitro and in vivo studies on this compound, preventing a direct comparative analysis. The limited evidence on a related beta-aspartyl peptide suggests that the beta-linkage may lead to a loss of biological activity compared to its alpha-linked counterpart. Future research is necessary to elucidate the specific biological effects, pharmacokinetic properties, and potential therapeutic applications of this dipeptide. Initial investigations would likely focus on its stability, cellular uptake, and its effect on key signaling pathways regulated by its constituent amino acid, L-leucine, such as the mTOR pathway. Until such studies are conducted, any discussion of the compound's properties remains speculative and grounded in the well-established roles of L-aspartic acid and L-leucine.

References

Comparative Proteomics of Cells Treated with L-beta-aspartyl-L-leucine: A Methodological and Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a potential comparative proteomics study on cells treated with the dipeptide L-beta-aspartyl-L-leucine. Due to the limited availability of direct proteomics research on this compound, this document leverages established methodologies and findings from studies on its constituent amino acid, L-leucine, to present a framework for investigation. The experimental data and pathways described herein are based on analogous studies and serve as a predictive guide for researchers exploring the cellular impact of this specific dipeptide.

Quantitative Proteomic Data Summary

Quantitative proteomics aims to identify and quantify the abundance of proteins in a sample, providing insights into cellular responses to various treatments. In the context of this compound, a comparative study would likely involve treating a cell line (e.g., HepG2, a human liver cancer cell line) with the dipeptide and comparing the proteome to untreated control cells. Techniques such as isobaric tags for relative and absolute quantification (iTRAQ) or label-free quantification (LFQ) are commonly employed.

Based on studies of L-leucine, treatment is expected to lead to differential expression of proteins involved in key metabolic and signaling pathways.[1] The following table represents a hypothetical summary of quantitative proteomics data from a study on HepG2 cells treated with this compound, drawing parallels from known effects of leucine.

Table 1: Hypothetical Differentially Expressed Proteins in HepG2 Cells Treated with this compound

Protein NameGene SymbolFold Change (Treated/Control)Putative Function
Acetyl-CoA Acyltransferase 2ACAA21.8Fatty acid beta-oxidation
Acyl-CoA Dehydrogenase, C-2 To C-3 Short ChainACADS1.6Fatty acid beta-oxidation
Peroxisomal Acyl-Coenzyme A Oxidase 1ACOX11.5Fatty acid beta-oxidation
3-Hydroxyacyl-CoA DehydrogenaseHADH1.7Fatty acid beta-oxidation
Enoyl-CoA Hydratase, Short Chain 1ECHS11.4Fatty acid beta-oxidation
Carnitine Palmitoyltransferase 1ACPT1A1.9Fatty acid beta-oxidation
ATP Citrate LyaseACLY-1.5Fatty acid synthesis
Fatty Acid SynthaseFASN-1.7Fatty acid synthesis
Pyruvate KinasePKM-1.3Glycolysis
Lactate Dehydrogenase ALDHA-1.2Glycolysis

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validity of proteomics studies. Below are methodologies for key experiments that would be central to investigating the effects of this compound.

1. Cell Culture and Treatment

  • Cell Line: Human hepatocellular carcinoma (HepG2) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For the treatment group, the standard medium is replaced with a medium containing a specific concentration of this compound (e.g., 5 mM). The control group receives a medium with an equivalent concentration of a non-metabolizable control dipeptide. Cells are incubated for a predetermined time (e.g., 24 hours) before harvesting.

2. Protein Extraction and Digestion

  • Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration in the lysate is determined using a Bradford or BCA protein assay.

  • Digestion: An equal amount of protein from each sample is taken for digestion. Proteins are reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and then digested overnight at 37°C with sequencing-grade trypsin.

3. iTRAQ Labeling and Mass Spectrometry

  • Labeling: The resulting peptide mixtures from the control and treated groups are labeled with different iTRAQ reagents according to the manufacturer's protocol.

  • Fractionation: The labeled peptides are combined and fractionated using high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated on a C18 column and analyzed using a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap).

  • Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation.

4. Data Analysis

  • Protein Identification and Quantification: The raw MS data is processed using software such as Proteome Discoverer or MaxQuant. The data is searched against a human protein database (e.g., UniProt) to identify peptides and proteins. The relative abundance of proteins is determined from the reporter ion intensities of the iTRAQ labels.

  • Statistical Analysis: Statistical tests (e.g., t-test) are performed to identify proteins that are significantly differentially expressed between the treated and control groups. A fold change cut-off (e.g., >1.2 or <0.83) and a p-value threshold (e.g., <0.05) are typically used.

  • Bioinformatics Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify the biological processes and signaling pathways affected by the treatment.

Visualizations: Signaling Pathways and Workflows

Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway affected by this compound and the experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_bioinformatics Bioinformatics cell_culture HepG2 Cell Culture treatment This compound Treatment cell_culture->treatment control Control Treatment cell_culture->control protein_extraction Protein Extraction treatment->protein_extraction control->protein_extraction protein_digestion Tryptic Digestion protein_extraction->protein_digestion itraq_labeling iTRAQ Labeling protein_digestion->itraq_labeling lc_ms LC-MS/MS Analysis itraq_labeling->lc_ms data_analysis Data Analysis lc_ms->data_analysis protein_id Protein Identification & Quantification data_analysis->protein_id pathway_analysis Pathway Analysis protein_id->pathway_analysis

Caption: Experimental workflow for comparative proteomics.

mtor_pathway cluster_input Inputs cluster_pathway mTORC1 Signaling Pathway cluster_output Cellular Outcomes leucine This compound (via Leucine) rag_gtpases Rag GTPases leucine->rag_gtpases activates mtorc1 mTORC1 rag_gtpases->mtorc1 activates s6k1 S6K1 mtorc1->s6k1 phosphorylates four_ebp1 4E-BP1 mtorc1->four_ebp1 phosphorylates protein_synthesis Protein Synthesis s6k1->protein_synthesis promotes four_ebp1->protein_synthesis promotes cell_growth Cell Growth protein_synthesis->cell_growth leads to

References

Benchmarking L-beta-aspartyl-L-leucine Against Known Bioactive Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivities of the dipeptide L-beta-aspartyl-L-leucine against a range of known bioactive peptides. Due to a lack of extensive experimental data specifically for this compound in the public domain, this comparison is based on the established bioactivities of structurally related dipeptides and larger peptides possessing Angiotensin-Converting Enzyme (ACE) inhibitory, antioxidant, and anti-inflammatory properties. The data presented here serves as a benchmark for future in-vitro and in-vivo evaluations of this compound.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various known bioactive peptides, providing a reference for the potential efficacy of this compound. The data is presented as IC50 values, which is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Table 1: ACE Inhibitory Activity of Bioactive Peptides

Peptide SequenceSourceIC50 (µM)
LIIPEHRice Wine Lees60.49 (µg/ml)
LIIPQHRice Wine Lees120.10 (µg/ml)
Ala-Tyr-0.037 (mg/ml)
Sec-Pro-Phe-OMeSynthetic183.2 ± 10.6 (nM)
Cys-Pro-Phe-OMeSynthetic289.4 ± 18.2 (nM)
Sec-Pro-OMeSynthetic342 ± 33 (nM)
Cys-Pro-OMeSynthetic567 ± 51 (nM)

Table 2: Antioxidant Activity of Bioactive Peptides (DPPH Radical Scavenging)

Peptide/ExtractSourceIC50 (mg/mL)
VW4Walnut Protein-
IW3Walnut Protein-
VS14Tuna-backbone Protein-
PV4Loach Protein2.64 ± 0.29
Chinese Chestnut PeptidesChinese Chestnut18.21 ± 0.40
Bactrian Camel Milk PeptidesBactrian Camel Milk6.6 ± 0.03

Note: Some values are presented as mM or without units in the source material and are indicated as such.

Table 3: Anti-inflammatory Activity of Bioactive Peptides

Peptide/ExtractSource/TargetIC50 (µg/mL)
LF-17-31Milk Protein (RAW 264.7 cells)135 ± 6
bLF-1-11Milk Protein (RAW 264.7 cells)290 ± 5
rhLF-1-11Milk Protein (RAW 264.7 cells)355 ± 12
TPEVHIAVDKFAtlantic Salmon (RBL-2H3 cells)1.39 (mg/mL)

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and evaluation processes, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure ACE ACE Renin Renin ACE_Inhibitor ACE Inhibitor (e.g., Bioactive Peptide) ACE_Inhibitor->ACE

Renin-Angiotensin-Aldosterone System (RAAS) Pathway

Peptide_Screening_Workflow Protein_Source Protein Source (e.g., Plant, Animal) Hydrolysis Enzymatic Hydrolysis Protein_Source->Hydrolysis Fractionation Fractionation (e.g., Ultrafiltration) Hydrolysis->Fractionation Purification Purification (e.g., RP-HPLC) Fractionation->Purification Identification Peptide Identification (e.g., Mass Spectrometry) Purification->Identification Bioactivity_Assay Bioactivity Assays (ACE, Antioxidant, Anti-inflammatory) Purification->Bioactivity_Assay Active_Peptide Identified Active Peptide Bioactivity_Assay->Active_Peptide

Experimental Workflow for Bioactive Peptide Screening

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Transcription initiates Peptide Anti-inflammatory Peptide Peptide->IKK

Simplified NF-κB Inflammatory Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below. These protocols can serve as a foundation for designing experiments to evaluate this compound.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This in-vitro assay measures the ability of a compound to inhibit the activity of ACE, which plays a crucial role in regulating blood pressure.

Principle: The assay is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to produce hippuric acid (HA) and the dipeptide His-Leu. The amount of HA produced is quantified spectrophotometrically after extraction with ethyl acetate.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Test peptide (this compound) and known inhibitors (e.g., Captopril)

Procedure:

  • Prepare a solution of the test peptide at various concentrations.

  • In a reaction tube, mix the test peptide solution with ACE solution and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the HHL substrate solution.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding HCl.

  • Extract the hippuric acid formed into a known volume of ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness and redissolve the residue in distilled water.

  • Measure the absorbance of the solution at 228 nm.

  • A control reaction without the inhibitor and a blank reaction without ACE are also performed.

  • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable free radical DPPH.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test peptide (this compound) and a standard antioxidant (e.g., Ascorbic acid, Trolox)

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare solutions of the test peptide at various concentrations.

  • In a microplate well or a cuvette, add the DPPH solution to the test peptide solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • A control containing the solvent instead of the sample is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value is determined by plotting the percentage of scavenging activity against the logarithm of the sample concentration.

In-Vitro Anti-inflammatory Assay (Nitric Oxide Scavenging in Macrophages)

This cell-based assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response, including the production of NO. The anti-inflammatory potential of a test compound is determined by its ability to reduce the level of NO in the cell culture medium. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test peptide (this compound)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test peptide for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • To a new 96-well plate, add the supernatant and the Griess reagent.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples from the standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the sample concentration.

Conclusion

While direct experimental evidence for the bioactivity of this compound is currently limited, this guide provides a framework for its evaluation. The presence of leucine, a hydrophobic amino acid frequently found in bioactive peptides, suggests potential for ACE inhibitory, antioxidant, and anti-inflammatory activities.[1] The comparative data from other dipeptides and larger peptides presented herein offer valuable benchmarks. Future research employing the detailed experimental protocols will be crucial to definitively characterize the bio-functional profile of this compound and determine its potential as a novel bioactive agent for nutraceutical and pharmaceutical applications. For a more preliminary assessment, in silico prediction tools could also be utilized to forecast its potential bioactivities based on its structure.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical stability of L-beta-aspartyl-L-leucine and its related compounds, with a focus on the inherent differences between peptides containing β-amino acids and their α-amino acid counterparts. While specific kinetic data for this compound is not extensively available in public literature, this guide synthesizes findings from studies on closely related aspartyl peptides to provide a robust comparative analysis. The primary modes of non-enzymatic degradation for aspartyl peptides include peptide bond hydrolysis and isomerization via a succinimide intermediate.

Key Stability-Influencing Factors

The stability of aspartyl dipeptides is significantly influenced by the isomeric form of the aspartyl residue (α vs. β) and the nature of the adjacent amino acid. Peptides incorporating β-amino acids, such as this compound, generally exhibit enhanced stability, particularly against enzymatic degradation.[1]

Data Presentation: Comparative Stability Insights

The following tables summarize the qualitative and semi-quantitative data on the stability of aspartyl peptides based on available literature. It is important to note that the quantitative values are derived from model hexapeptides and serve to illustrate general trends.

Table 1: Influence of Aspartyl Isomer on Degradation Pathway

FeatureL-alpha-Aspartyl PeptidesL-beta-Aspartyl PeptidesKey Observations
Primary Degradation Pathway Isomerization to β-aspartyl via succinimide formation; Peptide bond hydrolysis.Generally more stable; slower isomerization and hydrolysis rates.The β-isomer is the more thermodynamically stable form.
Susceptibility to Enzymatic Degradation Susceptible to various proteases.Highly resistant to enzymatic cleavage.[1]The altered backbone conformation of β-peptides prevents recognition by many proteases.

Table 2: Relative Rates of Succinimide Formation in Model Peptides at pH 7.4

Peptide Moiety (in Val-Tyr-Pro-X-Y-Ala)Relative Rate of Succinimide FormationReference
-Asn-Gly-1.00 (fastest)[2]
-Asp-Gly-~0.03 (34-fold slower than Asn-Gly)[2]
-Asn-Ala-Slower than -Asn-Gly-[3]
-Asn-Leu-33 to 50-fold slower than -Asn-Gly-[2]

Note: This data highlights the significant impact of the amino acid C-terminal to the aspartyl residue. Glycine, with its lack of a side chain, allows for greater flexibility and accelerates the rate of succinimide formation. Bulkier side chains, such as leucine, sterically hinder this intramolecular reaction, leading to increased stability.

Degradation Pathways and Mechanisms

The primary non-enzymatic degradation pathways for aspartyl peptides are detailed below.

Isomerization via Succinimide Formation

At neutral and slightly acidic pH, the dominant degradation pathway for α-aspartyl peptides is through the formation of a cyclic succinimide intermediate. This process is initiated by the nucleophilic attack of the backbone nitrogen of the adjacent amino acid on the side-chain carboxyl group of the aspartyl residue. The succinimide can then be hydrolyzed to yield a mixture of the original α-aspartyl peptide and the more stable β-aspartyl isomer.[2][4]

L-alpha-Aspartyl-L-Leucine L-alpha-Aspartyl-L-Leucine Succinimide Intermediate Succinimide Intermediate L-alpha-Aspartyl-L-Leucine->Succinimide Intermediate Intramolecular Nucleophilic Attack Succinimide Intermediate->L-alpha-Aspartyl-L-Leucine Hydrolysis This compound This compound Succinimide Intermediate->this compound Hydrolysis

Isomerization of Aspartyl Peptides
Peptide Bond Hydrolysis

Under strongly acidic conditions (pH < 3), the direct hydrolysis of the peptide bond can become a significant degradation pathway for aspartyl peptides. This reaction is generally slower than succinimide-mediated isomerization under physiological conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability analysis of aspartyl peptides.

Determination of Succinimide Formation Rate

Objective: To quantify the rate of succinimide formation from an aspartyl peptide at a specific pH and temperature.

Methodology:

  • Sample Preparation: A stock solution of the synthetic peptide (e.g., Val-Tyr-Pro-Asp-Gly-Ala) is prepared in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).

  • Incubation: Aliquots of the peptide solution are incubated in a constant temperature water bath at 37°C.

  • Time Points: At designated time intervals, samples are withdrawn and the reaction is quenched, typically by acidification (e.g., with phosphoric acid) and freezing.

  • Analysis: The concentration of the remaining aspartyl peptide and the formed succinimide and isoaspartyl (β-aspartyl) products are quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: The peak areas corresponding to each species are integrated. The rate of succinimide formation is determined by fitting the disappearance of the starting peptide and the appearance of the products to a first-order kinetic model.[2]

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Peptide Solution Prepare Peptide Solution Incubate at 37°C Incubate at 37°C Prepare Peptide Solution->Incubate at 37°C Withdraw Samples at Time Points Withdraw Samples at Time Points Incubate at 37°C->Withdraw Samples at Time Points Quench Reaction Quench Reaction Withdraw Samples at Time Points->Quench Reaction RP-HPLC Separation RP-HPLC Separation Quench Reaction->RP-HPLC Separation Quantify Peaks Quantify Peaks RP-HPLC Separation->Quantify Peaks Kinetic Modeling Kinetic Modeling Quantify Peaks->Kinetic Modeling

Workflow for Succinimide Formation Kinetics
Proteolytic Stability Assay

Objective: To assess the stability of a peptide in the presence of proteolytic enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Solutions of the peptide (e.g., this compound) and a protease (e.g., pronase, trypsin) are prepared in an appropriate buffer (e.g., Tris-HCl, pH 8.0).

  • Reaction Initiation: The enzymatic reaction is initiated by mixing the peptide and enzyme solutions.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

  • Time Points: Aliquots are taken at various time points and the enzymatic activity is stopped, for example, by adding a protease inhibitor or by heat inactivation.

  • Analysis: The extent of peptide degradation is monitored by RP-HPLC by measuring the decrease in the peak area of the parent peptide.

  • Comparison: The degradation rate of the β-aspartyl peptide is compared to that of its α-aspartyl counterpart under the same conditions.[1]

Conclusion

The inclusion of a β-aspartyl residue in a dipeptide, as in this compound, is expected to confer significantly greater stability compared to its α-aspartyl isomer. This enhanced stability is primarily due to a reduced rate of succinimide formation and a high resistance to enzymatic degradation. The steric hindrance provided by the leucine side chain further contributes to the stability by slowing the rate of intramolecular cyclization. These properties make β-aspartyl peptides attractive candidates for the development of more robust peptide-based therapeutics.

References

Safety Operating Guide

Proper Disposal of L-beta-aspartyl-L-leucine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the proper handling and disposal of L-beta-aspartyl-L-leucine is essential for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions to address operational questions regarding the disposal of this dipeptide.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource
Molecular FormulaC10H18N2O5PubChem[1][2]
Molecular Weight246.26 g/mol PubChem[1][2]
Physical DescriptionSolidHuman Metabolome Database[1]
Water Solubility5.83 g/L (Predicted)Human Metabolome Database
logP-2.8 (Predicted)Human Metabolome Database

Experimental Protocol: Disposal of this compound

This protocol provides a general methodology for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat or disposable gown.

  • Use nitrile or latex gloves. For handling fine powders, consider double-gloving.

  • Wear safety glasses or goggles to protect from splashes.

  • When handling the powder form, a face mask is recommended to prevent inhalation.

2. Spill Management:

  • In the event of a spill, avoid generating dust.

  • For a dry spill, carefully sweep up the solid material and place it in a designated, sealed container for chemical waste.

  • For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for chemical waste.

  • Clean the spill area with soap and water.

3. Disposal Procedure:

  • Solid Waste:

    • Collect unused or waste this compound solid in a clearly labeled, sealed container designated for chemical waste.

    • Do not dispose of solid this compound in the regular trash.

  • Liquid Waste (Solutions):

    • Collect aqueous solutions of this compound in a designated, sealed container for aqueous chemical waste.

    • Do not pour solutions of this compound down the drain unless explicitly permitted by your institution's EHS guidelines.

  • Contaminated Materials:

    • Any materials, such as weighing paper, pipette tips, and gloves, that come into direct contact with this compound should be disposed of as chemical waste.

    • Place these materials in a sealed bag or container that is clearly labeled as chemical waste.

4. Waste Collection and Storage:

  • Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Ensure all waste containers are properly labeled with the chemical name ("this compound waste") and any associated hazards.

  • Arrange for pickup and disposal by your institution's EHS or a licensed chemical waste disposal company.

Logical Workflow for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste? waste_form Determine Waste Form start->waste_form solid_waste Solid (Powder) waste_form->solid_waste Solid liquid_waste Liquid (Solution) waste_form->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, etc.) waste_form->contaminated_materials Contaminated Materials collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Aqueous Chemical Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Labeled Chemical Waste Bag/Container contaminated_materials->collect_contaminated store_waste Store in Designated Waste Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_contaminated->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Disposal Decision Workflow for this compound.

References

Essential Safety and Logistics for Handling L-beta-aspartyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-beta-aspartyl-L-leucine. The following procedures are based on best practices for handling non-hazardous, solid biochemicals.

Physical and Chemical Properties

This compound is a dipeptide.[1] While detailed experimental data is limited, the following computed properties are available.

PropertyValueSource
Molecular FormulaC₁₀H₁₈N₂O₅PubChem[2]
Molecular Weight246.26 g/mol PubChem[2]
Physical StateSolidHuman Metabolome Database
AppearanceWhite (Assumed, based on L-Leucine)Fisher Scientific[3]
OdorOdorless (Assumed, based on L-Leucine)Fisher Scientific[3]

Operational Plan: From Receipt to Disposal

A systematic approach is essential for safely handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the foundation of safe chemical handling.[4][5] For this compound, the following minimum PPE is required:

  • Eye and Face Protection: Safety glasses with side shields are mandatory.[6] For tasks with a higher risk of splashing, a face shield should be worn in addition to safety glasses.[7][8]

  • Body Protection: A standard laboratory coat should be worn and kept buttoned to protect against accidental spills.[6][7]

  • Hand Protection: Disposable nitrile gloves are recommended for incidental contact.[6][9] Gloves should be inspected before use and changed immediately if contaminated.[9][10]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[6][7]

Handling Procedures

Adherence to proper handling procedures minimizes exposure and maintains the integrity of the compound.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Based on the properties of L-Leucine, protection from moisture and light is recommended.[3]

  • Weighing and Transferring:

    • Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine dust.

    • Use appropriate tools, such as a spatula, for transferring the powder.

    • Avoid generating dust during handling.[9][11]

  • Preparing Solutions:

    • Add the weighed solid to the desired solvent in a suitable container.

    • Stir or agitate until the solid is fully dissolved.

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Spill Management

In the event of a spill, follow these procedures:

  • Minor Spills (Solid):

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material, avoiding dust generation.[3][9]

    • Place the collected material into a sealed container for disposal.

    • Clean the spill area with a damp cloth.

  • Minor Spills (Liquid Solution):

    • Absorb the spill with an inert material (e.g., paper towels, absorbent pads).

    • Place the used absorbent material into a sealed container for disposal.

    • Clean the spill area with soap and water.

Disposal Plan

Proper disposal is critical to ensure environmental safety and regulatory compliance.

  • Unused Solid Compound: this compound is not classified as a hazardous substance.[10] However, it is recommended to dispose of the solid waste in a designated chemical waste container. Always consult with your institution's environmental health and safety (EHS) department for specific guidelines.

  • Aqueous Solutions: For dilute aqueous solutions, disposal down the drain with copious amounts of water may be permissible, similar to other amino acids and peptides. However, always adhere to local and institutional regulations.

  • Contaminated Materials: Gloves, weigh boats, and other disposable materials that have come into contact with the chemical should be placed in a sealed bag and disposed of in the appropriate laboratory waste stream.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive Compound Store Store in Cool, Dry Place Receive->Store Assess Conduct Risk Assessment Store->Assess DonPPE Don PPE (Lab Coat, Gloves, Goggles) Assess->DonPPE Ventilation Use Ventilated Area or Fume Hood DonPPE->Ventilation Weigh Weigh Solid Ventilation->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Clean Clean Work Area Experiment->Clean DoffPPE Remove PPE Clean->DoffPPE Waste Dispose of Waste (Solid & Liquid) DoffPPE->Waste Wash Wash Hands Waste->Wash

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.